Product packaging for 1-BROMONONANE-D19(Cat. No.:CAS No. 1219805-90-9)

1-BROMONONANE-D19

Cat. No.: B1148699
CAS No.: 1219805-90-9
M. Wt: 226.27
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Description

1-BROMONONANE-D19 (CAS 1219805-90-9) is a perdeuterated long-chain bromoalkane of significant value in chemical and pharmaceutical research. With a molecular formula of C9D19Br and a molecular weight of 226.27 g/mol, this compound serves as a critical internal standard in quantitative mass spectrometry (MS) techniques, including GC-MS and LC-MS/MS . Its near-identical chemical properties to non-deuterated 1-bromononane ensure it co-elutes and experiences similar matrix effects during analysis, while its distinct mass-to-charge ratio allows for clear resolution and highly accurate quantification of analytes in complex matrices such as environmental, pharmaceutical, and biological samples . The core research utility of this compound extends beyond analytics. It acts as a powerful probe for investigating reaction mechanisms through the study of the Kinetic Isotope Effect (KIE) . The replacement of all 19 hydrogen atoms with deuterium results in stronger carbon-deuterium (C-D) bonds with lower zero-point energy compared to carbon-hydrogen (C-H) bonds . When a C-D bond is broken in a reaction's rate-determining step, it leads to a measurable reduction in the reaction rate (kH/kD) . Researchers leverage this primary KIE to gain deep insights into transition states and reaction pathways in organic synthesis . Furthermore, this perdeuterated compound finds application as a labeled tracer in environmental fate and transport studies, and its unique scattering properties make it useful in neutron scattering techniques for studying the structure of surfactants and polymers . For optimal stability and longevity, it is recommended to store this compound refrigerated at 2-8°C . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1219805-90-9

Molecular Formula

C9BrD19

Molecular Weight

226.27

Synonyms

1-BROMONONANE-D19

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-BROMONONANE-D19, a deuterated analog of 1-bromononane. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in mechanistic studies, as an internal standard, and in the synthesis of complex deuterated molecules.

Core Chemical and Physical Properties

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound1-bromononane (for comparison)
Molecular Formula C₉D₁₉BrC₉H₁₉Br
Molecular Weight 226.27 g/mol [1][2]207.15 g/mol
CAS Number 1219805-90-9[2][3]693-58-3[4]
Appearance Expected to be a clear, colorless liquidClear, colorless liquid[5]
Boiling Point No data available201 °C (lit.)[4][5]
Density No data available1.084 g/mL at 25 °C (lit.)
Refractive Index No data availablen20/D 1.454 (lit.)
Isotopic Purity >98 atom % DN/A

Spectroscopic Properties

The primary difference in the spectroscopic properties of this compound compared to 1-bromonane arises from the substitution of hydrogen with deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a ¹H NMR spectrum of this compound, the characteristic signals for the alkyl protons of 1-bromononane would be absent. Any residual signals would indicate incomplete deuteration.

  • ²H NMR: A ²H (Deuterium) NMR spectrum would show signals corresponding to the different deuterated positions in the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum would be similar to that of 1-bromononane, but the signals for deuterated carbons would appear as multiplets due to C-D coupling and would have a slight upfield shift.

Mass Spectrometry (MS):

The mass spectrum of this compound is significantly different from its non-deuterated analog due to the mass increase from deuterium substitution. The molecular ion peak would be observed at m/z 226, corresponding to [C₉D₁₉⁷⁹Br]⁺, and at m/z 228 for [C₉D₁₉⁸¹Br]⁺, reflecting the natural isotopic abundance of bromine. The fragmentation pattern would show losses of deuterated alkyl fragments.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from nonanoic acid.

Step 1: Perdeuteration of Nonanoic Acid to Nonanoic Acid-d₁₇

A common method for the deuteration of carboxylic acids is through H/D exchange using a deuterium source like D₂O and a catalyst.

  • Materials: Nonanoic acid, Deuterium oxide (D₂O), Platinum on carbon (Pt/C) catalyst.

  • Procedure:

    • Nonanoic acid is mixed with D₂O and a catalytic amount of Pt/C in a high-pressure reactor.

    • The reactor is sealed and heated to a high temperature (e.g., 200-250 °C) for an extended period.

    • The progress of the deuteration can be monitored by taking aliquots and analyzing them by NMR or MS.

    • Upon completion, the catalyst is filtered off, and the deuterated nonanoic acid-d₁₇ is isolated.

Step 2: Conversion of Nonanoic Acid-d₁₇ to this compound

The conversion of a carboxylic acid to an alkyl bromide can be achieved via several methods, such as the Hunsdiecker reaction or by reduction to the alcohol followed by bromination. A common laboratory-scale method involves the reduction of the carboxylic acid to the corresponding alcohol, followed by reaction with a brominating agent.

  • Materials: Nonanoic acid-d₁₇, Lithium aluminum deuteride (LiAlD₄) or another suitable reducing agent, a brominating agent such as Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr).

  • Procedure (via alcohol):

    • The deuterated nonanoic acid-d₁₇ is reduced to 1-nonanol-d₁₉ using a powerful reducing agent like LiAlD₄ in an anhydrous ether solvent. The use of LiAlD₄ ensures the deuteration of the carboxyl group to a CD₂OH group.

    • The resulting 1-nonanol-d₁₉ is then treated with a brominating agent. For example, reaction with PBr₃ in a suitable solvent will replace the hydroxyl group with a bromine atom to yield this compound.

    • The crude product is then purified by distillation or chromatography.

Purification and Analysis:

Purification of this compound is typically performed by fractional distillation under reduced pressure. The purity of the final product is assessed by Gas Chromatography (GC) for chemical purity and by Mass Spectrometry (MS) and NMR spectroscopy to confirm the isotopic enrichment.

Mandatory Visualizations

The synthesis of this compound can be visualized as a two-step chemical transformation.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Perdeuteration cluster_1 Step 2: Conversion to Alkyl Bromide Start Nonanoic Acid Step1_reagents D₂O, Pt/C High T, High P Start->Step1_reagents H/D Exchange Product1 Nonanoic Acid-d₁₇ Step1_reagents->Product1 Product1_node Nonanoic Acid-d₁₇ Step2a_reagents 1. LiAlD₄ 2. H₂O workup Product1_node->Step2a_reagents Reduction Intermediate 1-Nonanol-d₁₉ Step2a_reagents->Intermediate Step2b_reagents PBr₃ or HBr Intermediate->Step2b_reagents Bromination FinalProduct This compound Step2b_reagents->FinalProduct

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

Deuterated compounds like this compound are of significant interest in several areas of scientific research:

  • Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to study reaction mechanisms. By selectively placing deuterium atoms at specific positions, researchers can determine whether a particular C-H bond is broken in the rate-determining step of a reaction.

  • Metabolic Studies: In drug development, deuteration of a drug molecule can alter its metabolic profile. The stronger C-D bond can slow down metabolism by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic properties such as a longer half-life. This compound can be used as a building block to synthesize such deuterated drug candidates.

  • Internal Standards: Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis of 1-bromononane and related compounds by mass spectrometry. It co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate quantification.

Safety and Handling

This compound should be handled with the same precautions as 1-bromonane. It is expected to be a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1-Bromononane-d19: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219805-90-9

This technical guide provides an in-depth overview of 1-Bromononane-d19, a deuterated analog of 1-bromononane, for researchers, scientists, and professionals in drug development. This document outlines the compound's properties, potential applications, and relevant technical data.

Compound Properties and Data

This compound is a saturated hydrocarbon chain with a terminal bromine atom, where all 19 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1219805-90-9[1][2][3]
Molecular Formula C₉D₁₉Br[3]
Molecular Weight 226.27 g/mol [3]
Appearance Neat[3]
Synonyms Nonane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-d19; 9-Bromononane-d19; 1-Nonyl-d19 bromide[3]

Table 2: Technical Data for 1-Bromononane (Non-deuterated analog)

Note: Specific experimental data for the deuterated form is limited. The following data for the non-deuterated analog (CAS: 693-58-3) is provided for reference.

PropertyValueSource
Boiling Point 201 °C (lit.)[4][5]
Density 1.084 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.454 (lit.)[4]
Flash Point 90 °C
Solubility Insoluble in water.[5][7]

Potential Applications in Research and Development

Deuterated compounds, such as this compound, are primarily utilized to enhance pharmacokinetic profiles and to investigate metabolic pathways of drug candidates. The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes at the site of deuteration.[1][8][9]

Metabolic Stability and Pharmacokinetic Studies

This compound can be used as a stable isotope-labeled internal standard in quantitative proteomics and drug metabolism studies.[10][11][12][13][14] Its distinct mass allows for precise quantification in complex biological matrices when analyzed by mass spectrometry. The nonyl chain provides a lipophilic tail, which can be incorporated into various molecules to probe their interaction with biological membranes and metabolic enzymes.

Organic Synthesis and Drug Discovery

As a deuterated alkyl halide, this compound serves as a building block in organic synthesis to introduce a deuterated nonyl group into a target molecule.[1][8] This can be particularly useful in the development of new chemical entities where altering the metabolic fate of a long alkyl chain is desirable to improve drug efficacy or reduce toxicity.[1][8]

Experimental Methodologies

General Workflow for Use as an Internal Standard

The following diagram illustrates a generalized workflow for the application of a deuterated compound as an internal standard in a quantitative proteomics experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound (as internal standard after derivatization) Sample->Spike Addition of Standard Extract Protein Extraction and Digestion Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Ratio of native to deuterated signal) Data->Quant Result Results Quant->Result

Caption: General workflow for using a deuterated internal standard.

Safety and Handling

For the non-deuterated 1-bromononane, it is indicated as being very toxic to aquatic life.[4][7] Users should handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis

Detailed synthesis protocols for this compound are not widely published. However, a common method for synthesizing alkyl halides is through the reaction of the corresponding alcohol with a hydrobromic or other brominating agent. Therefore, the synthesis of this compound would likely involve the bromination of nonanol-d19. The deuterated starting material, nonanol-d19, can be prepared through various deuteration methods of the corresponding non-deuterated alcohol, often using D₂O as the deuterium source.[8]

G Nonanol Nonanol-d19 Reaction Reaction Nonanol->Reaction BrominatingAgent Brominating Agent (e.g., HBr) BrominatingAgent->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d19, a deuterated form of 1-bromononane. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in analytical chemistry and drug development. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and includes visualizations to illustrate key workflows.

Core Data Presentation

The quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison.

PropertyThis compound1-Bromononane (for comparison)
Molecular Formula C₉D₁₉BrC₉H₁₉Br
Molecular Weight 226.27 g/mol [1][2]207.15 g/mol [3][4][5][6]
CAS Number 1219805-90-9[1]693-58-3[3][4]
Appearance Neat/Clear, colorless liquidClear, colorless to golden liquid[3]
Boiling Point 221.6 ± 3.0 °C at 760 mmHg (Predicted)[2]201 °C at 1013 hPa[3]
Density 1.1 ± 0.1 g/cm³ (Predicted)[2]1.09 g/cm³ at 20 °C[3]
Flash Point 90.0 ± 0.0 °C (Predicted)[2]90 °C[3]
Isotopic Purity ≥98 atom % DN/A

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound from a deuterated precursor.

Materials:

  • Deuterated nonanoic acid (Nonanoic-d19 acid)

  • Lithium aluminum deuteride (LiAlD₄)

  • Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Dry glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Reduction of Deuterated Nonanoic Acid:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of deuterated nonanoic acid in anhydrous diethyl ether is prepared.

    • The flask is cooled in an ice bath.

    • A solution of lithium aluminum deuteride in anhydrous diethyl ether is added dropwise to the stirred solution of deuterated nonanoic acid.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction to deuterated 1-nonanol (1-Nonanol-d19).

    • The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer containing the deuterated alcohol is collected.

  • Bromination of Deuterated 1-Nonanol:

    • The collected ethereal solution of 1-Nonanol-d19 is dried over an anhydrous drying agent (e.g., MgSO₄).

    • The dried solution is transferred to a clean, dry flask under an inert atmosphere.

    • The solution is cooled in an ice bath.

    • Thionyl bromide or phosphorus tribromide is added dropwise with stirring.

    • After the addition, the reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion.

    • The reaction is quenched by pouring it over ice-water.

    • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous MgSO₄.

    • The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation under reduced pressure.

Application as an Internal Standard in LC-MS

Deuterated compounds like this compound are ideal internal standards for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass.[7] This allows for accurate correction of variations during sample preparation and analysis.[1][7]

Objective: To quantify the concentration of 1-bromononane in a sample matrix using this compound as an internal standard.

Materials:

  • Sample containing 1-bromononane (analyte)

  • This compound (internal standard) of known concentration

  • LC-MS grade solvents (e.g., acetonitrile, water, methanol)

  • LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation:

    • A known amount of the this compound internal standard solution is added to each sample, calibrator, and quality control sample.

    • The samples are then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

    • The extracted samples are evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS Analysis:

    • The reconstituted samples are injected into the LC-MS system.

    • Chromatographic separation is performed to separate the analyte and internal standard from other components. Due to their similar properties, 1-bromononane and this compound will have very similar retention times.

    • The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific molecular ions of the analyte and the internal standard.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibrator samples.

    • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Mandatory Visualizations

Synthesis_Workflow Start Deuterated Nonanoic Acid Reduction Reduction with LiAlD₄ Start->Reduction Alcohol Deuterated 1-Nonanol Reduction->Alcohol Bromination Bromination with PBr₃ or SOBr₂ Alcohol->Bromination Product This compound Bromination->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: A representative workflow for the synthesis of this compound.

LCMS_Workflow Sample Sample containing 1-Bromononane Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Analysis Quantification using Calibration Curve Data->Analysis Result Concentration of 1-Bromononane Analysis->Result

Caption: Workflow for quantification using this compound as an internal standard.

References

1-BROMONONANE-D19 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-BROMONONANE-D19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of this compound, a deuterated analog of 1-bromononane. This document is intended for researchers, scientists, and professionals in the field of drug development and isotopic labeling.

Core Physicochemical Data

The defining characteristic of this compound is its increased molecular weight due to the substitution of hydrogen atoms with deuterium. This isotopic labeling is a critical tool in various research applications, particularly in mechanistic studies and as internal standards in mass spectrometry-based analyses.

Data Presentation: Molecular Weight Comparison

The following table summarizes the key quantitative data for this compound in comparison to its non-deuterated counterpart, 1-bromononane.

CompoundChemical FormulaMolecular Weight ( g/mol )
1-bromononaneC9H19Br207.15[1][2]
This compoundC9D19Br226.27[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturer. However, a general methodology for the synthesis of such deuterated compounds involves the use of deuterated starting materials in a standard halogenation reaction. For instance, the bromination of nonan-d19-ol would yield the desired product.

General Synthetic Approach:

  • Starting Material: Deuterated nonanol (Nonan-d19-ol).

  • Reagent: A suitable brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent under controlled temperature conditions to prevent side reactions.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. Purification is commonly achieved through distillation or column chromatography to yield high-purity this compound.

Analytical Characterization:

The identity and purity of this compound are confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, while ²H NMR confirms the presence and positions of deuterium atoms. ¹³C NMR provides information about the carbon skeleton.

Mandatory Visualization: Structural Comparison

The following diagram illustrates the structural difference between 1-bromononane and its deuterated analog, this compound, highlighting the isotopic substitution.

G Structural Comparison of 1-Bromononane and this compound cluster_0 1-Bromononane (C9H19Br) cluster_1 This compound (C9D19Br) a CH3-(CH2)7-CH2-Br b CD3-(CD2)7-CD2-Br a->b Isotopic Substitution (H -> D)

Structural comparison of isotopic labeling.

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable in several areas of scientific research:

  • Internal Standards: Due to its similar chemical properties to the non-deuterated form but distinct mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry. This is crucial in pharmacokinetic and metabolic studies.

  • Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study reaction mechanisms. By observing changes in reaction rates upon deuteration, researchers can infer the rate-determining steps of a chemical transformation.

  • Metabolic Fate Studies: In drug development, tracing the metabolic fate of a molecule is essential. Deuterium labeling allows for the unambiguous identification of metabolites by mass spectrometry.

References

physical characteristics of 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of 1-BROMONONANE-D19

Introduction

This compound is the fully deuterated isotopologue of 1-bromononane. As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in tracer studies for metabolic and pharmacokinetic analysis, and as a contrast agent in neutron scattering experiments.[1][2] The substitution of protium (¹H) with deuterium (²H or D) imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These differences can lead to greater metabolic stability and subtle but measurable changes in physical properties.[2][3] This document provides a comprehensive overview of the known physical characteristics of this compound, general experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Physicochemical Properties

The definitive physical properties of this compound are not extensively documented in publicly available literature. However, key identifiers and properties have been reported. For properties such as boiling point, melting point, and density, data from its non-deuterated counterpart, 1-Bromononane, are provided as a close approximation. It is important to note that deuterated compounds typically exhibit slight variations in these values compared to their protium analogues.

Table 1: Summary of Physical and Chemical Data for this compound and its Non-Deuterated Analogue

PropertyThis compound1-Bromononane (Non-Deuterated Analogue)
CAS Number 1219805-90-9[4][5]693-58-3[5][6]
Chemical Formula C₉D₁₉Br[4]C₉H₁₉Br[6][7]
Molecular Weight 226.27 g/mol [4]207.15 g/mol [7]
Appearance Neat Liquid[4]Clear, colorless to pale yellow liquid[6][8][9]
Boiling Point Not explicitly reported.201 °C (at 760 Torr)[8]; 94.5-95 °C (at 11 Torr)[10]
Melting Point Not explicitly reported.-29 °C[8][10]
Density Not explicitly reported.1.4533 g/cm³[10]
Refractive Index Not explicitly reported.1.4530-1.4560 (@ 20°C)[9]
Solubility in Water Not explicitly reported; expected to be insoluble.Insoluble[6][8]
Purity ≥98 atom % D[5]≥98.5% (GC)[9]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[4][5]CCCCCCCCCBr[7]
InChI Key AYMUQTNXKPEMLM-KIJKOTCYSA-N[4]AYMUQTNXKPEMLM-UHFFFAOYSA-N[7]

Experimental Protocols

General Protocol for Determination of Deuteration Level
  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and the isotopic distribution of the sample.

    • Methodology: A sample of this compound is ionized, typically using electrospray ionization (ESI) or electron ionization (EI). The mass-to-charge ratio (m/z) of the resulting ions is analyzed.

    • Analysis: The percentage of deuteration is calculated by analyzing the isotope distribution of the molecular ion peak.[11][12] The relative intensities of the peaks corresponding to different numbers of deuterium atoms (isotopologues) are used to calculate the overall deuteration level.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the positions and extent of deuteration.

    • Methodology:

      • ¹H-NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals in the regions corresponding to the nonyl chain protons confirms successful H/D exchange. Residual proton signals can be used to quantify the remaining ¹H content.

      • ²H-NMR: A deuterium NMR spectrum is acquired to confirm the presence of deuterium at the expected positions on the carbon skeleton.

    • Analysis: The deuteration ratio can be estimated by comparing the integrals of residual proton signals in ¹H-NMR spectra against a known internal standard.[12]

General Protocol for Physical Property Measurement

Standard IUPAC methods would be used to determine the physical properties of this compound.

  • Boiling Point Determination:

    • Methodology: The boiling point can be determined using a distillation apparatus at atmospheric pressure or under reduced pressure. A small sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Melting Point Determination:

    • Methodology: For a substance that is liquid at room temperature, the melting point (or freezing point) is determined by cooling the sample in a controlled manner. The temperature at which the first solid crystals appear upon slow cooling is recorded using a cryostat or a similar apparatus.

  • Density Measurement:

    • Methodology: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C). The mass of a known volume of the substance is determined and used to calculate the density.

  • Refractive Index Measurement:

    • Methodology: An Abbe refractometer is used to measure the refractive index of the liquid sample at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Logical and Experimental Workflows

The synthesis and characterization of a deuterated compound like this compound follows a logical progression from starting materials to a fully characterized final product. This workflow ensures the identity and purity of the isotopically labeled compound.

G General Workflow for Synthesis and Characterization of Deuterated Compounds cluster_synthesis Synthesis cluster_purification_char Purification & Characterization cluster_final_steps Final Analysis start Select Starting Material (e.g., Nonanoic Acid) synthesis Deuteration Reaction (e.g., H/D Exchange via Catalyst) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Distillation, Chromatography) workup->purification char_initial Initial Characterization (TLC, GC-MS) purification->char_initial purification->char_initial Purity Check char_initial->purification Re-purify if needed char_final Structural Confirmation & Purity Analysis char_initial->char_final data_analysis Physical Property Measurement char_final->data_analysis char_final->data_analysis Confirmed Pure Sample final_product Final Product: This compound data_analysis->final_product

Caption: General workflow for the synthesis and characterization of deuterated compounds.

This diagram illustrates the typical process, starting from a non-deuterated precursor and proceeding through deuteration, purification, and comprehensive analysis to yield the final, well-characterized deuterated product.

References

An In-depth Technical Guide to the Safety Data for 1-Bromononane-D19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety data. Always refer to the official Safety Data Sheet (SDS) from the manufacturer before handling the chemical. The safety information for the deuterated compound, 1-Bromononane-D19, is not extensively available. Therefore, the data presented here is based on the non-deuterated analogue, 1-Bromononane, as their chemical properties and toxicological profiles are expected to be very similar.

Section 1: Chemical Identification

This section provides the basic identification details for this compound and its non-deuterated counterpart.

IdentifierThis compound1-Bromononane
CAS Number 1219805-90-9[1]693-58-3[2]
Molecular Formula C₉D₁₉Br[1]C₉H₁₉Br[2]
Molecular Weight 226.27 g/mol [1]207.15 g/mol
Synonyms 9-Bromononane-d19, 1-Nonyl-d19 bromide[1]n-Nonyl bromide, Nonyl bromide[2][3]
Primary Use Isotopically labeled research compound[1]Reagent in organic synthesis, solvent[4]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromononane is provided below. These values are critical for safe handling and storage.

PropertyValueSource
Appearance Clear, colorless liquid[2][5]
Melting Point -29 °C[2][5]
Boiling Point 201 °C (at 760 mmHg)[2]
Flash Point 90 °C (194 °F) - Closed Cup[6][7]
Density 1.084 g/mL at 25 °C[7]
Solubility in Water Insoluble / Immiscible[2][4][5]
Vapor Pressure 0.158 mmHg at 25 °C[5]

Section 3: Hazard Identification and Classification

This section outlines the hazards associated with 1-Bromononane as per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationCodeDescription
Combustible Liquid H227Combustible liquid.
Hazardous to the Aquatic Environment, Acute Hazard H400Very toxic to aquatic life.[3][7]
Hazardous to the Aquatic Environment, Long-term Hazard H410Very toxic to aquatic life with long lasting effects.

Signal Word: Warning [3][8]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]

Section 4: Toxicological Information

Detailed toxicological data for 1-Bromononane is limited. The available information is summarized below.

EndpointResultSpeciesReference
Acute Toxicity No data available-[7][8]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA-[7]
Toxicity to Daphnia EC50: 0.541 mg/L (48 h)Daphnia pulex (Water flea)

Section 5: Experimental Protocols

The provided search results are summaries from Safety Data Sheets and do not contain detailed experimental protocols for the toxicological or physical property testing. These tests are typically performed according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. For instance, acute oral toxicity is often determined using OECD Guideline 420, and aquatic toxicity with OECD Guideline 202.

Section 6: Workflow and Diagrams

The following diagram illustrates the general workflow for responding to an accidental exposure or release of 1-Bromononane.

Hazard Response Workflow for 1-Bromononane cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_response Response Actions cluster_medical Medical Attention incident Exposure or Spill assess Assess Situation (e.g., type of exposure) incident->assess inhalation Inhalation: Move to fresh air assess->inhalation skin Skin Contact: Flush with soap and water for 15 mins assess->skin eyes Eye Contact: Flush with water for 15 mins assess->eyes ingestion Ingestion: Rinse mouth, drink water (Do NOT induce vomiting) assess->ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eyes->medical ingestion->medical

Caption: General workflow for responding to accidental exposure to 1-Bromononane.

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 1-Bromononane.

PPE Selection Logic for 1-Bromononane cluster_task Task Assessment cluster_ppe Required PPE cluster_conditions Work Conditions task Handling 1-Bromononane gloves Protective Gloves task->gloves eyewear Safety Goggles or Faceshield task->eyewear clothing Protective Clothing task->clothing ventilation Adequate Ventilation? task->ventilation respirator Respirator (if ventilation is inadequate) ventilation->respirator No

Caption: Decision logic for selecting Personal Protective Equipment.

Section 7: Safe Handling and Storage

Handling:

  • Use with adequate ventilation to minimize inhalation of vapors.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6]

  • Wash hands thoroughly after handling.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly closed.[2]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]

Section 8: Stability and Reactivity

  • Chemical Stability: The substance is stable under normal storage and handling conditions.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][4][6]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[2][7]

Section 9: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the substance from entering drains as it is very toxic to aquatic life.[7]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2][7]

Section 10: Disposal Considerations

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[6][7] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6]

References

Technical Guide: Isotopic Purity of 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 1-BROMONONANE-D19, a deuterated analog of 1-bromononane. This document outlines the key specifications, analytical methodologies for determining isotopic enrichment, and a logical workflow for quality assessment. The information presented is intended to support researchers in various fields, including drug development, metabolic studies, and as an internal standard in mass spectrometry-based quantitative analysis.

Quantitative Data Summary

The isotopic and chemical purity of this compound, as reported by commercial suppliers, is summarized in the table below. These values are critical for ensuring the accuracy and reliability of experimental results.

ParameterSpecificationSupplier
Isotopic Purity (Atom % D) 98 atom % DLGC Standards[1], CDN Isotopes[2]
Chemical Purity min 98%LGC Standards[1]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of volatile and semi-volatile compounds.

Objective: To confirm the chemical identity and determine the isotopic enrichment of this compound by analyzing its mass spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent of high purity, such as hexane or dichloromethane, at a concentration of approximately 0.1-1 mg/mL.[3]

    • For headspace analysis, a sealed vial containing the sample is heated to allow volatile components to partition into the headspace before injection.[3]

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector (MSD) is used.

    • GC Column: A non-polar capillary column, such as a Zebron ZB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated alkanes.[4]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.58 mL/min).[4]

  • GC Conditions:

    • Injector Temperature: Set to 250 °C.

    • Injection Mode: Split injection with a high split ratio (e.g., 100:1) is used to prevent column overloading.[4]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.[4]

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300 to cover the expected mass of the parent ion and its fragments.

    • Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the fully deuterated species (C9D19Br) compared to its isotopologues containing fewer deuterium atoms (e.g., C9HD18Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative ¹H NMR spectroscopy is a precise method for determining the level of residual protons in a deuterated compound, thereby providing a direct measure of its isotopic purity.

Objective: To quantify the residual proton signals in this compound to determine the deuterium enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃).[5]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

    • The final sample volume should be approximately 0.6-0.7 mL.[6]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • The instrument is locked on the deuterium signal of the solvent.[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is used.

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of the residual proton signals should be used to ensure full relaxation and accurate quantification. A delay of 15 seconds is a conservative starting point.[7]

    • Number of Scans: A sufficient number of scans (e.g., 64 or 128) should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.[7]

    • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected manually.

  • Data Analysis:

    • The integrals of the residual proton signals are compared to the integral of a known internal standard of certified purity and concentration.

    • Alternatively, the percentage of residual protons can be estimated by comparing the integral of the residual ¹H signals to the integral of the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), if the solvent's deuterium enrichment is known.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_final Final Purity Assessment Sample This compound Sample GCMS_Prep Sample Preparation (Dilution in Hexane) Sample->GCMS_Prep NMR_Prep Sample Preparation (Dissolution in CDCl3) Sample->NMR_Prep GCMS_Run GC-MS Acquisition GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (Mass Spectrum Interpretation) GCMS_Run->GCMS_Data GCMS_Result Chemical Purity & Isotopic Distribution GCMS_Data->GCMS_Result Final_Report Certificate of Analysis GCMS_Result->Final_Report NMR_Run Quantitative 1H NMR Acquisition NMR_Prep->NMR_Run NMR_Data Data Analysis (Integration of Residual Signals) NMR_Run->NMR_Data NMR_Result Deuterium Enrichment (Atom % D) NMR_Data->NMR_Result NMR_Result->Final_Report

Caption: Workflow for Isotopic Purity Determination of this compound.

References

An In-depth Technical Guide: 1-BROMONONANE-D19 vs. 1-BROMONONANE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 1-bromononane-d19 and its non-deuterated analog, 1-bromononane. It is designed to inform researchers, scientists, and drug development professionals on the properties, synthesis, and applications of these compounds, with a particular focus on the utility of isotopic labeling in modern research.

Core Chemical and Physical Properties

The primary distinction between this compound and 1-bromononane lies in the isotopic substitution of hydrogen with deuterium in the former. This substitution results in a significant increase in molecular weight but has a minimal impact on most bulk physical properties. The chemical reactivity of both compounds is largely governed by the carbon-bromine bond, making them valuable alkylating agents in organic synthesis.[1][2]

Property1-BromononaneThis compound
Molecular Formula C₉H₁₉BrC₉D₁₉Br
Molecular Weight 207.15 g/mol [3]226.27 g/mol [4]
Appearance Colorless to slightly yellow liquid[2]Neat
Boiling Point 201 °C[5]Not explicitly available, but expected to be very similar to 1-bromononane
Density ~1.084 g/mL at 25 °C[5]Not explicitly available, but expected to be slightly higher than 1-bromononane
Refractive Index ~1.454 at 20 °C[5]Not explicitly available, but expected to be very similar to 1-bromononane
Solubility Insoluble in water; soluble in organic solvents like diethyl ether and benzene[1]Insoluble in water; soluble in organic solvents
CAS Number 693-58-3[3]1219805-90-9[4]

Experimental Protocols

Synthesis of 1-Bromononane

A common and effective method for the synthesis of 1-bromononane is through the nucleophilic substitution of 1-nonanol using hydrobromic acid.[1]

Materials:

  • 1-Nonanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Dichloromethane (or other suitable organic solvent)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-nonanol and an excess of 48% hydrobromic acid.

  • Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent.

  • Heat the mixture to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer, containing the crude 1-bromononane, will separate from the aqueous layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the crude 1-bromononane by fractional distillation under reduced pressure to obtain the pure product.

Synthesis of this compound

The synthesis of this compound follows a similar principle to its non-deuterated counterpart, with the crucial difference being the use of a deuterated starting material, nonan-1-ol-d19.

Materials:

  • Nonan-1-ol-d19[6]

  • Phosphorus tribromide (PBr₃) or hydrobromic acid

  • Anhydrous diethyl ether

  • Distillation apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • The synthesis of the precursor, nonan-1-ol-d19, can be achieved through the reduction of a deuterated nonanoic acid derivative.

  • In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nonan-1-ol-d19 in anhydrous diethyl ether.

  • Slowly add phosphorus tribromide to the solution at 0 °C with stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation to yield the final product.

Applications in Research and Drug Development

1-Bromononane as a Synthetic Intermediate

1-Bromononane is a versatile building block in organic synthesis, primarily utilized as an alkylating agent.[1] Its nonyl chain can be introduced into various molecules to modify their properties, such as lipophilicity, which is a critical parameter in drug design.[1] It is used in the synthesis of pharmaceuticals and industrial dyes.[7]

This compound in Modern Research

The strategic incorporation of deuterium into molecules offers significant advantages in several areas of scientific research.

Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[8] Since they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography but are distinguishable by their mass. This allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the analyte.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC Chromatographic Separation (LC) Extraction->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quantification Quantification of 1-Bromononane MS->Quantification Normalization Normalization using this compound Signal Quantification->Normalization Result Accurate Concentration of 1-Bromononane Normalization->Result

Caption: Workflow for the quantification of 1-bromononane using this compound as an internal standard.

Deuterium labeling is a powerful tool for investigating reaction mechanisms and studying the pharmacokinetic profiles of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE). This effect can be used to probe the rate-limiting steps of a reaction. In drug metabolism studies, replacing hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism, leading to a longer half-life and improved therapeutic profile of a drug.

Signaling Pathways and Reaction Mechanisms

While there are no specific signaling pathways directly involving 1-bromononane or its deuterated analog, these molecules are key reactants in fundamental organic reactions that are foundational to the synthesis of biologically active molecules.

Nucleophilic Substitution (Sₙ2) Reaction

1-Bromononane, being a primary alkyl halide, readily undergoes Sₙ2 reactions. In this concerted, one-step mechanism, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group.

sn2_reaction reagents Nu⁻ + CH₃(CH₂)₇CH₂-Br transition_state [Nu···CH₂(CH₂)₇CH₃···Br]⁻ reagents->transition_state Backside Attack products Nu-CH₂(CH₂)₇CH₃ + Br⁻ transition_state->products Inversion of Stereochemistry

Caption: The Sₙ2 reaction mechanism of 1-bromononane with a nucleophile.

Grignard Reagent Formation and Reaction

1-Bromononane can be used to prepare a Grignard reagent, a potent nucleophile, by reacting it with magnesium metal in an ether solvent. This organometallic compound can then react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

grignard_reaction start CH₃(CH₂)₈Br (1-Bromononane) mg Mg / Dry Ether grignard CH₃(CH₂)₈MgBr (Nonylmagnesium Bromide) mg->grignard Formation electrophile Electrophile (e.g., R₂C=O) adduct Intermediate Adduct electrophile->adduct Nucleophilic Attack workup Acidic Workup (H₃O⁺) product CH₃(CH₂)₈CR₂OH (Alcohol Product) workup->product Protonation

Caption: Formation of a Grignard reagent from 1-bromononane and its subsequent reaction.

Conclusion

1-Bromononane is a valuable and versatile chemical intermediate. Its deuterated counterpart, this compound, offers significant advantages for modern research, particularly in the realms of quantitative analysis and mechanistic studies. The ability to use isotopically labeled compounds with precision is a critical component of contemporary drug discovery and development, enabling researchers to obtain more accurate data and a deeper understanding of complex biological and chemical systems.

References

Commercial Suppliers and Technical Guide for 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 1-BROMONONANE-D19 is a valuable isotopically labeled compound. This technical guide provides an in-depth overview of its properties, commercial availability, and applications, with a focus on its role in pharmaceutical research.

Commercial Availability

This compound is available from several specialized chemical suppliers. These companies focus on providing high-purity isotopically labeled compounds for research and development purposes.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number (Example)PurityAvailable Quantities
CymitQuimicaTRC-B689782Not specifiedInquire
LGC StandardsCDN-D-172698 atom % D, min 98% Chemical Purity0.1 g, 0.25 g
MedChemExpressHY-W017583SNot specifiedInquire

Physicochemical Properties

This compound is the deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its utility in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.

Table 2: Physicochemical Data of this compound and 1-Bromononane

PropertyThis compound1-Bromononane
CAS Number 1219805-90-9[1][2]693-58-3[1][2]
Molecular Formula C₉D₁₉Br[3]C₉H₁₉Br[2][4]
Molecular Weight 226.27 g/mol [3]207.15 g/mol [5][6]
Appearance Neat/Liquid[3]Clear, colorless liquid[2]
Boiling Point Not specified201 °C (lit.)[6][7]
Density Not specified1.084 g/mL at 25 °C (lit.)[6][7]
Refractive Index Not specifiedn20/D 1.454 (lit.)[6][7]

Applications in Drug Development

The use of deuterated compounds is a well-established strategy in drug discovery and development.[8][9][10] The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage.[11][]

This compound can be used as a building block in the synthesis of deuterated drug candidates. The nonyl chain is a common lipophilic moiety in drug molecules, and its deuteration can be used to:

  • Improve Metabolic Stability: By replacing hydrogens with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced, potentially leading to a longer half-life and improved bioavailability.[10][11]

  • Enhance Pharmacokinetic Profiles: A more stable metabolic profile can result in more predictable drug exposure and potentially a better safety and efficacy profile.[9][11]

  • Serve as a Tracer in Metabolic Studies: Deuterium-labeled compounds can be easily detected by mass spectrometry, allowing researchers to track the metabolic fate of a drug molecule and identify its metabolites.[8][10]

Experimental Protocols

Representative Synthesis of 1-Alkyl Bromides from Alcohols

This protocol is a general representation and may require optimization for the specific synthesis of this compound from 1-nonanol-d19.

Materials:

  • 1-Nonanol-d19

  • Hydrobromic acid (48%) or Sodium Bromide

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1-nonanol-d19 with an excess of 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture to reflux for several hours to drive the reaction to completion.

  • After cooling, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation under reduced pressure.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The absence of signals in the proton NMR spectrum would confirm the high level of deuteration.

  • ¹³C NMR: The carbon spectrum would show characteristic shifts for the nonyl chain.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 226.27), taking into account the isotopic distribution of bromine.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, it can be incorporated into molecules that target specific pathways. The following diagram illustrates a generalized workflow for utilizing a deuterated building block like this compound in a drug discovery program.

drug_discovery_workflow Generalized Drug Discovery Workflow with a Deuterated Building Block cluster_synthesis Chemical Synthesis cluster_incorporation Drug Candidate Synthesis cluster_testing Preclinical Testing start 1-Nonanol-d19 bromination Bromination start->bromination product This compound bromination->product building_block This compound product->building_block coupling Chemical Coupling building_block->coupling scaffold Pharmacophore Scaffold scaffold->coupling candidate Deuterated Drug Candidate coupling->candidate in_vitro In Vitro Assays (Target Binding, Metabolism) candidate->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo data Data Analysis in_vivo->data metabolic_pathway Impact of Deuteration on a Metabolic Pathway drug_h Drug-CH₃ metabolite_h Drug-CH₂OH drug_h->metabolite_h CYP450 Oxidation (fast) drug_d Drug-CD₃ metabolite_d Drug-CD₂OH drug_d->metabolite_d CYP450 Oxidation (slower due to KIE)

References

Unraveling Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect in 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the kinetic isotope effect (KIE) as a powerful tool for elucidating the reaction mechanisms of alkyl halides, with a specific focus on the hypothetical analysis of 1-bromononane-d19. Due to a lack of publicly available experimental data for this specific isotopologue, this document leverages established principles and data from analogous long-chain bromoalkanes to illustrate the expected outcomes and experimental approaches.

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if the C-H bond is involved in the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides invaluable insights into the transition state of a reaction, aiding in the differentiation between concerted and stepwise mechanisms.[1][2][3] In drug development, understanding reaction mechanisms is crucial for optimizing synthetic routes and predicting metabolic pathways.

Theoretical Framework: Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).

Primary Kinetic Isotope Effect (PKIE): A large PKIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[4] This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to break. For 1-bromononane, a primary KIE would be expected in an E2 elimination reaction where a β-hydrogen (or deuterium) is abstracted by a base in the concerted rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (typically kH/kD is close to 1) occurs when the isotopically substituted bond is not broken in the rate-determining step.[5] These effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state.[5] For nucleophilic substitution reactions of 1-bromononane, an α- or β-deuterium SKIE can help distinguish between SN1 and SN2 pathways.

Anticipated Kinetic Isotope Effects for this compound in Common Reactions

The following table summarizes the expected KIE values for the reactions of 1-bromononane and its deuterated analogue, this compound, based on established mechanisms for similar alkyl halides.

Reaction Type Isotopic Position Expected kH/kD Interpretation Illustrative Analogous System
E2 Elimination β-deuterium (on C2)> 2 (typically 3-8)C-H bond cleavage is part of the rate-determining step.E2 of 2-bromopropane: kH/kD = 6.7[3][6]
SN2 Substitution α-deuterium (on C1)~1.0 - 1.15sp3 to sp2-like transition state; C-H bond not broken.SN2 of secondary alkyl sulfonates: kH/kD ≈ 1.1-1.2[7]
SN2 Substitution β-deuterium (on C2)~1.0 - 1.05Minimal change in vibrational environment at the β-position.
SN1 Substitution α-deuterium (on C1)> 1.1sp3 to sp2 hybridization change upon carbocation formation.Solvolysis of 4-t-butylcyclohexyl tosylate: kH/kD = 1.13-1.23[8]
SN1 Substitution β-deuterium (on C2)> 1.1Hyperconjugation stabilizing the carbocation intermediate.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic isotope effect in reactions of 1-bromononane.

Protocol 1: Determination of Primary KIE in an E2 Reaction

Objective: To measure the primary kinetic isotope effect for the base-induced elimination of HBr from 1-bromononane versus the elimination of DBr from 1-bromononane-d2 (deuterated at the C2 position).

Materials:

  • 1-bromononane

  • 1-bromo-2,2-dideuterononane (1-bromononane-d2)

  • Sodium ethoxide in ethanol (strong, non-nucleophilic base)

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Prepare two sets of reactions in parallel. In the first set, dissolve a known concentration of 1-bromononane and the internal standard in anhydrous ethanol. In the second set, use 1-bromo-2,2-dideuterononane at the same concentration.

  • Initiation: Equilibrate the reaction mixtures to a constant temperature (e.g., 50 °C). Initiate the reaction by adding a standardized solution of sodium ethoxide in ethanol.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding a dilute acid (e.g., 1 M HCl).

  • Analysis: Extract the organic components with a suitable solvent (e.g., hexane). Analyze the extracts by GC-MS to determine the concentration of the reactant (1-bromononane or its deuterated analogue) relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time for both the deuterated and non-deuterated reactions. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The KIE is then calculated as kH/kD.

Protocol 2: Determination of Secondary KIE in an SN2 Reaction

Objective: To measure the α-secondary kinetic isotope effect for the SN2 reaction of 1-bromononane and 1-bromo-1,1-dideuterononane (1-bromononane-d2).

Materials:

  • 1-bromononane

  • 1-bromo-1,1-dideuterononane (1-bromononane-d2)

  • Sodium cyanide in dimethylformamide (DMF)

  • Anhydrous DMF (polar aprotic solvent)

  • Internal standard (e.g., undecane)

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Reaction Setup: As in Protocol 1, prepare parallel reactions with 1-bromononane and its α-deuterated analogue, including an internal standard, in anhydrous DMF.

  • Initiation: Equilibrate the mixtures to a constant temperature (e.g., 60 °C) and initiate the reaction by adding a solution of sodium cyanide in DMF.

  • Monitoring and Quenching: Follow the same procedure as in Protocol 1 for withdrawing and quenching aliquots.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to monitor the disappearance of the reactant.

  • Data Analysis: Calculate the rate constants and the KIE as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the transition states of the E2 and SN2 reactions, which are central to the interpretation of kinetic isotope effects.

Caption: E2 Reaction Pathway for 1-Bromononane.

Caption: SN2 Reaction Pathway for 1-Bromononane.

Conclusion

The kinetic isotope effect is a subtle yet powerful probe into the heart of chemical reactivity. For a molecule like 1-bromononane, the strategic placement of deuterium labels can unequivocally distinguish between competing reaction pathways such as SN1, SN2, and E2. While direct experimental data for this compound is not currently available, the principles and methodologies outlined in this guide provide a robust framework for its investigation. Such studies are not only of fundamental academic interest but also hold significant value for the pharmaceutical industry, where a deep understanding of reaction mechanisms can lead to more efficient and selective drug synthesis.

References

Stability of 1-BROMONONANE-D19 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile of 1-BROMONONANE-D19

This compound is a deuterated analog of 1-bromononane, a long-chain primary alkyl halide. Its fundamental chemical and physical properties are similar to its non-deuterated counterpart, with the notable exception of the carbon-deuterium (C-D) bonds replacing the carbon-hydrogen (C-H) bonds.

PropertyValue
Chemical Formula C₉D₁₉Br
Molecular Weight Approximately 226.27 g/mol
Structure CD₃(CD₂)₈Br
Appearance Typically a colorless liquid

Primary Degradation Pathways in Solution

The stability of this compound in solution is primarily governed by its susceptibility to nucleophilic substitution and elimination reactions. As a primary bromoalkane, it is prone to two main competing reaction mechanisms:

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step reaction where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This is generally the favored pathway for primary alkyl halides in the presence of good nucleophiles.

  • E2 (Bimolecular Elimination): In this reaction, a base removes a deuterium atom from the carbon adjacent to the carbon bearing the bromine (the β-carbon), leading to the formation of a double bond and the elimination of the bromide ion. This pathway is favored by strong, sterically hindered bases.[1]

These two pathways are often in competition, and the predominant route of degradation depends on several factors, including the nature of the solvent, the strength and concentration of any nucleophiles or bases present, and the temperature.

DegradationPathways cluster_main This compound in Solution cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway This compound This compound SN2_Transition_State Transition State This compound->SN2_Transition_State Nucleophile (Nu⁻) E2_Transition_State Transition State This compound->E2_Transition_State Base (B⁻) Substitution_Product Substitution Product (e.g., Alcohol, Ether) SN2_Transition_State->Substitution_Product Elimination_Product Elimination Product (Non-1-ene-d17) E2_Transition_State->Elimination_Product

Figure 1: Competing SN2 and E2 degradation pathways for this compound.

Factors Influencing Stability in Solution

The stability of this compound can be significantly affected by the composition of the solution and the storage conditions. The following table summarizes the expected qualitative effects of various factors on the degradation of primary bromoalkanes.

FactorEffect on Sₙ2 PathwayEffect on E2 PathwayRationale
Solvent Polarity Polar aprotic solvents (e.g., acetone, DMSO) accelerate the rate.Polar aprotic solvents accelerate the rate.Polar aprotic solvents solvate the cation of the nucleophile/base, increasing its reactivity. Protic solvents can solvate the nucleophile/base, decreasing its reactivity.
Nucleophile/Base Strength Stronger nucleophiles increase the rate.Stronger bases increase the rate.The rate of both reactions is dependent on the concentration and strength of the nucleophile/base.
Steric Hindrance of Base Less significant.Sterically hindered bases (e.g., tert-butoxide) favor this pathway.A bulky base will more readily abstract a less hindered β-deuterium than attack the α-carbon.
Temperature Increased temperature increases the rate.Increased temperature has a more pronounced effect and favors this pathway.Elimination reactions generally have a higher activation energy than substitution reactions.[2]
Presence of Water Can act as a weak nucleophile, leading to slow hydrolysis to 1-nonanol-d19.Can act as a weak base, but this is generally a very slow process.Water is a polar protic solvent and a weak nucleophile.
Light Exposure Minimal direct effect.Minimal direct effect.While not a primary degradation pathway, prolonged exposure to UV light can potentially induce radical reactions.

The Deuterium Isotope Effect: Enhanced Stability

A key feature of this compound is its extensive deuteration. This isotopic substitution is expected to enhance its stability in solution compared to its non-deuterated counterpart, 1-bromononane, due to the kinetic isotope effect (KIE).

The C-D bond is stronger than the C-H bond.[3] Consequently, reactions that involve the breaking of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction involving a C-H bond.

  • Impact on the E2 Pathway: The E2 mechanism involves the breaking of a C-D bond at the β-position in the rate-determining step. Therefore, this compound is expected to undergo E2 elimination at a significantly slower rate than 1-bromononane. This is a primary deuterium isotope effect.

  • Impact on the Sₙ2 Pathway: While the Sₙ2 reaction does not involve the breaking of a C-D bond, deuteration at the α-carbon (the carbon attached to the bromine) can still slow down the reaction rate. This is known as a secondary kinetic isotope effect. The presence of deuterium atoms at the α-position can slightly alter the vibrational frequencies of the transition state, leading to a modest decrease in the reaction rate.

Given that this compound is fully deuterated, it is reasonable to predict that it will exhibit greater stability in solution, particularly against elimination reactions, when compared to 1-bromononane under the same conditions.

Recommended Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound in a specific solution, a systematic experimental approach is required. The following protocol outlines a general procedure for such a study.

StabilityStudyWorkflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep_Solution Prepare solutions of this compound in the desired solvent(s) at a known concentration. Store_Samples Store aliquots of the solutions under controlled conditions (e.g., different temperatures, light/dark). Prep_Solution->Store_Samples Take_Samples Withdraw samples at predetermined time points (e.g., T=0, 1, 7, 14, 30 days). Store_Samples->Take_Samples Analytical_Method Analyze samples using a validated analytical method (e.g., GC-MS or LC-MS) to quantify the remaining This compound and any degradation products. Take_Samples->Analytical_Method Plot_Data Plot the concentration of this compound versus time for each condition. Analytical_Method->Plot_Data Calculate_Kinetics Determine the degradation rate constant and half-life. Plot_Data->Calculate_Kinetics

Figure 2: General experimental workflow for assessing the stability of this compound.

Analytical Methodology:

  • Chromatographic Separation: Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like 1-bromononane. High-performance liquid chromatography (HPLC) could also be employed, particularly for monitoring less volatile degradation products.

  • Detection: Mass spectrometry (MS) is the preferred detection method as it can confirm the identity of the parent compound and any degradation products by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for distinguishing between deuterated and non-deuterated species.

Summary and Conclusions

In the absence of direct experimental data, the stability of this compound in solution can be inferred from the established principles of physical organic chemistry. As a primary bromoalkane, its primary degradation pathways are Sₙ2 and E2 reactions. The stability is influenced by factors such as solvent, temperature, and the presence of nucleophiles or bases.

The extensive deuteration of this compound is expected to confer enhanced stability compared to its non-deuterated analog due to the kinetic isotope effect, which significantly slows the rate of reactions involving C-D bond cleavage, most notably the E2 elimination pathway.

For applications requiring high stability, it is recommended to store solutions of this compound in a non-nucleophilic, aprotic solvent, at low temperatures, and protected from light. A rigorous experimental stability study is advised to determine quantitative degradation kinetics under specific formulation or experimental conditions.

References

A Technical Guide to the Solubility of 1-BROMONONANE-D19 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-BROMONONANE-D19, a deuterated form of 1-bromononane. Given the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide leverages data from its non-deuterated counterpart, 1-bromononane, and other long-chain 1-bromoalkanes to provide a reliable predictive assessment of its solubility in a range of common organic solvents. The underlying principle is that isotopic labeling with deuterium does not significantly alter the physicochemical properties that govern solubility, such as polarity and intermolecular forces.

This guide also presents a detailed experimental protocol for determining the solubility of liquid compounds like this compound, which can be adapted for various laboratory settings. Furthermore, a logical workflow for solubility assessment is visualized to aid in experimental design and decision-making.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.[1] 1-Bromononane is a haloalkane with a long, non-polar alkyl chain and a weakly polar carbon-bromine bond. This structure dictates its solubility behavior, making it generally soluble in non-polar and weakly polar organic solvents and insoluble in highly polar solvents like water.[2][3][4]

Predicted Solubility of this compound

Based on the solubility of 1-bromononane and similar long-chain 1-bromoalkanes, the following table summarizes the expected qualitative solubility of this compound in various organic solvents. "Miscible" indicates that the two liquids will mix in all proportions to form a single phase, while "Immiscible" suggests they will not mix and will form two separate layers.

Solvent ClassSolventPredicted Solubility/Miscibility
Non-Polar Hydrocarbons HexaneMiscible
TolueneMiscible
BenzeneMiscible
Halogenated Solvents ChloroformMiscible
DichloromethaneMiscible
Ethers Diethyl EtherMiscible
Alcohols EthanolMiscible
MethanolMiscible
Polar Aprotic Solvents AcetoneMiscible
Highly Polar Solvents WaterImmiscible

Experimental Protocol for Determining Solubility

This protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, chloroform, water)

  • Small, dry test tubes with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Water bath (optional, for temperature control)

  • Light source for observing clarity

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid contamination. Label each test tube with the name of the solvent to be tested.

  • Initial Addition: Into a labeled test tube, add a specific volume of the organic solvent (e.g., 1 mL).

  • Solute Addition: To the solvent, add a small, measured volume of this compound (e.g., 0.1 mL).

  • Mixing: Stopper the test tube and vortex the mixture vigorously for 30-60 seconds. This ensures thorough mixing of the two liquids.

  • Observation: After mixing, allow the test tube to stand for a few minutes. Observe the mixture against a light source.

    • Miscible: The mixture will appear as a single, clear, homogeneous phase.

    • Immiscible: The mixture will be cloudy or will separate into two distinct layers.

  • Incremental Addition (for partial miscibility): If the initial mixture is miscible, continue to add the solute in small increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solution becomes cloudy or separates, indicating the saturation point. Record the total volume of solute added.

  • Temperature Control: For more precise measurements, the solubility can be determined at a specific temperature by placing the test tubes in a temperature-controlled water bath.

  • Data Recording: Record the observations for each solvent, noting whether this compound is miscible, partially miscible (with an approximate saturation point), or immiscible.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain this compound Sample select_solvents Select a Range of Organic Solvents (Varying Polarity) start->select_solvents qualitative_test Perform Qualitative Solubility Test (e.g., 0.1 mL solute in 1 mL solvent) select_solvents->qualitative_test observe Observe Mixture qualitative_test->observe miscible Miscible (Single Clear Phase) observe->miscible Clear immiscible Immiscible (Two Phases/Cloudy) observe->immiscible Cloudy/Separated semi_quant_test Optional: Perform Semi-Quantitative Test (Titrate to Saturation) miscible->semi_quant_test record_data Record and Tabulate Results immiscible->record_data semi_quant_test->record_data end End: Solubility Profile Established record_data->end

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromononane-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of analytical chemistry, pharmaceutical development, and environmental monitoring, accurate and precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 1-Bromononane-d19, in conjunction with mass spectrometry-based methods, is a cornerstone of achieving reliable quantitative data. This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in quantitative analysis.

Deuterated internal standards are chemically identical to the analyte of interest, with the exception of the substitution of hydrogen atoms with deuterium.[1] This isotopic labeling results in a mass shift that is readily detectable by a mass spectrometer, allowing for the differentiation of the internal standard from the unlabeled analyte.[1] Crucially, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar effects from the sample matrix, ionization suppression or enhancement, and variations during sample preparation.[2] By adding a known amount of this compound to samples and calibration standards, it serves as a robust internal reference to correct for these potential sources of error, thereby significantly improving the accuracy and precision of quantification.[3]

Chemical Properties of 1-Bromononane and its Deuterated Analog:

Property1-BromononaneThis compound
Molecular Formula C₉H₁₉BrC₉D₁₉Br
Molecular Weight 207.15 g/mol 226.27 g/mol
CAS Number 693-58-31219805-90-9

Application: Quantification of 1-Bromononane in a Representative Matrix (e.g., Water) by GC-MS

This section outlines a representative gas chromatography-mass spectrometry (GC-MS) method for the quantification of 1-bromononane in a water matrix, utilizing this compound as an internal standard. This protocol is provided as a template and should be optimized and validated for the specific matrix and analytical instrumentation used in your laboratory.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 1-bromononane using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Construct Calibration Curve (Spike matrix with Analyte & IS) A->B C Prepare Samples (Spike with IS) A->C E GC-MS Analysis B->E D Liquid-Liquid Extraction (e.g., with Hexane) C->D D->E F Peak Integration & Ratio Calculation (Analyte/IS) E->F G Quantification using Calibration Curve F->G

Figure 1: General experimental workflow for quantification.

Protocols

1. Preparation of Stock and Working Solutions

  • 1-Bromononane Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-bromononane into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or hexane).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the analyte.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 1-bromononane stock solution to create calibration standards at desired concentrations.

  • IS Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal when a fixed volume is added to all samples and standards.

2. Sample Preparation and Extraction

  • To 10 mL of the water sample in a screw-cap vial, add a fixed amount (e.g., 50 µL) of the this compound IS spiking solution.

  • Add 5 mL of a suitable extraction solvent, such as n-hexane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.

3. GC-MS Analysis

The following are representative GC-MS conditions. These should be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions 1-Bromononane: m/z (e.g., 135, 137) This compound: m/z (e.g., 154)

Note: The specific SIM ions should be determined by analyzing the mass spectra of the pure analyte and internal standard to select for characteristic and abundant fragment ions.

Data Analysis and Quantification

The quantification of 1-bromononane is based on the principle of isotope dilution mass spectrometry.

data_analysis_flow A Acquire Chromatograms (SIM mode) B Integrate Peak Areas for Analyte and IS A->B C Calculate Peak Area Ratio (Analyte Area / IS Area) B->C D Generate Calibration Curve: Plot Area Ratio vs. Concentration C->D E Determine Analyte Concentration in Samples from Calibration Curve D->E

Figure 2: Data analysis and quantification process.

  • Peak Integration: Integrate the peak areas of the selected ions for both 1-bromononane and this compound in the chromatograms of the calibration standards and the unknown samples.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot these ratios against the known concentrations of the analyte to generate a linear calibration curve.

  • Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Determine the concentration of 1-bromononane in the sample by interpolating this ratio on the calibration curve.

Method Validation Summary (Representative Data)

A crucial step in implementing any analytical method is its validation to ensure it is fit for its intended purpose. The following table summarizes typical validation parameters and acceptance criteria for a quantitative method.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (%RSD) ≤ 15%< 10%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL
Specificity No interfering peaks at the retention time of the analyte and ISPass

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of 1-bromononane and potentially other structurally related compounds. By compensating for variations in sample preparation, matrix effects, and instrument response, this methodology enhances data quality, which is critical for research, drug development, and regulatory compliance. The protocols and data presented herein serve as a comprehensive guide for the implementation of this powerful analytical technique. It is essential for each laboratory to perform its own method optimization and validation to ensure the results meet the specific requirements of their application.

References

Application Notes and Protocols for LC-MS Analysis Utilizing 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-BROMONONANE-D19 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. The following sections outline its utility as an internal standard for the quantitative analysis of nonylphenols in environmental samples, a critical application in environmental monitoring and toxicology studies.

Application Note: Quantitative Analysis of 4-Nonylphenol in Environmental Water Samples using this compound as an Internal Standard

Introduction

4-Nonylphenol is an industrial chemical widely used in the manufacturing of antioxidants, lubricating oil additives, and surfactants. Due to its persistence and toxicity, it is considered an environmental contaminant of concern. Accurate and sensitive quantification of 4-nonylphenol in environmental matrices is crucial for assessing its environmental fate and potential risks. This application note describes a robust LC-MS/MS method for the quantification of 4-nonylphenol in water samples, employing this compound as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard with a similar chemical structure to the analyte minimizes variations arising from sample preparation and matrix effects.

Principle

Water samples are fortified with a known concentration of this compound internal standard and subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Experimental Workflow

The overall experimental workflow for the analysis of 4-nonylphenol using this compound as an internal standard is depicted in the following diagram.

experimental_workflow sample Water Sample Collection spike Spike with This compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for 4-nonylphenol analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes and Internal Standard:

    • 4-Nonylphenol (analytical standard)

    • This compound (internal standard)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE):

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-nonylphenol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-nonylphenol stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect 100 mL of water sample in a clean glass container.

  • Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to each 100 mL water sample, resulting in a final concentration of 100 pg/mL.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow As per instrument manufacturer's recommendations

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Nonylphenol219.2133.125
This compound226.3 (as [M-H+Br]-)80.9 (as Br-)30

Note: The fragmentation of this compound is hypothetical and would need to be empirically determined. A common fragmentation for bromoalkanes is the loss of the bromine atom.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of 4-nonylphenol using this compound as an internal standard.

ParameterValue
Linear Range 1 - 1000 pg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 pg/mL
Limit of Quantification (LOQ) 1.0 pg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Retention Time (4-Nonylphenol) 6.8 min
Retention Time (this compound) 7.5 min

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle of relative response. The following diagram illustrates this relationship.

quantification_logic analyte_peak Analyte Peak Area (4-Nonylphenol) response_ratio Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard Peak Area (this compound) is_peak->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve quantification Quantification of Analyte Concentration cal_curve->quantification

Caption: Logic diagram for internal standard quantification.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of 4-nonylphenol in environmental water samples using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard with a similar chemical structure ensures reliable results by compensating for matrix effects and variations in sample processing. The detailed methodology and performance characteristics presented herein can be adapted by researchers and analytical scientists for routine environmental monitoring and toxicological studies.

Application Note: Quantitative Analysis of 1-Bromononane in Pharmaceutical Ingredients using 1-BROMONONANE-D19 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromononane is an alkyl halide that may be present as a potential genotoxic impurity (PGI) in pharmaceutical ingredients due to its use in synthesis or as a byproduct. Regulatory guidelines necessitate the monitoring and control of such impurities at trace levels. This application note describes a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-bromononane. To ensure accuracy and precision, 1-BROMONANE-D19 is employed as an internal standard (IS). Deuterated internal standards are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte, co-elute during chromatography, and can be distinguished by their mass-to-charge ratio, effectively compensating for variations in sample preparation and instrument response.[1][2]

Experimental Protocols

Materials and Reagents
  • 1-Bromononane (≥98% purity)

  • 1-BROMONONANE-D19 (isotopic purity ≥98%)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Autosampler vials (2 mL, screw top with PTFE septum)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

1-Bromononane Stock Solution (Analyte Stock):

  • Accurately weigh approximately 10 mg of 1-bromononane.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by diluting the Analyte Stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Spike each calibration standard with the IS Stock solution to a final concentration of 1 µg/mL of this compound.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the pharmaceutical ingredient into a 10 mL volumetric flask.

  • Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL of this compound upon final dilution.

  • Dissolve and dilute to the mark with dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Parameters
ParameterValue
GC
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 50°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
MS
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1-Bromononanem/z 135 (Quantifier), 137 (Qualifier)
This compoundm/z 154 (Quantifier), 156 (Qualifier) - Predicted

Data Presentation

Calibration Curve Data

A typical calibration curve is constructed by plotting the ratio of the peak area of 1-bromononane to the peak area of this compound against the concentration of 1-bromononane.

Concentration (µg/mL)Peak Area (1-Bromononane)Peak Area (this compound)Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,525,4320.050
1.0153,8901,530,1120.101
2.5385,2101,528,9900.252
5.0775,4301,535,6700.505
10.01,545,8701,532,1451.009

Linearity: R² > 0.995

Method Performance
ParameterResult
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_is Internal Standard Stock (this compound) cal_standards Calibration Standards (0.1 - 10 µg/mL + IS) stock_is->cal_standards Spike sample_prep Sample Preparation (API + IS) stock_is->sample_prep Spike stock_analyte Analyte Stock (1-Bromononane) stock_analyte->cal_standards Dilute gc_ms GC-MS System (SIM Mode) cal_standards->gc_ms Inject sample_prep->gc_ms Inject integration Peak Integration gc_ms->integration Acquire Data calibration Calibration Curve (Area Ratio vs. Conc.) integration->calibration quantification Quantification of 1-Bromononane in Sample integration->quantification calibration->quantification Calculate Concentration

Caption: Experimental workflow for the quantitative analysis of 1-bromononane.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_result Result analyte 1-Bromononane analyte_ion Quantification Ion (m/z 135) analyte->analyte_ion gc_separation GC Separation (Co-elution) analyte->gc_separation ms_detection MS Detection (Mass Differentiation) analyte_ion->ms_detection is This compound is_ion Quantification Ion (m/z 154) is->is_ion is->gc_separation is_ion->ms_detection gc_separation->ms_detection accurate_quant Accurate Quantification ms_detection->accurate_quant

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

References

Application Note: 1-BROMONONANE-D19 for Enhanced Quantitative Cysteine Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance and its dynamic changes in response to various stimuli or disease states. Chemical labeling with stable isotopes is a powerful strategy for accurate and reproducible quantification. 1-BROMONONANE-D19 is a novel deuterated alkylating agent designed for the specific labeling of cysteine residues in proteins. The incorporation of a heavy isotope (Deuterium, D19) on the nonyl chain allows for the precise relative quantification of proteins between different samples using mass spectrometry. The long alkyl chain also imparts unique chromatographic properties that can aid in the separation and identification of labeled peptides.

This application note provides a detailed protocol for the use of this compound in a typical quantitative proteomics workflow, from sample preparation to data analysis. The primary application is the differential analysis of protein expression, particularly focusing on proteins with reactive cysteine residues, which are often involved in critical cellular processes such as redox signaling and enzyme catalysis.

Principle of the Method

The workflow involves the labeling of two distinct protein samples (e.g., control vs. treated) with the non-deuterated ("light") 1-bromononane and the deuterated ("heavy") this compound, respectively. Cysteine residues within the proteins are first reduced to break disulfide bonds, exposing the free thiol groups. These thiol groups then react with the bromoalkane via nucleophilic substitution, forming a stable thioether bond.

After labeling, the "light" and "heavy" samples are combined, and the proteins are enzymatically digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, peptides labeled with this compound will exhibit a mass shift of 19 Daltons compared to their counterparts labeled with the light version. The relative abundance of the proteins in the original samples can be determined by comparing the signal intensities of the heavy and light isotopic peptide pairs.

Experimental Protocols

Materials:

  • 1-BROMONONANE (Light)

  • This compound (Heavy)

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Trypsin (sequencing grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., Orbitrap-based)

Protocol 1: Protein Extraction, Reduction, and Alkylation

  • Protein Lysis: Lyse cells or tissues in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5 to denature the proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction: For each sample, take 100 µg of protein. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation (Labeling):

    • For the "light" sample, add 1-bromononane to a final concentration of 50 mM.

    • For the "heavy" sample, add this compound to a final concentration of 50 mM.

    • Incubate both samples in the dark at 37°C for 1 hour.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

Protocol 2: Protein Digestion and Peptide Cleanup

  • Sample Dilution: Dilute the samples 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

  • Enzymatic Digestion: Add trypsin to each sample at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Desalting: Acidify the combined peptide mixture with TFA to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted peptides to dryness.

Protocol 3: LC-MS/MS Analysis and Data Processing

  • Peptide Resuspension: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most intense precursor ions.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). The software should be configured to search for the nonanoyl modification on cysteine residues (+127.1463 Da for the light label and +146.2656 Da for the heavy label) as a variable modification. The software will identify the peptide pairs and calculate the heavy-to-light (H/L) ratios for quantification.

Data Presentation

The quantitative data from the proteomics experiment can be summarized in a table format for easy comparison of protein abundance changes between the control and treated samples.

Table 1: Representative Quantitative Proteomics Data of EGFR Pathway Proteins

Protein AccessionGene NamePeptide SequenceH/L Ratiop-valueRegulation
P00533EGFRK.VPIKWMALESILHRIYTHQSDVWSYGVTVWELMTFGSK.P0.250.001Down
P04626ERBB2K.TQVGDNCTIALPIDEFMAQK.E1.150.65Unchanged
P62258GRB2R.AYDGAGYSSDNITSTAK.V0.310.005Down
P27361SOS1K.LIANYIQKVRDGEFIVYIR.A0.450.012Down
P21802SHC1R.DLLHETGMLPVRK.Q0.380.008Down
P29353RAF1K.IHQVRDDGSPASPLQLK.L2.890.002Up
Q02750MAP2K1K.LLTIEVATSR.V3.120.001Up
P28482MAPK1K.DFGLARAFGVPVR.T3.54<0.001Up

Visualizations

Experimental Workflow for Quantitative Cysteine Proteomics using this compound

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_digestion_cleanup Digestion & Cleanup cluster_analysis Analysis control Control Sample lysis Protein Lysis & Quantification control->lysis treated Treated Sample treated->lysis reduction Reduction (DTT) lysis->reduction alk_light Alkylation with 1-BROMONONANE (Light) reduction->alk_light alk_heavy Alkylation with This compound (Heavy) reduction->alk_heavy combine Combine Samples (1:1) alk_light->combine alk_heavy->combine digest Trypsin Digestion combine->digest desalt Peptide Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_proc Data Processing & Quantification lcms->data_proc results Quantitative Proteomics Results data_proc->results

Caption: Workflow for quantitative proteomics using this compound.

Simplified EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Caption: Key components of the EGFR signaling cascade.

Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of environmental science, the accurate and precise quantification of pollutants is paramount for assessing environmental quality, determining human exposure, and enforcing regulatory compliance. Environmental samples, such as water, soil, sediment, and air, are often complex matrices containing a multitude of interfering substances. These interferences can significantly impact the reliability of analytical measurements, leading to either underestimation or overestimation of contaminant levels. The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become the gold standard for achieving high-quality data in environmental analysis.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the utilization of deuterated standards in the analysis of various environmental contaminants. It is intended for researchers, scientists, and professionals in the field of environmental monitoring and drug development.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][3] In this technique, a known amount of a deuterated (or other stable isotope-labeled) analog of the target analyte is added to the sample at the earliest stage of the analysis, typically before extraction and cleanup.[1][2] This "internal standard" is chemically identical to the native analyte, and therefore experiences the same physical and chemical losses throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis.[2][4]

Because the deuterated standard has a different mass from the native analyte, it can be distinguished and measured separately by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, regardless of any losses that may have occurred during sample processing.

Advantages of Using Deuterated Standards

The application of deuterated internal standards offers several key advantages in environmental analysis:

  • Correction for Matrix Effects: Complex environmental matrices can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, its use allows for reliable correction of these interferences.[2][6][7]

  • Compensation for Sample Loss: Losses of the target analyte can occur at various stages of sample preparation, including extraction, evaporation, and transfer steps. The deuterated standard compensates for these losses, ensuring that the final calculated concentration reflects the true value in the original sample.[1][2]

  • Improved Accuracy and Precision: By correcting for both matrix effects and sample loss, deuterated standards significantly improve the accuracy and precision of analytical measurements, leading to more reliable and defensible data.[1][3]

  • Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to variations in experimental conditions, such as instrument performance and operator technique.

Application Notes

Analysis of Persistent Organic Pollutants (POPs) in Sediment and Soil

Analyte Class: Polycyclic Aromatic Hydrocarbons (PAHs), Dioxins, and Furans. Matrices: Sediment, Soil. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).

Deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) and 13C-labeled dioxin and furan congeners are crucial for the accurate quantification of these toxic pollutants in solid matrices.[8] The complex nature of soil and sediment often leads to significant matrix effects and low analyte recoveries. The addition of a suite of deuterated standards prior to extraction allows for the correction of these issues, ensuring high-quality data for risk assessment and regulatory monitoring.

Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water

Analyte Class: Various pharmaceuticals (e.g., analgesics, antibiotics, beta-blockers) and personal care products. Matrices: Wastewater, Surface Water, Drinking Water. Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The trace-level detection of PPCPs in aqueous matrices is challenging due to their low concentrations and the presence of dissolved organic matter, which can cause significant ion suppression in the LC-MS/MS interface.[6][7] The use of deuterated analogs of the target pharmaceuticals as internal standards is essential to compensate for these matrix effects and ensure accurate quantification.[6]

Analysis of Volatile Organic Compounds (VOCs) in Water and Air

Analyte Class: Volatile Organic Compounds (e.g., benzene, toluene, ethylbenzene, xylenes). Matrices: Drinking Water, Groundwater, Air. Instrumentation: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).

Deuterated VOCs (e.g., 1,4-difluorobenzene, chlorobenzene-d5, 1,4-dichlorobenzene-d4) are used as internal standards in EPA methods for the analysis of VOCs in water.[4][9][10] These standards are added to the sample prior to the purging step, allowing for the correction of variability in purging efficiency and instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from environmental analyses utilizing deuterated internal standards.

Table 1: Recovery of Pharmaceuticals in Wastewater Influent and Effluent with and without Internal Standard Correction.

CompoundMatrixRecovery without IS Correction (%)Recovery with Deuterated IS Correction (%)
Diclofenac Influent4598
Effluent62101
Ibuprofen Influent5195
Effluent75105
Carbamazepine Influent3899
Effluent68102
Sulfamethoxazole Influent2597
Effluent55103

Data is representative and compiled from typical performance of methods described in the literature.[6][7]

Table 2: Method Detection Limits (MDLs) for PAHs in Sediment using GC-MS with Isotope Dilution.

AnalyteMDL (µg/kg dry weight)
Naphthalene 1.5
Acenaphthylene 1.3
Acenaphthene 1.8
Fluorene 2.1
Phenanthrene 2.5
Anthracene 1.9
Fluoranthene 3.0
Pyrene 2.8
Benzo[a]anthracene 4.2
Chrysene 4.5
Benzo[b]fluoranthene 5.1
Benzo[k]fluoranthene 4.8
Benzo[a]pyrene 3.9
Indeno[1,2,3-cd]pyrene 4.1
Dibenz[a,h]anthracene 3.5
Benzo[g,h,i]perylene 4.6

Data is representative and compiled from typical performance of methods described in the literature.[11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of environmental samples using deuterated internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, etc.) Spiking Spiking with Deuterated Standards SampleCollection->Spiking Add known amount Extraction Extraction (e.g., SPE, LLE, Soxhlet) Spiking->Extraction Cleanup Sample Cleanup (e.g., GPC, Silica Gel) Extraction->Cleanup Instrument GC-MS or LC-MS/MS Analysis Cleanup->Instrument DataAcquisition Data Acquisition Instrument->DataAcquisition Quantification Quantification using Isotope Dilution DataAcquisition->Quantification Calculate analyte/IS ratio Reporting Reporting Results Quantification->Reporting

Caption: General workflow for environmental analysis using deuterated standards.

Experimental Protocols

The following are detailed protocols for the analysis of specific contaminants in environmental matrices. These protocols are based on established methods and should be adapted and validated by the user for their specific application and instrumentation.

Protocol 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Sediment by GC-MS

This protocol is based on methodologies described by the U.S. Environmental Protection Agency (EPA) and other research.[8][11][12][13][14]

1. Scope and Application

This method is for the determination of 16 priority pollutant PAHs in sediment samples.

2. Materials and Reagents

  • Solvents: Dichloromethane (DCM), acetone, hexane (pesticide grade or equivalent).

  • Deuterated PAH standards: Naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12.

  • Native PAH standards: A certified reference material containing the 16 target PAHs.

  • Anhydrous sodium sulfate: ACS reagent grade, baked at 400°C for 4 hours.

  • Copper powder: Activated, for sulfur removal.

3. Sample Preparation and Extraction

  • Homogenize the wet sediment sample.

  • Weigh approximately 10-20 g of the homogenized sediment into a clean extraction thimble or beaker.

  • Spike the sample with a known amount of the deuterated PAH surrogate standard solution.

  • Extract the sample using an appropriate technique such as Soxhlet extraction with a 1:1 mixture of acetone and hexane for 16-24 hours, or an accelerated solvent extraction (ASE) method.

  • After extraction, dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

4. Sample Cleanup

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Perform sulfur removal by adding activated copper powder to the extract and sonicating for 10 minutes.

  • If necessary, perform further cleanup using gel permeation chromatography (GPC) or silica gel column chromatography to remove interfering compounds.

5. Instrumental Analysis (GC-MS)

  • Prior to analysis, add a known amount of the internal standard solution (e.g., a different set of deuterated PAHs not used as surrogates) to the final extract.

  • Inject 1-2 µL of the extract into a GC-MS system equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).

  • Operate the mass spectrometer in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for each native PAH and its corresponding deuterated standard.

6. Quantification

  • Generate a multi-point calibration curve by analyzing standards containing known concentrations of the native PAHs and a constant concentration of the deuterated internal standards.

  • Calculate the concentration of each PAH in the sample using the response factor determined from the calibration curve and the measured ratio of the native analyte to its deuterated standard.

Protocol 2: Analysis of Pharmaceuticals in Wastewater by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of pharmaceuticals in aqueous samples.[7]

1. Scope and Application

This method is for the determination of a suite of pharmaceuticals in wastewater samples.

2. Materials and Reagents

  • Solvents: Methanol, acetonitrile, water (LC-MS grade).

  • Formic acid and ammonium hydroxide: For mobile phase modification.

  • Deuterated pharmaceutical standards: Corresponding to the target analytes.

  • Native pharmaceutical standards: A certified reference material containing the target analytes.

  • Solid-phase extraction (SPE) cartridges: Appropriate for the target analytes (e.g., Oasis HLB).

3. Sample Preparation and Extraction

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Spike the filtered water sample with a known amount of the deuterated pharmaceutical internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

4. Instrumental Analysis (LC-MS/MS)

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • Inject an aliquot of the reconstituted extract into an LC-MS/MS system.

  • Perform chromatographic separation using a suitable C18 column and a gradient elution program.

  • Operate the tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. For each analyte and its deuterated standard, monitor at least two precursor-to-product ion transitions for confirmation and quantification.

5. Quantification

  • Prepare a matrix-matched calibration curve by spiking blank wastewater extract with known concentrations of the native pharmaceuticals and a constant concentration of the deuterated internal standards. This is crucial to accurately compensate for matrix effects.

  • Calculate the concentration of each pharmaceutical in the sample based on the area ratio of the native analyte to its deuterated internal standard and the calibration curve.

Conclusion

The use of deuterated internal standards is an indispensable tool for achieving accurate and reliable quantification of environmental contaminants. By compensating for matrix effects and procedural losses, the isotope dilution technique provides a robust and defensible approach for a wide range of analytical challenges in environmental monitoring. The protocols outlined in this document provide a foundation for researchers to develop and validate their own methods for the analysis of various pollutants in complex environmental matrices.

References

Metabolic Pathway Tracing with 1-Bromononane-d19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Deuterium-labeled compounds, in particular, offer a powerful and non-radioactive means to track the fate of molecules within cellular systems. 1-Bromononane-d19 is a deuterated nine-carbon alkyl halide that serves as a metabolic precursor to deuterated nonanoic acid, a medium-chain fatty acid. Upon cellular uptake and metabolic conversion, the deuterium-labeled nonanoyl moiety is incorporated into various lipid species, allowing for the detailed investigation of fatty acid metabolism and its role in health and disease.

This document provides detailed application notes and protocols for utilizing this compound in metabolic pathway tracing studies. It is intended for researchers, scientists, and drug development professionals working in areas such as metabolic disorders, oncology, and pharmacology.

Principle of the Method

The core principle of this method lies in the cellular uptake and enzymatic conversion of this compound into Nonanoic acid-d19. This conversion is primarily mediated by cytochrome P450 enzymes and haloalkane dehalogenases. The resulting deuterated fatty acid is then activated to its coenzyme A (CoA) derivative, Nonanoyl-d19-CoA. This activated form can enter various metabolic pathways, including:

  • Incorporation into complex lipids: Nonanoyl-d19-CoA can be used for the synthesis of triglycerides (TGs), phospholipids (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI)), and other lipid species.

  • Beta-oxidation: The deuterated fatty acid can be broken down in the mitochondria to generate energy.

By using mass spectrometry to detect and quantify the deuterium-labeled lipids at different time points, it is possible to trace the metabolic fate of the exogenous fatty acid and gain insights into the dynamics of lipid metabolism.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a time-course experiment where a cancer cell line (e.g., HeLa) is treated with this compound. The data illustrates the percentage of the deuterated nonanoyl moiety incorporated into major lipid classes over 24 hours.

Table 1: Incorporation of Nonanoic acid-d19 into Triglycerides (TG)

Time Point (hours)% Labeled TG Species (of total TG)
00.0
12.5
38.1
615.7
1225.3
2430.1

Table 2: Incorporation of Nonanoic acid-d19 into Phosphatidylcholine (PC)

Time Point (hours)% Labeled PC Species (of total PC)
00.0
10.8
32.5
65.2
128.9
2412.4

Table 3: Incorporation of Nonanoic acid-d19 into Phosphatidylethanolamine (PE)

Time Point (hours)% Labeled PE Species (of total PE)
00.0
11.1
33.4
66.8
1211.5
2415.9

Table 4: Incorporation of Nonanoic acid-d19 into Phosphatidylinositol (PI)

Time Point (hours)% Labeled PI Species (of total PI)
00.0
10.5
31.8
63.9
126.7
249.8

Experimental Protocols

Cell Culture and Isotope Labeling

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS

Protocol:

  • Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.

  • Culture cells in complete medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Prepare the this compound labeling medium: a. Prepare a stock solution of this compound complexed with fatty acid-free BSA. A 10:1 molar ratio of fatty acid to BSA is recommended. b. Add the this compound-BSA complex to the cell culture medium to a final concentration of 50-100 µM.

  • At the start of the experiment, remove the existing medium from the cells and wash once with sterile PBS.

  • Add the this compound labeling medium to the cells.

  • Incubate the cells for the desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

Lipid Extraction

Materials:

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution

  • Centrifuge

Protocol:

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Add 0.75 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Mass Spectrometry Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Protocol:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1, v/v).

  • Inject an aliquot of the reconstituted sample into the LC-MS system.

  • Separate the lipid classes using a suitable LC gradient and column (e.g., C18 reverse-phase column).

  • Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.

  • Identify and quantify the deuterated lipid species by their accurate mass and retention time. The mass shift due to the 19 deuterium atoms will be readily detectable.

  • Calculate the percentage of labeled lipid species by dividing the peak area of the deuterated lipid by the sum of the peak areas of both the labeled and unlabeled lipid species.

Visualizations

Metabolic Pathway of this compound This compound This compound Nonanoic acid-d19 Nonanoic acid-d19 This compound->Nonanoic acid-d19 Cytochrome P450 / Haloalkane dehalogenase Nonanoyl-d19-CoA Nonanoyl-d19-CoA Nonanoic acid-d19->Nonanoyl-d19-CoA Acyl-CoA Synthetase Triglycerides-d19 Triglycerides-d19 Nonanoyl-d19-CoA->Triglycerides-d19 Lipid Synthesis Phospholipids-d19 Phospholipids-d19 Nonanoyl-d19-CoA->Phospholipids-d19 Lipid Synthesis Beta-oxidation Beta-oxidation Nonanoyl-d19-CoA->Beta-oxidation

Caption: Metabolic conversion and tracing of this compound.

Experimental Workflow for Metabolic Tracing cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Incubation Incubation Cell Seeding->Incubation Tracer Addition Tracer Addition Incubation->Tracer Addition Time-course Incubation Time-course Incubation Tracer Addition->Time-course Incubation Cell Lysis Cell Lysis Time-course Incubation->Cell Lysis Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction Drying Drying Lipid Extraction->Drying LC-MS/MS Analysis LC-MS/MS Analysis Drying->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

Caption: From cell culture to data analysis workflow.

Logical Relationship of Isotope Tracing Deuterated Precursor\n(this compound) Deuterated Precursor (this compound) Cellular Uptake &\nMetabolic Conversion Cellular Uptake & Metabolic Conversion Deuterated Precursor\n(this compound)->Cellular Uptake &\nMetabolic Conversion Deuterated Metabolite\n(Nonanoic acid-d19) Deuterated Metabolite (Nonanoic acid-d19) Cellular Uptake &\nMetabolic Conversion->Deuterated Metabolite\n(Nonanoic acid-d19) Incorporation into\nDownstream Pathways Incorporation into Downstream Pathways Deuterated Metabolite\n(Nonanoic acid-d19)->Incorporation into\nDownstream Pathways Labeled End-products\n(Lipids-d19) Labeled End-products (Lipids-d19) Incorporation into\nDownstream Pathways->Labeled End-products\n(Lipids-d19) Mass Spectrometry\nDetection Mass Spectrometry Detection Labeled End-products\n(Lipids-d19)->Mass Spectrometry\nDetection Quantification of\nMetabolic Flux Quantification of Metabolic Flux Mass Spectrometry\nDetection->Quantification of\nMetabolic Flux

Caption: Principle of metabolic tracing with a stable isotope.

Application Notes and Protocols for Pharmacokinetic Studies Using 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in Pharmacokinetic Studies

In pharmacokinetic (PK) research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount. Stable isotope-labeled compounds, such as 1-BROMONONANE-D19, are powerful tools in these investigations.[1][2] By replacing hydrogen atoms with deuterium, a non-radioactive isotope, a "heavy" version of a molecule is created.[1] This isotopic labeling allows the compound to be distinguished from its non-labeled counterpart by mass spectrometry, without altering its fundamental chemical properties.[3][4]

The primary application of deuterated compounds in pharmacokinetics is their use as internal standards in bioanalytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS).[3][5][6] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a reliable reference for accurate quantification.[6] While this compound is a simple deuterated alkyl halide, it can serve as a crucial component in several types of pharmacokinetic studies, particularly as an internal standard for analytes with similar structural motifs or as a tracer in specialized metabolic investigations.

Hypothetical Application Note: Quantification of a Novel Drug Candidate Using this compound as an Internal Standard

Application: To develop and validate a robust bioanalytical method for the quantification of a novel therapeutic agent, "Drug-X," in rat plasma. Drug-X contains a nonyl alkyl chain, making this compound a suitable internal standard due to its structural similarity and deuteration.

Principle: A sensitive and selective LC-MS/MS method is proposed for the simultaneous determination of Drug-X and the internal standard, this compound. Plasma samples are prepared using a protein precipitation method.[7][8] The compounds are separated on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Drug-X to the peak area of this compound is used to quantify the concentration of Drug-X in the plasma samples.

Experimental Protocols

In Vivo Animal Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

  • Acclimatization: Animals are acclimatized for at least 7 days before the study, with free access to food and water.

  • Drug Formulation: Drug-X is formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

  • Dosing:

    • Intravenous (IV) Group: A single dose of 1 mg/kg of Drug-X is administered via the tail vein.

    • Oral (PO) Group: A single dose of 10 mg/kg of Drug-X is administered by oral gavage.

  • Blood Sampling: Approximately 0.25 mL of blood is collected from the jugular vein into heparinized tubes at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.

Plasma Sample Preparation Protocol for LC-MS/MS Analysis
  • Thawing: Frozen plasma samples, calibration standards, and quality control samples are thawed on ice.

  • Aliquoting: 50 µL of each plasma sample is aliquoted into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the this compound internal standard working solution (100 ng/mL in methanol) is added to each tube.

  • Protein Precipitation: 150 µL of cold acetonitrile is added to each tube to precipitate plasma proteins.[7]

  • Vortexing: The tubes are vortexed for 1 minute to ensure thorough mixing.

  • Centrifugation: The samples are centrifuged at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: 100 µL of the clear supernatant is transferred to a 96-well plate or autosampler vials.

  • Injection: 5 µL of the prepared sample is injected into the LC-MS/MS system.

LC-MS/MS Bioanalytical Method
  • LC System: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Chromatographic Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MRM Transitions:

    • Drug-X: [M+H]+ → fragment ion (To be determined based on the structure of Drug-X).

    • This compound: [M+H]+ → fragment ion (To be determined, likely corresponds to loss of Br or deuterated alkyl fragments).

Data Presentation

The following tables represent hypothetical quantitative data from the described pharmacokinetic study.

Table 1: LC-MS/MS Parameters for Drug-X and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Drug-X450.3250.18035
This compound227.2108.26025

Table 2: Hypothetical Pharmacokinetic Parameters of Drug-X in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250.5 ± 45.2480.7 ± 98.3
Tmax (h) 0.08 (5 min)2.0 ± 0.5
AUC0-t (ngh/mL) 350.8 ± 60.12800.6 ± 550.9
AUC0-inf (ngh/mL) 365.2 ± 62.52950.1 ± 580.4
Half-life (t1/2) (h) 2.5 ± 0.44.1 ± 0.8
Clearance (CL) (L/h/kg) 2.7 ± 0.5-
Volume of Distribution (Vd) (L/kg) 9.8 ± 1.5-
Bioavailability (F%) -80.8%

Data are presented as mean ± standard deviation.

Visualizations

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow Using a Deuterated Internal Standard cluster_preclinical In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (IV and PO) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma_Prep Plasma Separation (Centrifugation) Sampling->Plasma_Prep IS_Spike Spiking with This compound (IS) Plasma_Prep->IS_Spike Sample_Prep Plasma Sample Preparation (Protein Precipitation) LCMS LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS IS_Spike->Sample_Prep Data_Processing Peak Integration and Concentration Calculation LCMS->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Workflow of a typical pharmacokinetic study.

Metabolic_Pathway Hypothetical Metabolic Pathway of Drug-X cluster_metabolism Metabolism cluster_analysis LC-MS/MS System DrugX Drug-X (Analyte) M1 Metabolite 1 (Hydroxylation) DrugX->M1 M2 Metabolite 2 (Oxidation) DrugX->M2 LC Liquid Chromatography (Separation) DrugX->LC IS This compound (Internal Standard) IS->LC MS Mass Spectrometry (Detection) LC->MS

Caption: Use of an internal standard in metabolic analysis.

References

Application Notes and Protocols for 1-BROMONONANE-D19 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-BROMONONANE-D19, a deuterated alkyl halide, as a tool in drug metabolism and pharmacokinetic (DMPK) studies. The protocols offer detailed methodologies for investigating its metabolic stability and potential for cytochrome P450 (CYP450) enzyme inhibition.

Introduction to Deuterated Compounds in Drug Metabolism

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1][2] The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[4] By strategically replacing hydrogen with deuterium at metabolically active sites, researchers can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[3][5]

This compound is a deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced with deuterium.[6][7][8] This heavy-labeled compound can serve as a valuable probe to investigate the metabolism of alkyl halides and to understand the role of specific metabolic pathways.

Application 1: Investigating the Metabolic Stability of Alkyl Halides

Principle: The metabolism of alkyl halides can be initiated by CYP450-mediated oxidation.[9][10] By comparing the rate of metabolism of 1-bromononane with its deuterated counterpart, this compound, researchers can elucidate the significance of C-H bond cleavage in the overall metabolic process. A slower rate of metabolism for the deuterated compound would indicate that C-H bond cleavage is a rate-determining step.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To compare the metabolic stability of 1-bromononane and this compound in HLM.

Materials:

  • 1-bromononane

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not metabolized by HLMs)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 1-bromononane and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • In separate microcentrifuge tubes, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiation of the Reaction:

    • Add the test compound (1-bromononane or this compound) to the pre-warmed HLM mixture.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound should be in the low micromolar range to ensure first-order kinetics.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining amount of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Data Presentation: Hypothetical Metabolic Stability Data
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Bromononane25.327.4
This compound78.18.9

Application 2: this compound as a Probe for CYP450 Inhibition Studies

Principle: Alkyl halides have been shown to cause a decrease in cytochrome P450 content, suggesting a potential for enzyme inhibition.[11] this compound can be used to investigate whether it or its metabolites can inhibit specific CYP450 enzymes. Inhibition of CYP450 enzymes is a major cause of drug-drug interactions.[12][13]

Experimental Protocol: CYP450 Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • This compound

  • Recombinant human CYP450 enzymes (e.g., expressed in baculovirus-infected insect cells)

  • Specific probe substrates for each CYP450 isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Positive control inhibitors for each isoform

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a range of concentrations of this compound.

    • In separate wells of a 96-well plate, combine the recombinant CYP450 enzyme, phosphate buffer, and either this compound, a positive control inhibitor, or vehicle control.

  • Pre-incubation (for time-dependent inhibition):

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period to allow for potential mechanism-based inhibition.

  • Initiation of the Reaction:

    • Add the specific probe substrate to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in the metabolic stability assay.

    • Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

Data Analysis:

  • Calculate the percent inhibition of the CYP450 activity at each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: Hypothetical CYP450 Inhibition Data
CYP450 IsoformProbe SubstratePositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinFurafylline> 100
CYP2C9DiclofenacSulfaphenazole45.2
CYP2C19S-MephenytoinTiclopidine> 100
CYP2D6DextromethorphanQuinidine89.7
CYP3A4MidazolamKetoconazole15.3

Visualizations

cluster_0 CYP450 Catalytic Cycle cluster_1 Metabolism of 1-Bromononane CYP450-Fe3+ CYP450-Fe3+ Substrate_Binding Substrate (R-H) Binding CYP450-Fe3+->Substrate_Binding First_Electron_Reduction First Electron Reduction (NADPH) Substrate_Binding->First_Electron_Reduction Oxygen_Binding O2 Binding First_Electron_Reduction->Oxygen_Binding Second_Electron_Reduction Second Electron Reduction (NADPH) Oxygen_Binding->Second_Electron_Reduction Product_Formation Product (R-OH) Formation Second_Electron_Reduction->Product_Formation Product_Release Product Release Product_Formation->Product_Release Product_Release->CYP450-Fe3+ Regeneration 1-Bromononane 1-Bromononane Hydroxylation Hydroxylation (CYP450) 1-Bromononane->Hydroxylation Unstable_Intermediate Unstable Hemiacetal Hydroxylation->Unstable_Intermediate Dehalogenation Dehalogenation Unstable_Intermediate->Dehalogenation Aldehyde_Formation Nonanal Formation Dehalogenation->Aldehyde_Formation

Caption: Proposed metabolic pathway of 1-bromononane via CYP450-mediated oxidation.

Start Start Prepare_Reagents Prepare Stock Solutions (Compound, HLM, NADPH) Start->Prepare_Reagents Incubation Incubate Compound with HLM and NADPH at 37°C Prepare_Reagents->Incubation Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling Quench_Reaction Quench Reaction with Cold Acetonitrile + IS Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

References

Application Note: High-Precision Quantification of 1-Bromononane using 1-BROMONONANE-D19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly accurate method for the quantitative analysis of 1-Bromononane in organic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-BROMONONANE-D19 as an internal standard. The use of a deuterated internal standard is a well-established technique to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and reliability of analytical results.[1][2][3] This document provides a comprehensive protocol for the preparation of calibration curves, including detailed steps for creating stock and working solutions, and outlines the instrumental analysis parameters. The methodologies presented are particularly relevant for researchers and professionals in environmental analysis, industrial quality control, and drug development who require precise quantification of volatile and semi-volatile organic compounds.

Introduction

Accurate quantification of organic compounds is critical in numerous scientific and industrial fields. 1-Bromononane is an alkyl bromide used as a reagent in organic synthesis and can be found in various industrial applications.[3] Its quantification often relies on chromatographic techniques such as Gas Chromatography (GC). However, potential variations during sample preparation and analysis can introduce errors, leading to inaccurate results.

The internal standard method is a powerful technique used in analytical chemistry to mitigate such errors.[1][4] An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a constant amount to all samples, calibration standards, and blanks.[1][4] By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, a calibration curve can be constructed that is less susceptible to variations in injection volume and instrument response.

Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based methods like GC-MS.[1] Their chemical behavior is nearly identical to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization and fragmentation patterns. However, their difference in mass allows for their distinct detection by the mass spectrometer, preventing interference with the analyte signal.

This application note provides a step-by-step guide for preparing calibration curves for the quantification of 1-Bromononane using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • 1-Bromononane (analyte), >98% purity

  • This compound (internal standard), >98% purity

  • High-purity solvent (e.g., Hexane or Ethyl Acetate), GC grade or equivalent

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • GC vials with caps and septa

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance (4-decimal place)

Preparation of Stock Solutions

1. Analyte Stock Solution (AS):

  • Accurately weigh approximately 10 mg of 1-Bromononane into a 10 mL volumetric flask.

  • Dissolve the compound in the chosen solvent and fill to the mark.

  • Calculate the exact concentration in mg/mL. This will be your Analyte Stock Solution (AS).

2. Internal Standard Stock Solution (IS):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the compound in the same solvent used for the analyte and fill to the mark.

  • Calculate the exact concentration in mg/mL. This will be your Internal Standard Stock Solution (IS).

Preparation of Calibration Standards

1. Working Internal Standard Solution (WIS):

  • Prepare a dilution of the Internal Standard Stock Solution (IS) to a concentration of 10 µg/mL. For example, transfer 100 µL of the IS into a 10 mL volumetric flask and fill to the mark with the solvent.

2. Calibration Curve Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution (AS).

  • To each calibration standard, add a constant amount of the Working Internal Standard Solution (WIS).

Table 1: Preparation of Calibration Curve Standards

Calibration StandardVolume of Analyte Stock (AS) (µL)Final Volume (mL)Concentration of Analyte (µg/mL)Volume of WIS (µL)Final Concentration of Internal Standard (µg/mL)
CS1101011001
CS2501051001
CS310010101001
CS425010251001
CS550010501001
CS61000101001001

Note: The concentrations provided in the table are examples and should be adjusted based on the expected concentration range of the analyte in the samples and the sensitivity of the instrument.

GC-MS Analysis
  • GC Column: Select a suitable capillary column for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification ion for 1-Bromononane (m/z): To be determined by analyzing a standard.

    • Quantification ion for this compound (m/z): To be determined by analyzing a standard.

    • Note: Select characteristic and abundant ions for quantification and confirmation.

Data Analysis
  • Integrate the peak areas for the quantification ions of 1-Bromononane and this compound in each chromatogram.

  • Calculate the response ratio for each calibration standard:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • For unknown samples, prepare them by adding the same constant amount of the Working Internal Standard Solution (WIS).

  • Analyze the unknown samples using the same GC-MS method.

  • Calculate the response ratio for the unknown sample and use the calibration curve equation to determine the concentration of 1-Bromononane.

Visualizations

experimental_workflow A Prepare Analyte Stock Solution (AS) D Prepare Calibration Standards (Serial Dilution of AS + Constant WIS) A->D B Prepare Internal Standard Stock Solution (IS) C Prepare Working Internal Standard Solution (WIS) B->C C->D E Prepare Sample (+ Constant WIS) C->E F GC-MS Analysis D->F E->F G Data Acquisition (Peak Areas) F->G H Calculate Response Ratios (Area_Analyte / Area_IS) G->H I Construct Calibration Curve (Response Ratio vs. [Analyte]) H->I J Determine Sample Concentration I->J

Caption: Experimental workflow for calibration curve preparation.

logical_relationship Analyte Analyte (1-Bromononane) SamplePrep Sample Preparation (Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection GC Injection SamplePrep->Injection Detection MS Detection Injection->Detection Ratio Response Ratio (Analyte Signal / IS Signal) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for Internal Standard Use in Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipids is paramount for meaningful biological interpretation. However, the inherent variability in sample preparation, extraction efficiency, and instrument response poses significant challenges to obtaining reliable quantitative data. The use of internal standards (IS) is a critical and indispensable strategy to control for this variability and ensure data accuracy and reproducibility in both targeted and untargeted lipidomics studies.[1][2][3]

Internal standards are compounds that are structurally similar to the analytes of interest but are not naturally present in the biological sample.[4] They are added to samples at a known concentration at the earliest stage of sample preparation, typically before lipid extraction.[4] By co-extracting and co-analyzing with the endogenous lipids, internal standards experience the same sample processing variations. The signal of the endogenous lipid is then normalized to the signal of the corresponding internal standard, effectively canceling out analytical inconsistencies.

This document provides detailed application notes and protocols for the effective use of internal standards in lipidomics analysis, aimed at researchers, scientists, and drug development professionals.

Types of Internal Standards

The two most common types of internal standards used in lipidomics are:

  • Stable Isotope-Labeled Lipids: These are considered the "gold standard" as they are chemically identical to their endogenous counterparts, differing only in isotopic composition (e.g., containing 2H/D or 13C).[4] This near-identical physicochemical behavior ensures they closely mimic the extraction and ionization efficiency of the target lipids.

  • Odd-Chain and Non-Endogenous Lipids: These are lipids with fatty acid chains of an odd number of carbons or other structural features not typically found in the biological system under investigation. They are cost-effective alternatives to stable isotope-labeled standards and are widely used, particularly in untargeted lipidomics.

Selection Criteria for Internal Standards

The selection of appropriate internal standards is crucial for accurate quantification. Key considerations include:

  • Structural Similarity: The internal standard should be as structurally similar as possible to the lipid class being quantified to ensure comparable extraction and ionization efficiencies.[4]

  • Non-Endogenous: The chosen standard must not be naturally present in the sample to avoid interference.[4]

  • Purity: The internal standard should be of high purity to ensure accurate concentration determination.

  • Elution Profile: In liquid chromatography-mass spectrometry (LC-MS) based methods, the internal standard should ideally elute close to the analytes of interest without co-eluting with any endogenous lipids that might cause isobaric interference.

Quantitative Data for Commercially Available Internal Standard Mixtures

For convenience and standardization, several pre-mixed internal standard cocktails are commercially available. These mixtures contain a variety of lipid classes at certified concentrations, simplifying the workflow and improving inter-laboratory comparability.

Table 1: Composition of Avanti SPLASH® LIPIDOMIX® Mass Spec Standard [5][6]

Mixture ComponentTarget Conc. (μg/mL)
15:0-18:1(d7) PC160
15:0-18:1(d7) PE5
15:0-18:1(d7) PS5
15:0-18:1(d7) PG30
15:0-18:1(d7) PI10
15:0-18:1(d7) PA7
18:1(d7) LPC25
18:1(d7) LPE5
18:1(d7) Chol Ester350
18:1(d7) MG2
15:0-18:1(d7) DG10
15:0-18:1(d7)-15:0 TG55
18:1(d9) SM30
Cholesterol (d7)100

Table 2: Composition of Avanti Odd-Chained LIPIDOMIX® Quantitative Mass Spec Internal Standard [7]

Mixture ComponentTarget Conc. (μg/mL)
17:1 Lyso PG (Na Salt)13
17:1 Lyso PA (NH4 Salt)15
17:1 Lyso PI (NH4 Salt)13
17:1 Lyso PS (Na Salt)13
17:1 Lyso PC575
17:1 Lyso PE12
17:0-17:0 DAG300
17:0-17:0-17:0 TAG1500
12:0 SM (d18:1/12:0)650
17:0-14:1 PC3775
17:0-14:1 PS (NH4 Salt)180
17:0-14:1 PG (NH4 Salt)90
17:0-14:1 PA (NH4 Salt)15
17:0-14:1 PE120
17:0-14:1 PI (NH4 Salt)200
17:0 Chol Ester8475

Experimental Protocols

The following protocols provide a step-by-step guide for the use of internal standards in lipidomics analysis of plasma and cultured cells.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking

This protocol is adapted from methods utilizing a one-phase extraction with 1-butanol and methanol.[8]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Avanti SPLASH® LIPIDOMIX® diluted in a suitable solvent)

  • 1-butanol:methanol (1:1, v/v) with 5 mM ammonium formate

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 10 µL of plasma.

  • Add a known amount of the internal standard solution to the plasma sample. For example, add 10 µL of a 1:10 diluted SPLASH Lipidomix standard.[9]

  • Add 100 µL of the 1-butanol:methanol (1:1, v/v) solution containing 5 mM ammonium formate.

  • Vortex the mixture vigorously for 10 seconds.

  • Sonicate the mixture for 1 hour in a water bath sonicator.

  • Centrifuge the tubes at 13,000 x g for 10 minutes to pellet any precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS analysis.

Protocol 2: Lipid Extraction from Cultured Cells with Internal Standard Spiking

This protocol is a general procedure for lipid extraction from adherent or suspension cells.

Materials:

  • Cultured cells (adherent or in suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard (IS) solution

  • Methanol (LC-MS grade), ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Resuspend the cell pellet in a known volume of ice-cold water (e.g., 100 µL).

  • Add a known amount of the internal standard solution to the cell suspension.

  • Add 225 µL of ice-cold methanol.

  • Add 750 µL of MTBE.

  • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Add 188 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and then let the mixture stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, into a clean tube.

  • Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.

Protocol 3: Data Normalization using Internal Standards

Data normalization is a critical step to correct for variations in sample handling and instrument response.

Procedure:

  • Peak Integration: Integrate the peak areas of both the endogenous lipids and the corresponding internal standards in the chromatograms obtained from the LC-MS analysis.

  • Calculate Response Ratio: For each endogenous lipid, calculate the response ratio by dividing its peak area by the peak area of the assigned internal standard.

    Response Ratio = (Peak Area of Endogenous Lipid) / (Peak Area of Internal Standard)

  • Quantification: The concentration of the endogenous lipid can then be determined by comparing its response ratio to a calibration curve generated using known concentrations of the corresponding lipid standard. For relative quantification, the response ratios can be directly compared across different samples.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, MTBE) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Peak Integration & Normalization to IS LCMS->Data_Processing Quant_Results Quantitative Lipid Profiles Data_Processing->Quant_Results

Caption: Experimental workflow for lipidomics analysis using internal standards.

Internal Standard Selection Logic

is_selection_logic Start Start: Select Internal Standard Targeted Targeted or Untargeted? Start->Targeted Targeted_Yes Targeted Analysis Targeted->Targeted_Yes Targeted Targeted_No Untargeted Analysis Targeted->Targeted_No Untargeted Ideal_IS Ideal IS: Stable Isotope-Labeled Analog of Analyte Targeted_Yes->Ideal_IS Alternative_IS Alternative IS: Structurally Similar (e.g., odd-chain) Targeted_Yes->Alternative_IS Cocktail_IS Use IS Cocktail (e.g., SPLASH LIPIDOMIX) for broad coverage Targeted_No->Cocktail_IS Check_Endo Check for Endogenous Presence Ideal_IS->Check_Endo Alternative_IS->Check_Endo Cocktail_IS->Check_Endo Endo_Yes Present (Select different IS) Check_Endo->Endo_Yes Yes Endo_No Not Present (Proceed with IS) Check_Endo->Endo_No No

Caption: Decision tree for selecting an appropriate internal standard.

Sphingolipid Signaling Pathway

sphingolipid_pathway cluster_denovo De Novo Synthesis cluster_core Central Hub cluster_complex Complex Sphingolipids cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHSph Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS GalCer Galactosylceramide Cer->GalCer CGT Sph Sphingosine Cer->Sph CDase SM->Cer SMase GlcCer->Cer GBA GalCer->Cer GALC Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK S1P->Sph SPP

Caption: Simplified overview of the sphingolipid signaling pathway.

Conclusion

The judicious selection and application of internal standards are fundamental to achieving accurate and reliable quantitative results in lipidomics. By carefully following standardized protocols for sample preparation, extraction, and data normalization, researchers can significantly enhance the quality and reproducibility of their lipidomics data. This, in turn, will lead to more robust biological insights and accelerate discoveries in basic research and drug development.

References

Application Notes and Protocols: 1-BROMONONANE-D19 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-BROMONONANE-D19 in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for its use as an internal standard and for sample preparation are provided, along with its physical and spectral properties.

Introduction to Deuterated Compounds in NMR

Deuterated compounds, where hydrogen atoms (¹H) are replaced by deuterium (²H or D), are invaluable in NMR spectroscopy.[1][2] The primary advantage of using deuterated solvents is the significant reduction of solvent peak interference in ¹H NMR spectra.[2] Since the deuterium nucleus resonates at a different frequency from protons, the solvent signals are essentially absent from the proton spectrum, allowing for clear observation of the analyte's signals.[3] Furthermore, the deuterium signal provides a stable lock for the NMR instrument's magnetic field, ensuring consistent and reproducible results.[4][5]

This compound is a fully deuterated version of 1-bromononane. Its applications in NMR extend beyond its use as a simple solvent. As an isotopically labeled research compound, it can serve as an internal standard for quantitative NMR (qNMR), a tracer for studying reaction mechanisms, and a tool for probing molecular dynamics.[6]

Potential Applications of this compound

While specific documented applications for this compound are not abundant, its utility can be inferred from the properties of deuterated long-chain alkyl halides and general applications of isotopic labeling.

  • Internal Standard for Quantitative NMR (qNMR): Due to the absence of proton signals, this compound can be used as an internal standard in ¹H NMR for the quantification of long-chain alkyl compounds. Its single, sharp signal in the ²H NMR spectrum can also be used for quantification in deuterium NMR.

  • Tracer for Reaction Mechanism Studies: The deuterated nonyl chain can be used to track the fate of the molecule in chemical reactions. By analyzing the deuterium distribution in the products via NMR, researchers can gain insights into reaction pathways and mechanisms.[3]

  • Studies of Molecular Dynamics and Structure: In solid-state NMR, the carbon-deuterium bond can be used as a probe to study the orientation and dynamics of molecules, such as lipids in membranes or polymers.[7] Although 1-bromononane is not a lipid, its long alkyl chain can serve as a model for studying the behavior of such chains in various environments.

  • Solvent for Specific Applications: While not a common NMR solvent, this compound could be employed as a non-interfering solvent for non-polar analytes, particularly in studies where other deuterated solvents might be reactive or otherwise unsuitable.

Quantitative Data

Physical Properties
Property1-BromononaneThis compound
CAS Number 693-58-31219805-90-9
Molecular Formula C₉H₁₉BrC₉D₁₉Br
Molecular Weight 207.15 g/mol 226.27 g/mol [6]
Boiling Point 201 °CNot available
Density 1.09 g/cm³ at 20 °CNot available
Refractive Index 1.453-1.455Not available
Appearance Clear colorless to golden liquid[8]Neat[6]
NMR Spectral Data (Expected)

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated 1-bromononane in CDCl₃. For this compound, the ¹H NMR spectrum would ideally show no signals. The ¹³C NMR spectrum would exhibit signals with the same chemical shifts, but the resonances of the deuterated carbons would be split into multiplets due to C-D coupling and would have significantly lower intensity in a proton-decoupled spectrum.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃- ~0.88 (t)~14.1
-(CH₂)₆- ~1.27 (m)~22.7, 28.2, 28.7, 29.2, 31.9
-CH₂-CH₂Br ~1.85 (quint)~32.9
-CH₂Br ~3.40 (t)~33.9

Data are typical values and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol for NMR Sample Preparation with an Internal Standard

This protocol outlines the steps for preparing an NMR sample using this compound as an internal standard for quantitative analysis.

Materials:

  • Analyte of interest

  • This compound

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh a known amount of this compound into a volumetric flask.

    • Dissolve the standard in a precise volume of the chosen deuterated solvent to achieve a known concentration.

  • Prepare the Analyte Solution:

    • Accurately weigh a known amount of the analyte into a separate volumetric flask.

    • Dissolve the analyte in the same deuterated solvent.

  • Prepare the NMR Sample:

    • To a clean, dry NMR tube, add a precise volume of the analyte solution.

    • Add a precise volume of the internal standard stock solution to the same NMR tube.

    • Add additional deuterated solvent to reach the appropriate sample height for the spectrometer (typically 4-5 cm, or about 0.55-0.68 mL).[9]

    • Cap the NMR tube and mix the contents thoroughly using a vortex mixer.

  • Acquire and Process the NMR Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Process the spectrum and integrate the signals of the analyte and the residual proton signal of the internal standard (if any is present and calibrated) or use ²H NMR to integrate the deuterium signal of the standard.

General Protocol for Sample Preparation in a Deuterated Solvent

This protocol describes the general procedure for preparing a sample for NMR analysis.

Materials:

  • Sample (solid or liquid)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[10]

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a small cotton or glass wool plug

  • Vial for dissolving the sample

Procedure:

  • Dissolve the Sample:

    • For a solid sample, weigh approximately 5-25 mg into a small vial.[4]

    • For a liquid sample, use a few drops.

    • Add approximately 0.6 mL of the deuterated solvent to the vial.[10]

    • Gently swirl or vortex the vial to dissolve the sample completely.

  • Filter the Sample:

    • To remove any particulate matter that can degrade spectral quality, filter the solution.[10]

    • Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool.

    • Carefully dispense the filtered solution into a clean, dry NMR tube.

  • Adjust Sample Volume and Cap:

    • Ensure the solvent height in the NMR tube is appropriate for the instrument (typically 4-5 cm).[9]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Label and Analyze:

    • Clearly label the NMR tube with the sample identification.

    • The sample is now ready for NMR analysis.

Visualizations

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_analyte Weigh Analyte dissolve_analyte Dissolve Analyte in Deuterated Solvent weigh_analyte->dissolve_analyte weigh_standard Weigh this compound (Internal Standard) dissolve_standard Dissolve Standard in Deuterated Solvent weigh_standard->dissolve_standard combine Combine Solutions in NMR Tube dissolve_analyte->combine dissolve_standard->combine mix Vortex to Mix combine->mix acquire Acquire Spectrum mix->acquire process Process Data (Integrate Peaks) acquire->process quantify Quantify Analyte process->quantify

Caption: Workflow for NMR sample preparation with an internal standard.

Deuteration_Effect_on_NMR_Spectrum cluster_non_deuterated Non-Deuterated Sample in Non-Deuterated Solvent cluster_deuterated Non-Deuterated Sample in Deuterated Solvent spectrum1 ¹H NMR Spectrum analyte_signal1 Analyte Signals spectrum1->analyte_signal1 Contains solvent_signal1 Large Solvent Signals spectrum1->solvent_signal1 Contains improvement Leads to Improved Spectrum Clarity solvent_signal1->analyte_signal1 Obscures spectrum2 ¹H NMR Spectrum analyte_signal2 Clear Analyte Signals spectrum2->analyte_signal2 Contains solvent_signal2 No/Minimal Solvent Signals spectrum2->solvent_signal2 Contains

Caption: Role of deuterated solvents in simplifying ¹H NMR spectra.

References

Application Notes and Protocols for Fatty Acid Derivatization using 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Mass spectrometry (MS) is a powerful tool for this purpose, but the inherent properties of fatty acids, such as their poor ionization efficiency, often necessitate a derivatization step to enhance sensitivity and chromatographic performance.[1][2] Isotopic labeling through derivatization introduces a heavy isotope tag, which can serve as an internal standard for accurate quantification, compensating for sample loss during preparation and analysis.[3][4]

This document provides a detailed protocol for the derivatization of fatty acids with 1-bromononane-d19. This reagent introduces a deuterated nonyl group to the carboxylic acid moiety of fatty acids. The resulting fatty acid nonyl esters exhibit improved chromatographic properties and can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS). The presence of the stable isotope label (d19) allows for the use of the derivatized analyte as an internal standard in isotope dilution mass spectrometry, a highly accurate quantification method.

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of this compound, forming a fatty acid nonyl ester. The reaction is typically carried out in an organic solvent in the presence of a base to deprotonate the carboxylic acid.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of fatty acids using this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification/ Hydrolysis Extraction->Hydrolysis FA_Extract Fatty Acid Extract Hydrolysis->FA_Extract Derivatization Addition of This compound & Catalyst FA_Extract->Derivatization Reaction Incubation (e.g., 60°C, 30 min) Derivatization->Reaction Quenching Reaction Quenching Reaction->Quenching Derivatized_FA Derivatized Fatty Acids Quenching->Derivatized_FA LCMS LC-MS/MS Analysis Derivatized_FA->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification quantification_logic cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Endogenous_FA Endogenous Fatty Acid (Analyte) Derivatization Derivatization with 1-Bromononane Endogenous_FA->Derivatization IS_FA This compound Derivatized Standard (Internal Standard) IS_Signal Internal Standard Signal (Peak Area) IS_FA->IS_Signal Added to sample Analyte_Signal Analyte Signal (Peak Area) Derivatization->Analyte_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols for the Use of 1-Bromononane-d19 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate quantification of drugs, toxins, and their metabolites in biological matrices is paramount. Mass spectrometry (MS) coupled with chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the gold standard for its sensitivity and selectivity.[1][2][3][4] The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of these analytical methods, enhancing precision and accuracy by compensating for variations during sample preparation and analysis.[5] Deuterated compounds, in particular, are widely employed as internal standards because their physicochemical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z) in MS.[5]

1-Bromononane-d19 is a deuterated form of 1-bromononane, a non-polar, brominated alkane. While specific published applications of this compound in forensic toxicology are not extensively documented, its chemical properties make it a suitable internal standard for the quantitative analysis of non-polar, volatile, or semi-volatile organic compounds (VOCs) by GC-MS. Such compounds can include certain drugs of abuse, inhalants, or accelerants in arson investigations.

These application notes provide a representative protocol for the use of this compound as an internal standard for the quantitative analysis of a panel of representative non-polar VOCs in whole blood by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Principle of the Method

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the biological sample (whole blood) prior to sample preparation. The analytes and the internal standard are then co-extracted from the matrix using HS-SPME and analyzed by GC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the sample. This approach effectively corrects for any loss of analyte during the extraction and injection process, as well as for any variations in instrument response.

Application: Quantitative Analysis of Non-Polar Volatile Organic Compounds in Whole Blood by HS-SPME-GC-MS

This protocol describes a method for the simultaneous quantification of a panel of non-polar VOCs in whole blood, which may be relevant in cases of suspected poisoning, drug overdose, or exposure to volatile substances.

Target Analytes:

  • Toluene

  • Ethylbenzene

  • m/p-Xylene

  • o-Xylene

  • Styrene

Internal Standard:

  • This compound

Experimental Protocols

1. Materials and Reagents

  • Standards: Certified reference materials of Toluene, Ethylbenzene, m/p-Xylene, o-Xylene, Styrene, and this compound.

  • Solvents: Methanol (HPLC grade), Deionized water.

  • Biological Matrix: Drug-free whole blood for calibration standards and quality controls.

  • SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or other suitable fiber for volatile non-polar compounds.

  • Vials: 10 mL or 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Preparation of Standard and Control Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

  • Calibration Standards: Prepare calibration standards by spiking drug-free whole blood with the working standard solution to achieve concentrations ranging from 1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 ng/mL) in the same manner as the calibration standards.

3. Sample Preparation (HS-SPME)

  • Pipette 1 mL of calibrator, QC sample, or unknown blood sample into a 10 mL headspace vial.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each vial.

  • Immediately seal the vials with the magnetic screw caps.

  • Vortex each vial for 10 seconds.

  • Place the vials in the autosampler tray of the GC-MS system equipped with a HS-SPME module.

4. HS-SPME-GC-MS Analysis

  • HS-SPME Parameters:

    • Incubation Temperature: 60 °C

    • Incubation Time: 15 minutes

    • Extraction Time: 20 minutes

    • Desorption Temperature: 250 °C

    • Desorption Time: 2 minutes

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes

      • Ramp 1: 10 °C/min to 150 °C

      • Ramp 2: 25 °C/min to 280 °C, hold for 2 minutes

    • MS System: Agilent 5977B or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

5. Data Analysis

  • Integrate the peak areas for the quantifier and qualifier ions of each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
Styrene1047851
This compound (IS) 154 156 57

Table 2: Method Validation Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)
Toluene1 - 200>0.9951< 10%± 15%
Ethylbenzene1 - 200>0.9951< 10%± 15%
m/p-Xylene1 - 200>0.9951< 10%± 15%
o-Xylene1 - 200>0.9951< 10%± 15%
Styrene1 - 200>0.9951< 10%± 15%

(Note: The data presented in this table is representative and should be established during in-house method validation.)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the analytical method and the role of the internal standard.

experimental_workflow sample Blood Sample (Calibrator, QC, or Unknown) add_is Spike with this compound (IS) sample->add_is hs_spme Headspace Solid-Phase Microextraction (HS-SPME) add_is->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Peak Area Ratio vs. Concentration) gc_ms->data_analysis quantification Quantification of Analytes data_analysis->quantification

Caption: Experimental workflow for VOC analysis.

internal_standard_logic analyte Analyte sample_prep Sample Preparation (Extraction) analyte->sample_prep is This compound (IS) is->sample_prep gc_ms_analysis GC-MS Detection sample_prep->gc_ms_analysis analyte_response Analyte Signal gc_ms_analysis->analyte_response is_response IS Signal gc_ms_analysis->is_response ratio Ratio (Analyte Signal / IS Signal) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of the internal standard in quantification.

Conclusion

The use of deuterated internal standards like this compound is essential for achieving high-quality quantitative results in forensic toxicology. The provided representative protocol for the analysis of non-polar volatile organic compounds in whole blood by HS-SPME-GC-MS demonstrates a practical application. Researchers and scientists are encouraged to adapt and validate this methodology for their specific analytes of interest and laboratory instrumentation to ensure robust and reliable results in forensic casework and research.

References

Application Notes and Protocols for Environmental Fate and Transport Studies with Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isotopic tracers in environmental fate and transport studies. The focus is on Compound-Specific Isotope Analysis (CSIA), a powerful technique for tracking pollutant sources, determining degradation pathways, and quantifying the extent of transformation of contaminants in the environment.

Introduction to Isotopic Tracers in Environmental Science

Isotopic tracers are atoms of an element with a different number of neutrons, giving them a distinct atomic mass but nearly identical chemical properties.[1][2] This subtle difference in mass is the key to their utility in environmental studies. Both stable isotopes, which do not decay over time, and radioactive isotopes, which decay at a known rate, are employed to trace the movement and transformation of substances in complex environmental systems.[1][2]

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical method that measures the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H, ³⁷Cl/³⁵Cl) of individual organic compounds within a sample.[3][4][5] This technique provides a unique "isotopic fingerprint" of a contaminant, which can be used to:

  • Identify and differentiate contaminant sources: Manufacturing processes and starting materials can impart distinct isotopic signatures to chemicals.[4][6]

  • Track pollutant transport and plumes: Changes in isotopic composition can help delineate the movement of contaminants in groundwater and soil.[4]

  • Assess degradation pathways: Biotic and abiotic degradation processes often result in a predictable change in the isotopic ratio of the remaining contaminant, a phenomenon known as isotopic fractionation.[4][5][7]

  • Distinguish between degradation and physical processes: Unlike biodegradation, physical processes like dilution, sorption, and volatilization generally cause minimal to no isotopic fractionation in groundwater systems.[5][7]

Isotopic Fractionation: The Underlying Principle

Chemical bonds involving lighter isotopes (e.g., ¹²C-H) are slightly weaker and therefore react more readily than bonds with heavier isotopes (e.g., ¹³C-H).[5] During biodegradation, microorganisms preferentially break the bonds with the lighter isotopes.[4] This results in the remaining pool of the parent contaminant becoming progressively enriched in the heavier isotope, leading to an increase in its delta (δ) value (e.g., δ¹³C).[5] Conversely, the initial daughter products formed will be depleted in the heavier isotope (a more negative δ¹³C value).[5]

Quantitative Data on Isotopic Fractionation

The extent of isotopic fractionation is quantified by the enrichment factor (ε), which is specific to the compound, the degradation reaction, and the environmental conditions. Below are tables summarizing typical isotopic enrichment factors and observed delta value shifts for common environmental contaminants.

Table 1: Isotopic Enrichment Factors (ε) for Anaerobic Biodegradation of Benzene

Electron AcceptorCarbon (ε¹³C in ‰)Hydrogen (ε²H in ‰)Reference
Nitrate-reducing-1.9 to -2.2-29[3]
Sulfate-reducing-2.6 to -3.0-50 to -79[3]
Methanogenic-3.5 to -3.6-68 to -72[3]

Table 2: Observed δ¹³C Values in a Field Study of Trichloroethene (TCE) Degradation

CompoundMonitoring Wellδ¹³C (‰)InterpretationReference
TCEMW-2-21.0Conclusive evidence of degradation[8]
TCEMW-3-18.6Conclusive evidence of degradation[8]
TCEMW-4D-16.8Conclusive evidence of degradation[8]
cis-DCEMW-2-13.6Conclusive evidence of degradation[8]
cis-DCEMW-8-16.8Conclusive evidence of degradation[8]
cis-DCEMW-3-16.2Conclusive evidence of degradation[8]
Vinyl ChlorideMW-3-17.2Conclusive evidence of degradation[9]

Note: The natural range of δ¹³C for manufactured TCE is typically between -23.2‰ and -33.4‰. Values significantly higher than -23.2‰ indicate degradation.[8]

Experimental Protocols

Protocol for Collection of Water Samples for CSIA of Volatile Organic Compounds (VOCs)

This protocol outlines the procedures for collecting groundwater samples to ensure their integrity for Compound-Specific Isotope Analysis of VOCs.

Materials:

  • 40 mL glass VOA (Volatile Organic Analysis) vials with PTFE-lined silicone septa

  • Nitrile gloves

  • Cooler with wet ice

  • Chain of Custody forms

  • Preservatives (if required by the analytical laboratory, e.g., HCl or sodium thiosulfate)

Procedure:

  • Well Purging: Before sample collection, purge the monitoring well to ensure that the water sample is representative of the aquifer formation. Follow standard well purging protocols.

  • Sample Collection:

    • Wear nitrile gloves to prevent contamination.

    • If sampling from a tap, remove any aerators or screens and allow the water to run for approximately 5 minutes.[10][11]

    • Reduce the water flow to the thickness of a pencil to minimize turbulence and volatilization.[10]

    • Carefully fill the 40 mL VOA vials. If preservatives are present in the vials, do not rinse them out.[10]

    • Fill the vials to the very top, creating a positive meniscus to avoid any headspace (air bubbles).

    • If required, add the specified preservative.

    • Securely cap each vial, ensuring the PTFE liner is in contact with the water.

    • Invert the vial and gently tap it to check for air bubbles. If bubbles are present, uncap the vial and add more sample water.

  • Sample Storage and Transport:

    • Immediately place the collected samples in a cooler with wet ice to maintain a temperature of ≤6°C.[10]

    • Complete the Chain of Custody form, ensuring all sample information is accurately recorded.

    • Ship the samples to the analytical laboratory via overnight courier, ensuring they remain chilled during transit.[11]

Protocol for Compound-Specific Isotope Analysis (CSIA) of VOCs in Water

This protocol provides a general overview of the analytical procedure for determining the isotopic composition of VOCs in water samples using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Instrumentation:

  • Purge and Trap (P&T) concentrator

  • Gas Chromatograph (GC)

  • Combustion Furnace (for δ¹³C) or Pyrolysis Furnace (for δ²H)

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Sample Preparation and Concentration:

    • A known volume of the water sample is introduced into the P&T system.

    • An inert gas (e.g., helium) is bubbled through the sample, purging the volatile organic compounds.

    • The purged VOCs are trapped on an adsorbent material.

    • The trap is then rapidly heated to desorb the VOCs, which are transferred to the GC.

  • Gas Chromatographic Separation:

    • The mixture of VOCs is injected into the GC.

    • The GC column separates the individual compounds based on their volatility and interaction with the stationary phase.

  • Conversion to Analyte Gas:

    • For δ¹³C analysis, as each compound elutes from the GC, it passes through a high-temperature combustion furnace (typically >900°C) where it is quantitatively converted to carbon dioxide (CO₂) and water. The water is subsequently removed.

    • For δ²H analysis, the eluting compounds are passed through a pyrolysis furnace to produce hydrogen gas (H₂).

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • The resulting gas (CO₂ or H₂) is introduced into the IRMS.

    • The IRMS ionizes the gas molecules and separates the ions based on their mass-to-charge ratio (e.g., separating ⁴⁵CO₂ from ⁴⁴CO₂).

    • The relative abundance of the different isotopes is measured with high precision.

  • Data Analysis:

    • The measured isotope ratios are reported in delta (δ) notation in parts per thousand (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite for carbon).

    • The extent of degradation can be calculated using the Rayleigh distillation equation, which relates the change in isotopic composition to the fraction of the compound remaining.

Visualizations

The following diagrams illustrate key concepts and workflows in environmental fate and transport studies using isotopic tracers.

Isotopic_Fractionation_during_Biodegradation cluster_0 Initial Contaminant Pool cluster_1 Biodegradation Process cluster_2 Resulting Pools Initial Parent Compound (e.g., TCE) with natural isotopic ratio (¹²C and ¹³C) Biodegradation Microbial Action (preferential cleavage of ¹²C bonds) Initial->Biodegradation Degradation Remaining Remaining Parent Compound Enriched in ¹³C (Higher δ¹³C) Biodegradation->Remaining Daughter Daughter Product (e.g., cis-DCE) Initially depleted in ¹³C (Lower δ¹³C) Biodegradation->Daughter

Caption: Isotopic fractionation during the biodegradation of a contaminant.

CSIA_Workflow cluster_0 Field Sampling cluster_1 Laboratory Analysis cluster_2 Data Interpretation Sampling 1. Collect Water Sample (40 mL VOA vial) Preservation 2. Preserve and Chill (≤6°C) Sampling->Preservation PT 3. Purge and Trap Concentration Preservation->PT Transport to Lab GC 4. Gas Chromatography Separation PT->GC Conversion 5. Conversion to Analyte Gas (Combustion/Pyrolysis) GC->Conversion IRMS 6. Isotope Ratio Mass Spectrometry Conversion->IRMS Data 7. Determine δ values IRMS->Data Interpretation 8. Assess Degradation and Source Data->Interpretation

Caption: General experimental workflow for Compound-Specific Isotope Analysis (CSIA).

Source_Apportionment By analyzing the δ¹³C of the contaminant in the monitoring well, the relative contributions of Source A and Source B can be determined. Contaminated_Site Contaminated Site (Monitoring Well) Source_A Source A (e.g., Industrial Spill) Isotopic Signature δ¹³C = -30‰ Source_A->Contaminated_Site Plume A Source_B Source B (e.g., Landfill Leachate) Isotopic Signature δ¹³C = -25‰ Source_B->Contaminated_Site Plume B Source_C Source C (e.g., Agricultural Runoff) Isotopic Signature δ¹³C = -35‰

Caption: Using CSIA for contaminant source apportionment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This guide provides answers to frequently asked questions regarding internal standard (IS) variability, a common issue that can compromise the accuracy and precision of quantitative results.[1][2]

Frequently Asked Questions (FAQs)

Q1: My internal standard (IS) area is fluctuating randomly across my sample batch. What are the primary causes?

Random fluctuation in the IS area suggests a lack of consistency in the analytical process. The issue can typically be traced back to one of three main areas: sample preparation, the LC system, or the MS detector.[3] Large variability in IS response is often an indicator of non-optimal sample handling or analysis settings.[2][4]

To diagnose the source of this instability, consider the following potential causes:[3][5]

  • Sample Preparation: Inconsistent pipetting, incomplete extraction, variable evaporation of solvent during reconstitution, or insufficient mixing can all lead to different amounts of IS in the final vials.[3][5]

  • LC System/Autosampler: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe, can cause significant variability.[3] Carryover from a previous high-concentration sample can also appear as a random increase in IS signal in subsequent samples.[6]

  • MS Detector: Instability in the mass spectrometer's source, such as a dirty or improperly positioned spray needle, can lead to fluctuating ionization efficiency and an unstable signal.[3]

dot graph "Troubleshooting_Workflow_for_Random_IS_Variability" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Random IS Variability", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="High IS Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Investigate Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check LC System & Autosampler", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Evaluate MS Detector Performance", fillcolor="#34A853", fontcolor="#FFFFFF"]; B1 [label="Inconsistent Pipetting?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; B2 [label="Variable Extraction Recovery?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; B3 [label="Incomplete Reconstitution?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="Injection Volume Consistent?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="Sample Carryover?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="Column Clogged/Failing?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D1 [label="Source Contamination?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="Spray Needle Position?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D3 [label="Detector Voltage Stable?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> {B, C, D}; B -> {B1, B2, B3}; C -> {C1, C2, C3}; D -> {D1, D2, D3}; } caption: A logical workflow for diagnosing the root cause of random IS variability.

Q2: I'm observing a consistent downward (or upward) drift in my IS signal throughout the analytical run. What could be the cause?

A systematic drift in the IS signal often points to a time-dependent issue with the instrument or sample stability.

  • Instrument Sensitivity Drift: A gradual decrease in signal can occur if the mass spectrometer's ion optics become contaminated over the course of the run, leading to a progressive loss of sensitivity.[1]

  • Sample Stability: If the internal standard is degrading in the autosampler over time, its concentration will decrease, leading to a downward trend in the signal. This is especially relevant for long analytical runs.

  • Column Temperature Fluctuation: Inconsistent column temperature can cause shifts in retention time, potentially moving the IS into a region of greater or lesser ion suppression, which would manifest as a signal drift.

  • Mobile Phase Issues: If the mobile phase is not adequately mixed or if one component is slowly evaporating, the changing composition can alter ionization efficiency over time.

Q3: How can I determine if matrix effects are the cause of my IS variability?

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a primary cause of IS variability.[7][8][9] A stable isotope-labeled (SIL) internal standard is the best choice to compensate for matrix effects because it co-elutes with the analyte and is affected in a nearly identical manner.[7][9][10]

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol, adapted from the post-extraction spiking method, is a gold standard for quantifying matrix effects.[7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from six different sources) without the IS. Spike the IS into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the IS into the blank matrix before performing the extraction procedure.

  • Analyze Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • IS-Normalized MF = MF of Analyte / MF of IS

Data Interpretation:

MetricValueInterpretation
Matrix Factor (MF) < 1Ion Suppression[7]
> 1Ion Enhancement[7]
≈ 1No significant matrix effect
IS-Normalized MF Close to 1.0Indicates the IS effectively tracks and corrects for the matrix effect on the analyte.[11]
Recovery (RE) % Consistently >85%Good extraction efficiency.
Highly variableInconsistent extraction process.

This table summarizes how to interpret the results from the matrix effect experiment.

Q4: My IS peak shape is poor (e.g., tailing, splitting). How does this affect my results and how can I fix it?

Poor peak shape can compromise the accuracy and precision of integration, leading to variability.[12]

  • Peak Tailing: This is often caused by secondary interactions between the IS and the column's stationary phase, or by a partially blocked column frit.[12][13] If all peaks in the chromatogram are tailing, it often points to a physical problem at the column inlet.[12] If only the IS (or a few peaks) tail, it suggests a chemical interaction.

    • Solution: Try flushing the column.[13] If that fails, replace the in-line filter or the guard column.[12] Adjusting the mobile phase pH or buffer strength can sometimes mitigate secondary chemical interactions.[12]

  • Peak Splitting: This can occur if the injection solvent is significantly stronger than the mobile phase, causing the sample to spread on the column before the gradient starts.[13] It can also indicate a partially clogged column inlet or a column void.[13] In some cases, with deuterated standards, splitting can occur if there is contamination or if the deuterated standard behaves slightly differently chromatographically from the native compound.[14]

    • Solution: Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase. If the problem persists, try back-flushing the column or replacing it.

dot graph "Troubleshooting_Peak_Shape" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Poor IS Peak Shape", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Poor IS Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are All Peaks Affected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Likely Physical Issue:\n- Column Frit Blockage\n- Column Void", fillcolor="#FFFFFF", fontcolor="#202124"]; A1_No [label="Likely Chemical Issue:\n- Secondary Interactions\n- Injection Solvent Mismatch", fillcolor="#FFFFFF", fontcolor="#202124"]; Fix1 [label="Action:\n1. Backflush Column\n2. Replace In-line Filter\n3. Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix2 [label="Action:\n1. Match Injection Solvent to Mobile Phase\n2. Adjust Mobile Phase pH/Buffer\n3. Check IS Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Fix1; A1_No -> Fix2; } caption: Decision tree for addressing IS peak shape problems.

Q5: What are the best practices for preparing and adding the internal standard?

Consistent and accurate addition of the IS is critical for reliable quantification.[1][15]

Experimental Protocol: IS Addition and Stability Check

  • Timing of Addition: Add the IS as early as possible in the sample preparation workflow to correct for variability in all subsequent steps, including extraction and reconstitution.[10][16]

  • Concentration: The IS concentration should be high enough to provide a robust signal but not so high that it causes detector saturation or suppresses the analyte's ionization.[17] A common practice is to use a concentration similar to the analyte's mid-range concentration in the calibration curve.[16]

  • Solvent: The IS should be dissolved in a solvent that is compatible with the initial sample matrix and extraction solvent to ensure complete and rapid mixing.

  • Stability Verification: The stability of the IS in the stock solution and in the autosampler should be verified.

    • Bench-Top Stability: Analyze a freshly prepared QC sample and compare it to a QC sample that has been left at room temperature for the maximum expected duration of sample preparation (e.g., 6 hours).[11]

    • Autosampler Stability: Inject a set of QC samples at the beginning and end of a long analytical run (e.g., 12-24 hours) to check for degradation in the autosampler, which is often cooled (e.g., 4°C).[11]

Example Stability Data:

Stability TestStorage ConditionDuration (hours)IS Area % Recovery (vs. T=0)Acceptance Criteria
Bench-Top Room Temp (~25°C)698.5%85-115%
Autosampler Cooled (4°C)12101.2%85-115%
Freeze-Thaw 3 Cycles (-80°C to RT)N/A97.9%85-115%

This table shows example data from an IS stability assessment, demonstrating that the IS is stable under typical experimental conditions.

References

Technical Support Center: Analysis of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-bromononane-d19 for accurate and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in chemical analysis?

A1: this compound is an isotopically labeled version of 1-bromononane.[1] Its primary use is as an internal standard (IS) for quantitative analyses, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are very similar to the non-labeled analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response.

Q2: How do I choose an appropriate starting concentration for my this compound internal standard?

A2: The optimal concentration for an internal standard should produce a signal intensity that is similar (ideally within the same order of magnitude) to the expected signal of the analyte in your samples. A good starting point is to prepare a working standard concentration that is in the middle of the calibration curve range for your target analyte. See the table below for recommended starting concentrations.

Q3: Will this compound separate from the non-deuterated 1-bromononane during chromatography?

A3: In most standard reversed-phase or non-polar GC columns, complete separation is unlikely. However, a slight retention time shift between the deuterated and non-deuterated compounds can occur.[2] This is known as the deuterium isotope effect.[3][4] It is crucial to set the mass spectrometer to acquire data for both the analyte and the internal standard across the entire potential elution window to ensure accurate quantification.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?

A4: The carbon-deuterium (C-D) bonds in this compound are generally stable under typical analytical conditions. However, it is good practice to avoid storing deuterated compounds in strongly acidic or basic solutions for extended periods, as this could potentially facilitate H/D exchange.[5]

Q5: My instrument response for this compound is different from its non-deuterated counterpart at the same concentration. Is this normal?

A5: Yes, this can be normal. While chemically similar, deuterated compounds can sometimes exhibit different ionization efficiencies or detector responses compared to their non-labeled analogs.[6] This is why it is essential to establish a relative response factor (RRF) during method validation by analyzing known concentrations of both the analyte and the internal standard.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Problem 1: Low or No Signal Detected for this compound
Possible Cause Troubleshooting Steps & Solutions
Incorrect Mass Spectrometer Settings - Verify the correct mass-to-charge ratios (m/z) are being monitored for this compound. The molecular weight of the deuterated compound (approx. 226.27 g/mol ) is significantly different from the non-deuterated version (207.15 g/mol ).[1]- Check the ionization source parameters (e.g., electron energy in GC-MS) and ensure they are optimized for the compound.
Concentration Too Low - Prepare and inject a more concentrated standard to confirm the instrument can detect the compound.- Increase the concentration of the working internal standard solution.
GC Injection Issues - Check for leaks in the syringe or septum.[7]- Ensure the GC inlet temperature is appropriate for the vaporization of 1-bromononane (Boiling Point: ~201 °C).- Verify the injection technique and volume are consistent.
Contamination - A contaminated GC inlet liner or column can lead to active sites that adsorb the analyte, reducing signal.- Condition the column according to the manufacturer's instructions.[8]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps & Solutions
Column Overload - The concentration of this compound is too high. Dilute the sample or decrease the injection volume.- Increase the split ratio on the GC inlet to introduce less sample onto the column.[8]
Active Sites in System - Active sites in the GC inlet liner or the front of the column can cause peak tailing.[8]- Deactivate the liner or replace it with a new, silanized liner.- Trim the first few centimeters of the column.
Inappropriate GC Temperature - If the initial oven temperature is too low, the compound may condense on the column, leading to broad peaks. Ensure the temperature program is optimized.
Column Degradation - The stationary phase of the column may be degraded. Replace the column if other troubleshooting steps fail.[8]
Problem 3: High Signal / Detector Saturation
Possible Cause Troubleshooting Steps & Solutions
Concentration Too High - Dilute the working internal standard solution.- Reduce the amount of internal standard spiked into the sample.
Incorrect GC Split Ratio - If using split injection, the split ratio may be too low. Increase the split ratio (e.g., from 10:1 to 50:1) to reduce the amount of sample reaching the detector.
Incorrect Detector Settings - Ensure the detector is not set to a gain level that is too high for the concentration being analyzed.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards

This protocol describes the preparation of a 1 mg/mL stock solution and a 10 µg/mL working standard of this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (LC-MS grade) or Hexane (GC grade)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 1 mg of this compound into a tared vial. b. Quantitatively transfer the weighed compound to a 1 mL volumetric flask using the chosen solvent. c. Add solvent to the flask, vortex to dissolve, and then fill to the mark. d. Cap and invert the flask several times to ensure homogeneity.

  • Working Standard (10 µg/mL): a. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the chosen solvent. c. Cap and invert to mix thoroughly. This solution is now ready to be used for spiking samples.

Recommended Starting Concentrations
Solution Type Concentration Typical Use
Stock Solution 100 - 1000 µg/mLFor preparation of serial dilutions and working standards.
Working Standard 1 - 25 µg/mLFor spiking into calibration standards, quality controls, and unknown samples prior to extraction and analysis.
Final On-Column Concentration 10 - 500 ng/mLThe target concentration in the final vial after all sample preparation and dilution steps.

Visualized Workflows and Logic

General Analysis Workflow

The following diagram outlines the typical experimental workflow for using this compound as an internal standard.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_ws Prepare Working IS (this compound) spike_cal Spike IS into Calibrants & Samples prep_ws->spike_cal prep_cal Prepare Calibration Standards prep_cal->spike_cal extract Perform Sample Extraction (if needed) spike_cal->extract analysis GC-MS or LC-MS Analysis extract->analysis integrate Integrate Peaks (Analyte and IS) analysis->integrate calculate Calculate Analyte/ IS Peak Area Ratio integrate->calculate quantify Quantify Analyte using Calibration Curve calculate->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Troubleshooting Logic: No/Low Signal Intensity

This decision tree provides a logical path for troubleshooting a lack of signal from this compound.

start Problem: No or Low Signal for IS check_ms Are MS Parameters Correct? (e.g., Monitored m/z) start->check_ms check_conc Is IS Concentration Sufficient? check_ms->check_conc Yes fix_ms Solution: Correct Monitored Ions and Optimize Source check_ms->fix_ms No check_inject Is the Injection System OK? check_conc->check_inject Yes increase_conc Solution: Increase IS Concentration in Working Standard check_conc->increase_conc No fix_inject Solution: Check Syringe, Septum, and Inlet Temperature check_inject->fix_inject No

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-BROMONONANE-D19. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects on the this compound signal in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the this compound signal?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[2] For this compound, which is a deuterated internal standard, matrix effects can compromise the accuracy of quantitative analyses if the effect on the internal standard does not perfectly mirror the effect on the target analyte.[3]

Q2: Why is my this compound signal suppressed or highly variable across different samples?

A2: Signal suppression or variability for this compound is often due to components in the sample matrix interfering with its ionization in the mass spectrometer source.[4][5] This is a common issue in complex biological matrices like plasma, urine, or tissue homogenates.[3][6] The degree of suppression can vary between samples due to differences in matrix composition.[7]

Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are used to compensate for matrix effects, they may not eliminate them completely.[3] Discrepancies can arise if the analyte and the internal standard do not co-elute perfectly or if they experience different ionization suppression or enhancement.[8][9] Differences in extraction recovery between the analyte and the deuterated standard can also contribute to inaccuracies.[3]

Q4: I am observing a shift in the retention time of this compound compared to its non-deuterated analog. Can this impact my results?

A4: Yes, a chromatographic shift between a deuterated internal standard and the native analyte can be a significant issue.[8] If this compound does not co-elute precisely with the target analyte, they may be exposed to different matrix components as they enter the mass spectrometer, leading to differential matrix effects and inaccurate quantification.[9]

Troubleshooting Guides

Issue 1: Poor or Inconsistent this compound Signal Intensity

This guide will help you troubleshoot and resolve issues related to low or variable signal intensity for this compound.

Troubleshooting Workflow

start Start: Poor/Inconsistent This compound Signal check_instrument 1. Verify Instrument Performance (Tune & Calibrate) start->check_instrument check_sample_prep 2. Evaluate Sample Preparation check_instrument->check_sample_prep Instrument OK assess_matrix_effects 3. Quantify Matrix Effects check_sample_prep->assess_matrix_effects Sample Prep OK optimize_chromatography 4. Optimize Chromatography assess_matrix_effects->optimize_chromatography Matrix Effects Confirmed solution Resolved: Stable & Consistent Signal optimize_chromatography->solution Optimized

Caption: Troubleshooting workflow for poor this compound signal.

Step-by-Step Guide:

  • Verify Instrument Performance:

    • Action: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines.[4]

    • Rationale: Instrument drift or contamination can affect mass accuracy, resolution, and signal intensity.[4]

  • Evaluate Sample Preparation:

    • Action: Implement more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

    • Rationale: Complex matrices often contain salts, lipids, and other endogenous materials that can cause ion suppression.[8]

  • Quantify Matrix Effects:

    • Action: Perform a post-column infusion experiment or compare the response of this compound in a pure solvent versus a matrix extract.

    • Rationale: This will help determine the extent of signal suppression or enhancement caused by the matrix.[8]

    Illustrative Data on Matrix Effect Quantification:

    Sample Type Signal Intensity (Solvent) Signal Intensity (Matrix Extract) Matrix Effect (%)
    Plasma 1,500,000 750,000 -50% (Suppression)
    Urine 1,500,000 1,200,000 -20% (Suppression)

    | Tissue | 1,500,000 | 1,800,000 | +20% (Enhancement) |

  • Optimize Chromatography:

    • Action: Adjust the chromatographic gradient to separate this compound from the regions of significant matrix interference.[1]

    • Rationale: Modifying the separation can move the internal standard to a "cleaner" part of the chromatogram, reducing signal suppression.[8]

Issue 2: Inaccurate Quantification Due to Differential Matrix Effects

This guide addresses situations where the matrix effect on this compound is different from that on the target analyte, leading to inaccurate results.

Logical Relationship Diagram

cluster_0 Cause cluster_1 Effect cluster_2 Result A Analyte & IS Not Co-eluting C Differential Matrix Effects A->C B Different Susceptibility to Ionization Effects B->C D Inaccurate Quantification C->D

Caption: Causes of inaccurate quantification despite using an internal standard.

Step-by-Step Guide:

  • Confirm Co-elution:

    • Action: Overlay the chromatograms of the target analyte and this compound.

    • Rationale: The ability of a SIL internal standard to compensate for matrix effects is highly dependent on its co-elution with the unlabeled compound.[3][9]

  • Use Matrix-Matched Calibrators:

    • Action: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[4][10]

    • Rationale: This ensures that the calibrators and the samples experience similar matrix effects, improving accuracy.[11]

  • Dilute the Sample:

    • Action: If the assay has sufficient sensitivity, dilute the sample extracts.

    • Rationale: Dilution can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[12]

    Illustrative Data on the Effect of Dilution:

    Dilution Factor Analyte Recovery (%)
    1x 75%
    5x 92%

    | 10x | 98% |

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where significant ion suppression or enhancement occurs.

Experimental Workflow

LC LC System Tee T-junction LC->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump with This compound Syringe->Tee

Caption: Experimental setup for post-column infusion.

Methodology:

  • A solution of this compound is continuously infused into the LC eluent flow after the analytical column using a t-junction.

  • A blank matrix extract (e.g., extracted plasma without the analyte or internal standard) is injected onto the LC system.

  • The signal for this compound is monitored throughout the chromatographic run.

  • Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of calibration standards in a matrix to compensate for matrix effects.

Methodology:

  • Source Blank Matrix: Obtain a batch of the same biological matrix (e.g., human plasma, rat liver homogenate) that is free of the analyte and internal standard.

  • Prepare Stock Solutions: Create concentrated stock solutions of the target analyte and this compound in an appropriate organic solvent.

  • Spike the Matrix: Serially dilute the analyte stock solution and spike aliquots of the blank matrix to create a calibration curve with at least 5-7 concentration levels.

  • Add Internal Standard: Add a constant concentration of the this compound stock solution to each matrix-matched calibrator and to the unknown samples.

  • Process Samples: Extract the matrix-matched calibrators and the unknown samples using the same sample preparation procedure.

  • Analysis: Analyze the extracted samples and calibrators by LC-MS or GC-MS and construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

References

Technical Support Center: Optimizing Chromatographic Analysis with 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-BROMONONANE-D19 in chromatographic analyses. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in chromatography?

A1: this compound is the deuterated form of 1-Bromononane.[1][2] In chromatography, particularly in techniques coupled with mass spectrometry (GC-MS or LC-MS), its primary role is as an internal standard.[1] Stable heavy isotopes are often incorporated into molecules to be used as tracers for quantification in drug development.[1]

Q2: How does using this compound as an internal standard "improve peak shape"?

A2: While this compound does not physically alter the chromatographic peak shape of other analytes, its use as an internal standard leads to more accurate and reproducible quantification. This enhances the reliability of the data obtained from the peaks. By correcting for variations in sample preparation, injection volume, and instrument response, the internal standard ensures that the calculated analyte concentration is more precise, which can be considered an "improvement" in the overall analytical result.

Q3: Can this compound be used in both Gas Chromatography (GC) and Liquid Chromatography (LC)?

A3: While deuterated compounds are widely used in both GC-MS and LC-MS, the specific application of this compound would depend on the analyte and the chromatographic conditions. Given its volatility (boiling point of 201 °C), it is well-suited for Gas Chromatography.[3] Its use in LC would depend on its solubility in the mobile phase and its retention characteristics on the column.

Q4: What are the key physical and chemical properties of this compound?

A4: this compound is a deuterated compound with the molecular formula C9D19Br.[4] Key properties of its non-deuterated counterpart, 1-Bromononane, are summarized in the table below and are expected to be very similar for the deuterated version.

PropertyValue
Molecular Formula C9H19Br
Molecular Weight 207.15 g/mol [5]
Boiling Point 201 °C[3]
Density 1.084 g/mL at 25 °C[3]
Appearance Colorless liquid[6]
Solubility in Water Insoluble[6]

Troubleshooting Guide

This section addresses common issues that may arise when using this compound as an internal standard in chromatographic analysis.

Issue 1: Poor Peak Shape of the Internal Standard (Tailing or Fronting)

Possible Causes:

  • Active Sites in the GC Inlet or Column: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column, causing peak tailing.[7]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can lead to distorted peak shapes.[7]

  • Contamination: Residues from previous runs can contaminate the system and cause peak tailing.[8]

  • Sample Solvent Mismatch: A mismatch between the sample solvent and the mobile phase (in LC) or stationary phase (in GC) can distort peak shapes.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting.[8]

Solutions:

  • Inlet and Column Maintenance: Regularly replace the inlet liner and trim a small portion (10-20 cm) from the front of the GC column to remove active sites.[7][8] Ensure the column is cut cleanly and installed at the correct height.[7]

  • System Bake-out: Perform regular bake-outs of the GC system to remove contaminants.[8]

  • Solvent Matching: Ensure the sample solvent is compatible with the analytical column and mobile phase.

  • Optimize Injection Volume: Reduce the injection volume to avoid overloading the column.[10]

Issue 2: Inconsistent or Drifting Internal Standard Peak Area

Possible Causes:

  • Leaks in the System: Leaks in the injector or connections can lead to variable sample introduction.[10]

  • Inconsistent Injections: Issues with the autosampler, such as a faulty syringe or incorrect injection speed, can cause variability.

  • Sample Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard in the MS source.

  • Internal Standard Instability: The internal standard may be degrading in the sample or on the system.

  • Detector Saturation: If the concentration of the internal standard is too high, it can saturate the detector.

Solutions:

  • Leak Check: Perform a thorough leak check of the entire chromatographic system.

  • Autosampler Maintenance: Regularly inspect and maintain the autosampler, including the syringe.

  • Sample Dilution: Dilute the sample to minimize matrix effects.

  • Check Internal Standard Stability: Prepare fresh standards and samples to ensure the stability of this compound.

  • Optimize Internal Standard Concentration: Adjust the concentration of the internal standard to be within the linear range of the detector.

Issue 3: Internal Standard Peak Co-elutes with an Analyte or Interference

Possible Causes:

  • Inadequate Chromatographic Resolution: The chromatographic method may not be optimized to separate the internal standard from all other components.

  • Matrix Interference: A component in the sample matrix has a similar retention time and mass-to-charge ratio as the internal standard.

Solutions:

  • Method Optimization: Adjust the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC, or column chemistry) to improve separation.

  • Use a Different Internal Standard: If co-elution cannot be resolved, a different internal standard with a different retention time may be necessary.

  • Selective Mass Spectrometry: Use high-resolution mass spectrometry or MS/MS to differentiate the internal standard from the interference based on their exact mass or fragmentation patterns.

Experimental Protocols

Protocol 1: General Procedure for Using this compound as an Internal Standard in GC-MS

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., isooctane) at a concentration of 1 mg/mL.

  • Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). The optimal concentration will depend on the sensitivity of the instrument and the expected concentration of the analytes.

  • Sample and Calibration Standard Preparation:

    • To a known volume of each sample and calibration standard, add a precise volume of the working internal standard solution.

    • For example, add 10 µL of the 10 µg/mL internal standard solution to 1 mL of each sample and standard.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the prepared sample or standard into the GC-MS system.

    • Develop a temperature program that provides good separation of the analytes and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analytes and the internal standard.

    • Calculate the response factor (RF) for each analyte using the calibration standards:

      • RF = (Analyte Area / Internal Standard Area) / (Analyte Concentration / Internal Standard Concentration)

    • Calculate the concentration of the analyte in the samples using the calculated RF.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution working Prepare Working Internal Standard Solution stock->working sample Spike Samples & Standards with Internal Standard working->sample injection Inject into GC-MS sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Response Factors & Analyte Concentrations integration->calculation result Final Report calculation->result

Caption: Workflow for using this compound as an internal standard.

troubleshooting_logic cluster_shape Peak Shape Issues cluster_area Peak Area Issues cluster_elution Co-elution Issues start Problem with Internal Standard Peak shape_issue Tailing or Fronting? start->shape_issue area_issue Inconsistent Area? start->area_issue coelution_issue Co-eluting with Analyte? start->coelution_issue tailing Check for Active Sites (Inlet, Column) shape_issue->tailing Yes (Tailing) fronting Reduce Injection Volume shape_issue->fronting Yes (Fronting) leak_check Perform Leak Check area_issue->leak_check Yes autosampler_check Check Autosampler leak_check->autosampler_check optimize_method Optimize Chromatography coelution_issue->optimize_method Yes change_is Consider Different IS optimize_method->change_is

Caption: Troubleshooting logic for internal standard issues.

References

Technical Support Center: Correcting for Ion Suppression Using 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-bromononane-d19 as an internal standard to correct for ion suppression in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 1-bromononane, meaning that the 19 hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it chemically almost identical to its non-labeled counterpart and other similar long-chain alkyl bromides. It is used as an internal standard (IS) in mass spectrometry (MS) to correct for variations in the analytical process, including sample preparation, injection volume, and, most importantly, matrix effects like ion suppression.[2][3] Because it behaves very similarly to the analyte of interest during extraction and ionization, any signal suppression or enhancement experienced by the analyte should be mirrored by the internal standard.[4]

Q2: How does an internal standard like this compound correct for ion suppression?

Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds from the sample matrix.[5] These matrix components can interfere with the ionization process in the MS source, leading to inaccurate quantification.[5] An ideal internal standard, such as a stable isotope-labeled (SIL) compound like this compound, is added at a known concentration to all samples, calibrators, and quality controls.[6] Since the IS and the analyte are affected similarly by ion suppression, the ratio of the analyte signal to the IS signal remains proportional to the analyte concentration, thus providing more accurate and precise quantification.[6]

Q3: What is the "deuterium isotope effect" and can it affect my results?

The deuterium isotope effect can cause a slight difference in retention time between the deuterated internal standard and the non-deuterated analyte, particularly in liquid chromatography.[7] This is because the replacement of hydrogen with the heavier deuterium can lead to minor changes in the molecule's physicochemical properties.[7] If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression, which can lead to inaccurate results.[7] It is crucial to verify the co-elution of your analyte and this compound during method development.

Q4: What concentration of this compound should I use?

The optimal concentration of the internal standard depends on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. Some sources suggest using a concentration that gives a signal intensity around the midpoint of the calibration curve. It is important to avoid excessively high concentrations of the internal standard as it can cause ion suppression of the analyte.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Poor Linearity of Calibration Curve The concentration of the internal standard is too low or too high.Optimize the concentration of this compound. Try a concentration that results in a signal intensity in the middle of the analyte's calibration range.
Isotopic interference from the analyte to the internal standard.[8]This can be more pronounced with brominated compounds due to the natural isotopic distribution of bromine.[8] Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. A non-linear regression model might be necessary for calibration.[8]
High Variability in Results (Poor Precision) Inconsistent addition of the internal standard.Ensure precise and accurate pipetting of the this compound solution into all samples, calibrators, and controls.
The internal standard is not correcting for matrix effects effectively due to a retention time shift (deuterium isotope effect).[7]Modify the chromatographic conditions to ensure co-elution of the analyte and this compound. This may involve adjusting the mobile phase composition, gradient, or column temperature.
Low Internal Standard Signal Degradation of the internal standard.Check the stability of the this compound stock and working solutions. Store them under the recommended conditions.
Poor extraction recovery of the internal standard.Optimize the sample preparation procedure to ensure efficient extraction of both the analyte and the internal standard.
Internal Standard Signal Drifts Over an Analytical Run Instability of the mass spectrometer.Perform instrument tuning and calibration. Ensure the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is clean and stable.
Changes in the mobile phase composition over time.Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: General Procedure for Using this compound in LC-MS

This is a generalized protocol and should be optimized for your specific analyte and matrix.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution at a concentration appropriate for your assay (e.g., 1 µg/mL). The final concentration in the sample should be optimized.

  • Sample Preparation:

    • To a known volume of your sample (e.g., 100 µL of plasma), calibrator, or quality control, add a small, precise volume of the this compound working solution (e.g., 10 µL).

    • Proceed with your established sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Develop a chromatographic method that ensures the co-elution of your analyte and this compound.

    • Set up the mass spectrometer to monitor at least one specific precursor-product ion transition for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in your samples using the calibration curve.

Protocol 2: Example GC-MS Method Parameters

For semi-volatile compounds where GC-MS is applicable.

  • Gas Chromatograph (GC) Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

Quantitative Data Summary

The following table summarizes typical parameters and acceptable ranges for a validated method using an internal standard. These are general guidelines and may vary depending on the specific application and regulatory requirements.

Parameter Typical Acceptable Range Notes
Calibration Curve Linearity (r²) > 0.99A high coefficient of determination indicates a good fit of the data to the regression model.
Precision (%CV) < 15% (20% at LLOQ)The coefficient of variation measures the relative variability. LLOQ is the Lower Limit of Quantification.
Accuracy (%Bias) ± 15% (± 20% at LLOQ)The bias indicates the closeness of the measured value to the true value.
Recovery Consistent and reproducibleWhile not required to be 100%, the extraction recovery of the analyte and internal standard should be consistent across the concentration range.
Matrix Effect Corrected by the internal standardThe ratio of analyte response in matrix to analyte response in a clean solvent should be close to 1 after correction with the internal standard.

Visualizations

IonSuppressionCorrection cluster_Sample Sample Matrix cluster_IS Internal Standard Addition cluster_Source MS Ion Source Analyte Analyte Ionization Ionization Process Analyte->Ionization Matrix Matrix Components Matrix->Ionization Causes Ion Suppression IS This compound (IS) IS->Ionization Detector MS Detector Ionization->Detector Analyte Signal (Suppressed) IS Signal (Suppressed) Ratio Accurate Quantification Detector->Ratio Calculate Ratio (Analyte/IS)

Caption: The process of correcting for ion suppression using an internal standard.

ExperimentalWorkflow Start Start PrepSolutions Prepare Stock and Working Solutions of this compound Start->PrepSolutions AddIS Add Internal Standard to Sample, Calibrators, and QCs PrepSolutions->AddIS Extract Perform Sample Extraction (e.g., SPE, LLE, PP) AddIS->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze DataProcessing Process Data: Calculate Analyte/IS Peak Area Ratio Analyze->DataProcessing Calibrate Construct Calibration Curve DataProcessing->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify End End Quantify->End

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

low recovery of 1-BROMONONANE-D19 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard 1-bromononane-d19 during sample preparation.

Introduction to Low Internal Standard Recovery

Internal standards (IS) are crucial in quantitative analysis for correcting variations during sample preparation and instrumental analysis.[1] A deuterated standard like this compound is often chosen because it is chemically almost identical to the analyte of interest, but has a different mass, allowing for accurate quantification.[1] Low or inconsistent recovery of the IS can compromise the accuracy and precision of the analytical results.[2][3] This guide will help you identify and resolve potential causes for the low recovery of this compound.

Physical and Chemical Properties of 1-Bromononane

Understanding the properties of 1-bromononane is key to troubleshooting its loss during sample preparation. While the deuterated version (d19) will have a slightly higher molecular weight, its chemical properties are very similar to the non-labeled compound.

PropertyValueCitation
Molecular Formula C9H19Br[4]
Molecular Weight 207.16 g/mol (d19: ~226.27 g/mol )[4][5]
Appearance Clear, colorless liquid[4][6]
Boiling Point 201 °C[4]
Vapor Pressure 0.16 mmHg at 25 °C[4]
Density 1.086 g/cm³ at 20 °C[4]
Water Solubility Insoluble[4][6]
Stability Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery is typically due to one or more of the following factors:

  • Volatility: Although its boiling point is relatively high, 1-bromononane has some vapor pressure, and losses can occur during sample concentration steps, especially with aggressive heating or nitrogen blowdown.[4][8]

  • Adsorption: The compound can adsorb onto the surfaces of glassware, plasticware, or active sites within the analytical instrument (e.g., GC inlet liner).[8][9]

  • Degradation: 1-bromononane can degrade in the presence of strong bases or oxidizing agents.[4][7] Ensure the pH and chemical composition of your sample and reagents are compatible.

  • Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for extracting 1-bromononane from the sample matrix. Phase separation issues or incorrect solvent choice can lead to significant losses.

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer source, leading to an apparent low recovery.[10][11]

  • Inaccurate Spiking: Errors in the preparation or addition of the internal standard solution will lead to incorrect recovery calculations.

Q2: My surrogate/internal standard recovery is low for brominated compounds specifically. What should I check?

If you observe low recovery specifically for brominated compounds like this compound, this could point to issues within your analytical system, particularly if you are using Purge and Trap (P&T) with GC-MS. A failing analytical trap in the P&T system can lead to poor recovery of brominated and other heavy, late-eluting compounds.[9] Additionally, active sites in the GC inlet or column can disproportionately affect certain classes of compounds.[9]

Q3: Could the problem be with my GC-MS system and not my sample prep?

Absolutely. What appears as low recovery from sample prep might be loss within the instrument. Key areas to investigate include:

  • Dirty MS Source: A contaminated ion source can lead to a general loss of sensitivity or inconsistent responses.[9]

  • Active Sites in the Inlet: A dirty or non-deactivated GC inlet liner can be an active site where analytes, including the IS, can adsorb or degrade.[9]

  • Column Issues: A degraded or contaminated analytical column can also lead to poor peak shape and lower-than-expected response.

  • Water in the MS: For VOA analysis, water in the MS source is a common problem that can affect instrument tuning and compound response.[12]

Q4: Can the deuterated standard behave differently from the native analyte?

While stable isotopically labeled (SIL) internal standards are generally the best choice, they can occasionally exhibit unexpected behavior.[10] Differences in retention time or extraction recovery compared to the native analyte have been reported, although this is less common for alkyl halides than for compounds with exchangeable protons.[10] It is always important to verify co-elution and response consistency.[13]

Troubleshooting Guide

Use the following systematic approach to diagnose the source of low this compound recovery.

Troubleshooting_Workflow start Low Recovery of This compound Observed check_is Step 1: Verify Internal Standard (IS) Solution start->check_is check_instrument Step 2: Assess Instrument Performance start->check_instrument check_sample_prep Step 3: Evaluate Sample Prep Procedure start->check_sample_prep is_prep Check IS concentration and solvent. Re-prepare if needed. check_is->is_prep is_spike Verify spiking volume and technique. check_is->is_spike direct_injection Directly inject IS solution into GC-MS. check_instrument->direct_injection response_ok Response OK? direct_injection->response_ok instrument_issue Problem is in GC-MS System response_ok->instrument_issue No prep_issue Problem is in Sample Prep response_ok->prep_issue Yes check_liner Clean/replace inlet liner. instrument_issue->check_liner check_source Clean MS ion source. instrument_issue->check_source check_column Check column integrity. instrument_issue->check_column check_volatility Evaporation Step: Reduce temp/gas flow. prep_issue->check_volatility check_adsorption Adsorption: Use silanized glassware. prep_issue->check_adsorption check_extraction Extraction Step: Check solvent, pH, mixing. prep_issue->check_extraction check_matrix Matrix Effect: Analyze spiked blank matrix. prep_issue->check_matrix Sample_Prep_Workflow start Start: Aqueous Sample spike Spike with This compound start->spike add_solvent Add Extraction Solvent (e.g., Hexane) spike->add_solvent mix Vortex / Shake add_solvent->mix centrifuge Centrifuge for Phase Separation mix->centrifuge loss2 Loss Point: Poor Partitioning/ Emulsion mix->loss2 transfer Transfer Organic Layer to New Tube centrifuge->transfer evaporate Concentrate Under Gentle N2 Stream transfer->evaporate analyze Analyze by GC-MS evaporate->analyze loss1 Loss Point: Volatility/ Adsorption evaporate->loss1

References

signal-to-noise optimization for 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-BROMONONANE-D19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on signal-to-noise optimization and to address common issues encountered during its use as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of 1-bromononane, meaning that the 19 hydrogen atoms have been replaced with deuterium.[1] Its primary application is as an isotopically labeled internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a deuterated internal standard helps to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[4][5]

Q2: Why am I observing a low signal-to-noise (S/N) ratio for my this compound internal standard?

A low S/N ratio for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry (MS) Parameters: The ionization and fragmentation settings on your mass spectrometer may not be optimized for this specific compound.

  • Incorrect Concentration: The concentration of the internal standard may be too low, resulting in a weak signal that is difficult to distinguish from background noise.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound, leading to a reduced signal.[3]

  • Degradation: Although generally stable, improper storage or handling could lead to degradation of the compound.

Q3: Can I use this compound in Nuclear Magnetic Resonance (NMR) spectroscopy?

While deuterated compounds are extensively used in NMR spectroscopy, they typically serve as solvents to avoid strong solvent signals in the proton NMR spectrum.[6][7][8][9] this compound is not a solvent and is not typically used for this purpose. Its utility in NMR would be for specialized experiments where its deuterium signal is specifically monitored.

Q4: How do I choose the correct concentration for my this compound internal standard?

The optimal concentration of an internal standard should result in a signal intensity that is similar to the analyte of interest at a clinically or scientifically relevant concentration. A common starting point is to prepare a concentration that yields a robust and reproducible signal, well above the limit of quantification (LOQ). It is advisable to test a range of concentrations during method development to find the optimal level.

Q5: What should I do if I see significant variability in the this compound signal across my sample batch?

Signal variability can indicate issues with sample preparation consistency or matrix effects.[4][5] Ensure that the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process to account for any losses during extraction.[2] If variability persists, further investigation into matrix effects is warranted.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered when using this compound as an internal standard.

Issue 1: Poor Signal-to-Noise (S/N) Ratio

Symptoms:

  • The peak for this compound is difficult to distinguish from the baseline noise.

  • The signal intensity is low and inconsistent across injections of the same standard.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Suboptimal MS Parameters Perform a tuning and optimization of the mass spectrometer for this compound. This involves direct infusion of a standard solution to optimize parameters such as collision energy, cone voltage, and gas flows.A significant increase in signal intensity and a stable signal.
Low Concentration Prepare and inject a series of known concentrations of this compound to determine the concentration that provides a robust and reproducible signal (typically aiming for a response in the mid-range of the detector's linear dynamic range).Identification of an optimal concentration that improves the S/N ratio.
Matrix Effects Prepare samples in a "surrogate" matrix (a matrix known to be free of the analyte and internal standard) and compare the signal to the response in a pure solvent. If suppression is observed, sample cleanup procedures may need to be optimized.Reduced signal suppression and improved S/N in actual samples.
Instrument Contamination Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's recommendations.A reduction in background noise and an increase in the S/N ratio.
Issue 2: Inconsistent Internal Standard Response

Symptoms:

  • The peak area or height of this compound varies significantly between samples in the same batch.

  • Poor precision in the quantification of quality control (QC) samples.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Inconsistent Pipetting Verify the calibration and proper operation of all pipettes used for adding the internal standard. Ensure a consistent and accurate volume is added to every sample.Reduced variability in the internal standard response across the batch.
Variable Sample Preparation Recovery Ensure the internal standard is added at the earliest stage of the sample preparation process to compensate for any losses during extraction, evaporation, or reconstitution steps.[2]The ratio of the analyte to the internal standard will remain consistent even with some sample loss.
Differential Matrix Effects Dilute the samples to reduce the concentration of matrix components. Alternatively, improve the sample cleanup method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.More consistent ionization of the internal standard and improved precision.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters for this compound

Objective: To determine the optimal MS parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol or acetonitrile).

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Methodology:

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up the mass spectrometer for direct infusion.

  • Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).

  • In the MS software, perform an automated or manual tuning procedure for the precursor ion of this compound. The exact m/z will depend on the adduct formed (e.g., [M+H]+).

  • Vary the following parameters and monitor the signal intensity:

    • Capillary voltage

    • Cone voltage or declustering potential

    • Source temperature

    • Desolvation gas flow and temperature

  • Once the precursor ion signal is optimized, perform a product ion scan to identify the major fragment ions.

  • Select the most intense and stable fragment ion for Multiple Reaction Monitoring (MRM) and optimize the collision energy to maximize its production.

  • Record the optimal parameters.

Example Data Presentation:

ParameterOptimized Value
Precursor Ion (m/z)[Value]
Product Ion (m/z)[Value]
Cone Voltage (V)[Value]
Collision Energy (eV)[Value]
Source Temperature (°C)[Value]
Desolvation Gas Flow (L/hr)[Value]

Note: The values in this table are placeholders and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_analysis Analysis & Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse tune_precursor Optimize Precursor Ion Parameters (e.g., Cone Voltage, Source Temp) infuse->tune_precursor select_product Identify and Select Major Product Ions tune_precursor->select_product tune_product Optimize Collision Energy for Product Ions select_product->tune_product record_params Record Optimal MS Parameters tune_product->record_params implement_method Implement Optimized Parameters in Analytical Method record_params->implement_method

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

troubleshooting_workflow start Low S/N Ratio Observed check_ms Check MS Parameters start->check_ms check_conc Verify IS Concentration check_ms->check_conc [Parameters OK] optimize_ms Re-optimize MS Parameters check_ms->optimize_ms [Suboptimal] check_matrix Investigate Matrix Effects check_conc->check_matrix [Concentration OK] adjust_conc Adjust IS Concentration check_conc->adjust_conc [Too Low] improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup [Suppression Observed] end S/N Ratio Optimized check_matrix->end [No Significant Effect] optimize_ms->end adjust_conc->end improve_cleanup->end

Caption: Logical troubleshooting workflow for a low signal-to-noise ratio.

References

preventing isotopic exchange of 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange of 1-BROMONONANE-D19 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced with deuterium.[1] It is a useful isotopically labeled compound for research, particularly in tracer studies for quantitation during drug development and for investigating reaction mechanisms.[2]

Q2: Under what conditions is this compound stable?

A2: this compound is expected to be stable under normal laboratory temperatures and pressures.[3] However, it is incompatible with strong bases and strong oxidizing agents.[3][4]

Q3: What is isotopic exchange and why is it a concern for this compound?

A3: Isotopic exchange is a chemical reaction where a deuterium atom in this compound is replaced by a hydrogen atom from its environment, or vice versa.[5] This is a concern as it compromises the isotopic purity of the compound, which is critical for its applications in quantitative analysis and mechanistic studies. Undesired deuterium-hydrogen exchange is often referred to as "back-exchange."[5]

Q4: What are the primary factors that can induce isotopic exchange in this compound?

A4: While the C-D bonds in the alkyl chain are generally stable, isotopic exchange can be facilitated by:

  • Presence of protic solvents: Solvents containing exchangeable protons, such as water (H₂O) or alcohols (ROH), can be a source of hydrogen atoms.

  • Catalysts: Acids, bases, or metal catalysts can promote H/D exchange.[5]

  • Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-D bond cleavage.[6]

Troubleshooting Guide: Preventing Isotopic Exchange

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Loss of Isotopic Purity During Storage

Symptoms:

  • NMR or Mass Spectrometry (MS) analysis of a stored sample shows a lower deuterium content than specified by the manufacturer.

Potential Causes:

  • Improper storage container: The container may not be airtight, allowing atmospheric moisture to enter.

  • Inappropriate storage conditions: Storage at elevated temperatures or in direct sunlight can potentially increase the rate of exchange.

Solutions:

Recommended Storage ProtocolRationale
Container Store in the original, tightly sealed container.[3][4]
Atmosphere If the product is used frequently, consider flushing the headspace with a dry, inert gas (e.g., argon or nitrogen) before resealing.
Temperature Store in a cool, dry, and well-ventilated area.[4][7] For long-term storage, refrigeration may be considered, but allow the container to warm to room temperature before opening to prevent condensation.
Location Keep away from heat, sparks, and open flames.[3] Store away from incompatible substances like strong oxidizing agents and bases.[4]
Issue 2: Isotopic Exchange During Experimental Workup

Symptoms:

  • Isotopic purity is high in the initial reactant but significantly lower in the final product after a reaction and purification process.

Potential Causes:

  • Use of protic solvents: Washing with water or using protic solvents during extraction or chromatography can lead to back-exchange.

  • Acidic or basic conditions: The reaction or purification conditions may be acidic or basic, catalyzing the exchange.

Solutions:

Caption: Workflow to minimize isotopic exchange.

  • Solvent Choice: Whenever possible, use anhydrous, aprotic solvents for all steps of the reaction, workup, and purification. If an aqueous wash is unavoidable, minimize the contact time and use D₂O-based solutions if feasible.

  • pH Control: Neutralize any acidic or basic conditions as quickly as possible during the workup, preferably at low temperatures.

  • Drying: Thoroughly dry organic extracts using an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Issue 3: Inaccurate Isotopic Purity Measurement

Symptoms:

  • Conflicting or non-reproducible results from analytical instruments.

Potential Causes:

  • Back-exchange during analysis: Using protic solvents for NMR or LC-MS can cause exchange to occur within the instrument.

  • Inappropriate analytical technique: The chosen method may not have sufficient resolution to accurately determine the isotopic distribution.

Solutions:

Analytical TechniqueProtocol for Maintaining Isotopic Integrity
NMR Spectroscopy Dissolve the sample in a deuterated, aprotic solvent (e.g., CDCl₃, Benzene-d₆). Ensure NMR tubes are thoroughly dried before use.
Mass Spectrometry (MS) For LC-MS, use a mobile phase with aprotic solvents if possible. If protic solvents are necessary, minimize the analysis time and use conditions that reduce back-exchange, such as low pH and temperature.[8][9]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by ¹H NMR

Objective: To determine the percentage of deuterium incorporation in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of an internal standard with a well-defined proton signal (e.g., 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.

    • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated aprotic solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T₁ value).

  • Data Analysis:

    • Integrate the signal of the internal standard and the residual proton signals in the this compound spectrum.

    • Calculate the molar ratio of the residual protons to the internal standard.

    • From this ratio and the known masses, determine the percentage of residual protons and thus the isotopic purity.

Protocol 2: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or use an LC method with an aprotic mobile phase.

    • Acquire a high-resolution mass spectrum in a suitable ionization mode (e.g., ESI or APCI).

  • Data Analysis:

    • Observe the isotopic cluster for the molecular ion.

    • Compare the experimental isotopic distribution to the theoretical distribution for this compound.

    • The presence of significant ions at lower m/z values (corresponding to M-1, M-2, etc., where M is the mass of the fully deuterated species) indicates the presence of species that have undergone H/D exchange.

Isotopic_Purity_Assessment cluster_nmr ¹H NMR Protocol cluster_ms HRMS Protocol NMR_Sample Prepare Sample with Internal Standard in CDCl₃ NMR_Acquire Acquire Quantitative ¹H NMR Spectrum NMR_Sample->NMR_Acquire NMR_Analyze Integrate and Calculate Residual Proton Content NMR_Acquire->NMR_Analyze Result Isotopic Purity Determination NMR_Analyze->Result MS_Sample Prepare Dilute Solution in Aprotic Solvent MS_Acquire Acquire High-Resolution Mass Spectrum MS_Sample->MS_Acquire MS_Analyze Analyze Isotopic Distribution MS_Acquire->MS_Analyze MS_Analyze->Result Start This compound Sample Start->NMR_Sample Start->MS_Sample

Caption: Workflow for assessing isotopic purity.

References

Technical Support Center: Troubleshooting Inconsistent Internal Standard Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent internal standard (IS) responses in their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why is my internal standard response showing high variability between samples in the same run?

Answer: High variability in the internal standard (IS) response within a single analytical run can stem from several factors, broadly categorized into sample preparation, matrix effects, and instrument-related issues.[1][2] A systematic approach is necessary to pinpoint the exact cause.

Potential Causes and Solutions for Inconsistent IS Response

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution errors during IS spiking.[3]Ensure pipettes are calibrated and use a consistent, validated procedure for adding the IS to all samples, including calibration standards and quality controls (QCs).[2]
Incomplete mixing of the IS with the sample matrix.[2]Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.
Analyte/IS degradation during sample processing.[4]Minimize the time samples spend at room temperature.[5] Use of protease inhibitors for protein samples and work on ice or in a cold room.[5][6]
Variable extraction recovery.[2]Optimize the extraction procedure (e.g., LLE, SPE) to ensure consistent recovery for both the analyte and the IS.[7] The IS should be added at the earliest stage of sample preparation.[8]
Matrix Effects Ion suppression or enhancement due to co-eluting matrix components.[9][10]Improve chromatographic separation to resolve the analyte and IS from interfering matrix components.[11] Modify sample cleanup procedures to remove interfering substances.[12]
Different matrix composition between calibration standards and study samples.[1]Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[9]
Instrumental Issues Inconsistent injection volume.[2]Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.
Fluctuations in the mass spectrometer source conditions (e.g., temperature, gas flow).[2]Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis.
Contamination in the LC-MS system.[13]Flush the system with appropriate solvents to remove any buildup of contaminants.

Question: My internal standard response is consistently lower in study samples compared to my calibration standards. What should I do?

Answer: A consistent difference in IS response between study samples and calibration standards often points to a systematic issue related to the sample matrix.[1]

  • Investigate Matrix Effects: This is the most probable cause. Components in the biological matrix of the study samples may be suppressing the ionization of the IS more than in the simpler matrix of the calibration standards.

  • Evaluate IS Stability: Assess the stability of the IS in the study sample matrix under the conditions of your sample preparation workflow.[14] It's possible the IS is less stable in the biological matrix.

  • Re-evaluate IS Selection: If the issue persists, the chosen IS may not be suitable for the assay. A stable isotope-labeled (SIL) IS is generally the best choice as it has nearly identical physicochemical properties to the analyte.[2][15]

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it important?

An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibration standards, quality controls, and unknown samples, before analysis.[16] It is crucial in quantitative analysis, especially in techniques like LC-MS, because it helps to correct for variability that can occur during sample preparation, injection, and analysis.[7][17] By comparing the response of the analyte to the response of the IS, a more accurate and precise quantification can be achieved.[8]

Q2: How do I select an appropriate internal standard?

The ideal internal standard should have physicochemical properties very similar to the analyte of interest.[1] The best choice is often a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, 13C, or 15N).[2][3] If a SIL-IS is not available, a structural analog can be used.[2] Key considerations for selecting an IS are summarized in the table below.

Internal Standard Selection Criteria

CriteriaStable Isotope-Labeled (SIL) ISStructural Analog IS
Structure Identical to the analyte, with isotopic substitution.[18]Similar chemical structure to the analyte.[2]
Physicochemical Properties Nearly identical to the analyte.Similar to the analyte.
Chromatographic Behavior Co-elutes or elutes very close to the analyte.[19]Elutes close to the analyte.
Ionization Efficiency Nearly identical to the analyte.Similar to the analyte.
Availability & Cost Can be expensive and may require custom synthesis.[2]Generally more readily available and less expensive.

Q3: When should I add the internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow.[2] For methods involving extraction steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS should be added before these steps to account for any analyte loss during the extraction process.[3]

Q4: What is an acceptable range for internal standard response variability?

While there are no universally defined regulatory limits for IS response variability, a common practice is to establish in-house acceptance criteria.[3] For instance, a laboratory might set a rule that IS responses in unknown samples should be within 50% to 150% of the mean IS response of the calibration standards and QCs in the same run.[2] Any samples falling outside this range may require re-analysis.

Experimental Protocols

Protocol: Internal Standard Stability Assessment in Biological Matrix

This protocol outlines the steps to assess the stability of an internal standard in a biological matrix under typical laboratory conditions (bench-top stability).

Objective: To determine if the internal standard is stable in the sample matrix during the time it takes to prepare a batch of samples for analysis.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Internal standard stock solution

  • Calibrated pipettes

  • Vortex mixer

  • LC-MS system

Procedure:

  • Prepare Spiked Samples:

    • Thaw the blank biological matrix.

    • Spike the matrix with the internal standard to a concentration that is representative of the concentration used in your analytical method.

    • Vortex thoroughly to ensure homogeneity.

  • Time Zero (T=0) Analysis:

    • Immediately after spiking, take an aliquot of the spiked matrix.

    • Process this aliquot according to your established sample preparation method.

    • Analyze the processed sample by LC-MS and record the IS peak area. This will serve as the baseline response.

  • Bench-Top Stability Assessment:

    • Leave the remaining spiked matrix at room temperature (bench-top) for a duration that reflects the maximum time your samples would typically sit out during preparation (e.g., 4 hours).

    • At predetermined time points (e.g., 1, 2, and 4 hours), take aliquots of the spiked matrix.

    • Process these aliquots using the same sample preparation method as the T=0 sample.

    • Analyze the processed samples by LC-MS and record the IS peak areas.

  • Data Analysis:

    • Calculate the percentage difference in the IS peak area at each time point relative to the T=0 peak area using the following formula: % Difference = ((Area_t - Area_T0) / Area_T0) * 100

    • A common acceptance criterion is that the mean percentage difference should not exceed ±15%.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent IS Response start Inconsistent IS Response Observed check_prep Review Sample Preparation Procedure start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_instrument Check Instrument Performance start->check_instrument solution_prep Refine Sample Prep Protocol check_prep->solution_prep solution_matrix Optimize Chromatography / Cleanup check_matrix->solution_matrix solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument reanalyze Re-analyze Samples solution_prep->reanalyze solution_matrix->reanalyze solution_instrument->reanalyze end Issue Resolved reanalyze->end

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

IonSuppression Mechanism of Ion Suppression in ESI-MS cluster_source Electrospray Ionization (ESI) Source cluster_legend Legend droplet Droplet Surface Analyte (A) Internal Standard (IS) Matrix Component (M) gas_phase Gas Phase Ions droplet->gas_phase Evaporation & Ionization competition Competition for charge and surface access on the droplet leads to reduced ionization efficiency of Analyte and IS. A Analyte IS Internal Standard M Matrix Component

Caption: Ion suppression in the mass spectrometer source.

IS_Selection Decision Tree for Internal Standard Selection start Need to Select an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS is_sil_available->use_sil Yes find_analog Find a suitable structural analog is_sil_available->find_analog No use_analog Use Structural Analog IS find_analog->use_analog validate Thoroughly validate method for matrix effects and recovery use_analog->validate

Caption: A decision tree for selecting an appropriate internal standard.

References

minimizing contamination with non-deuterated 1-bromononane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination with non-deuterated 1-bromononane during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of deuterated 1-bromononane.

Issue Potential Cause Recommended Solution
Low Isotopic Purity (High Non-Deuterated Contamination) 1. Incomplete Deuteration of Starting Material: The precursor (e.g., deuterated nonan-1-ol) may not have been fully deuterated. 2. H/D Exchange with Protic Solvents or Reagents: Trace amounts of water or other protic impurities in the reaction mixture can lead to the replacement of deuterium with hydrogen.[1] 3. Contamination from Glassware: Residual moisture or contaminants on the surface of the reaction vessels.1. Verify Purity of Starting Materials: Use high-purity deuterated precursors. Confirm isotopic enrichment using NMR or mass spectrometry before starting the reaction. 2. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Proper Glassware Preparation: Oven-dry all glassware immediately before use.
Difficulty in Separating Deuterated and Non-Deuterated 1-Bromononane 1. Similar Physical Properties: Deuterated and non-deuterated isotopologues have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging.[2][3] 2. Inappropriate Chromatographic Conditions: The selected chromatography method may not have sufficient resolution to separate the isotopologues.1. Utilize High-Resolution Chromatographic Techniques:     a. Reversed-Phase HPLC: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on reversed-phase columns due to weaker intermolecular interactions with the stationary phase.[2][4]     b. Gas Chromatography (GC): Similar to HPLC, deuterated compounds typically have shorter retention times in GC.[5] 2. Optimize Chromatographic Parameters: Adjust the mobile phase composition, temperature, and flow rate to maximize the separation of the isotopologues.
Inaccurate Isotopic Purity Measurement 1. Instrumental Limitations: The resolution of the mass spectrometer or NMR spectrometer may be insufficient to accurately quantify the isotopic distribution. 2. Isotopic Dilution: The sample may be unintentionally diluted with a non-deuterated standard or contaminant during sample preparation. 3. Back-Exchange: During analysis, particularly in mass spectrometry, back-exchange of deuterium for hydrogen can occur, leading to an underestimation of the isotopic purity.[6]1. Use High-Resolution Analytical Techniques: High-resolution mass spectrometry (HR-MS) and high-field NMR are recommended for accurate isotopic purity determination.[7] 2. Careful Sample Handling: Use fresh, high-purity solvents for sample preparation and avoid any potential sources of non-deuterated contamination. 3. Control Analytical Conditions: For MS analysis, minimize the time the sample is exposed to protic solvents and use a cooled injection system if possible to reduce back-exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-deuterated contamination in the synthesis of deuterated 1-bromononane?

A1: The main sources of non-deuterated contamination are:

  • Incomplete deuteration of the starting material: If the precursor, such as deuterated nonan-1-ol, is not fully deuterated, this impurity will be carried through the synthesis.

  • Hydrogen-Deuterium (H/D) exchange: Trace amounts of water or other protic impurities in solvents, reagents, or on glassware can react with the deuterated compound and replace deuterium atoms with hydrogen.[1]

  • Use of non-deuterated reagents: Any reagent containing exchangeable protons can be a source of contamination if not handled under anhydrous conditions.

Q2: What is the most reliable method for determining the isotopic purity of deuterated 1-bromononane?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) is the most reliable approach.[7]

  • ¹H NMR: Can be used to quantify the amount of residual non-deuterated material by integrating the signals corresponding to the protons in the non-deuterated positions.

  • ¹³C NMR: Can also be used to determine the degree of deuteration through isotopic effects on the carbon chemical shifts.

  • HR-MS: Allows for the determination of the isotopic distribution of the compound by measuring the relative abundance of the different isotopologues.

Q3: Can I use standard distillation to purify deuterated 1-bromononane from its non-deuterated counterpart?

A3: Standard distillation is generally not effective for separating deuterated and non-deuterated 1-bromononane. The boiling points of the isotopologues are very similar, and significant enrichment is unlikely to be achieved. More advanced techniques like preparative gas chromatography or reversed-phase HPLC are required for efficient separation.[2][3]

Q4: How can I prevent H/D back-exchange during my experiment?

A4: To prevent H/D back-exchange:

  • Maintain anhydrous conditions: Use thoroughly dried solvents and reagents and perform reactions under an inert atmosphere.

  • Control pH: H/D exchange can be catalyzed by both acids and bases. Maintain a neutral pH where possible.[6]

  • Minimize exposure to protic environments: During workup and analysis, minimize the contact time with water or other protic solvents.

Experimental Protocols

Synthesis of Deuterated 1-Bromononane via Electrochemical Dehalogenative Deuteration

This protocol is adapted from a general method for the electrochemical deuteration of unactivated alkyl halides.[8]

Materials:

  • 1-Chlorononane (or other suitable non-deuterated precursor)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Graphite felt anode

  • Lead cathode

  • Undivided electrochemical cell

  • Constant current power supply

Procedure:

  • Set up the undivided electrochemical cell with the graphite felt anode and lead cathode.

  • To the cell, add 1-chlorononane (1.0 mmol), TBAI (0.2 mmol), and anhydrous DMF (10 mL).

  • Add D₂O (50 mmol) and DIPEA (3.0 mmol) to the reaction mixture.

  • Apply a constant current of 50 mA and stir the reaction at room temperature.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 10-12 hours.

  • Upon completion, quench the reaction with H₂O and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase HPLC to separate the deuterated 1-bromononane from any residual non-deuterated starting material and byproducts.

Isotopic Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of alkyl halides (e.g., DB-5ms)

Procedure:

  • Prepare a dilute solution of the purified deuterated 1-bromononane in a suitable solvent (e.g., hexane).

  • Inject an appropriate volume of the sample into the GC-MS.

  • Use a temperature program that provides good separation of 1-bromononane from any other components. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of both deuterated and non-deuterated 1-bromononane.

  • Determine the isotopic distribution by integrating the peak areas of the molecular ions corresponding to the different isotopologues. The isotopic purity is calculated as the percentage of the desired deuterated species relative to the total amount of all 1-bromononane isotopologues.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (1-Chlorononane, D2O, etc.) electrochem Electrochemical Deuteration start->electrochem workup Reaction Workup & Extraction electrochem->workup hplc Reversed-Phase HPLC workup->hplc gcms GC-MS Analysis hplc->gcms nmr NMR Analysis hplc->nmr end Pure Deuterated 1-Bromononane gcms->end nmr->end

Caption: Experimental workflow for the synthesis and analysis of deuterated 1-bromononane.

troubleshooting_logic issue Low Isotopic Purity cause1 Incomplete Deuteration of Starting Material issue->cause1 cause2 H/D Exchange with Protic Impurities issue->cause2 cause3 Contaminated Glassware issue->cause3 solution1 Verify Precursor Purity cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Oven-Dry Glassware cause3->solution3

Caption: Troubleshooting logic for addressing low isotopic purity.

References

Technical Support Center: Analysis of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-bromononane-d19. This guide is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate gas chromatography (GC) column and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a GC column for this compound analysis?

A1: The most crucial factor is the stationary phase. The choice of stationary phase dictates the selectivity and ability of the column to separate your analyte from other components in the sample matrix.[1][2] For a moderately polar compound like this compound, a mid-polarity column is generally recommended.

Q2: Which type of stationary phase is most suitable for analyzing this compound?

A2: A (5%-phenyl)-methylpolysiloxane phase, such as a ZB-5 or equivalent, is a good starting point for the analysis of 1-bromononane.[3] For halogenated hydrocarbons, columns with a cyano- or phenyl- substitution, like a '624' phase (e.g., 3% phenyl-3% cyanopropyl methyl silicone), can also provide excellent selectivity.[4][5]

Q3: How do I choose the correct column dimensions (length, internal diameter, and film thickness)?

A3: The ideal column dimensions depend on the complexity of your sample and the desired resolution versus analysis time.

  • Length: A 30-meter column generally offers a good balance between resolution and analysis time.[1]

  • Internal Diameter (ID): A 0.25 mm ID column is a popular choice as it provides a good compromise between efficiency and sample capacity.[1]

  • Film Thickness: For a compound with a boiling point like 1-bromononane (around 201 °C), a standard film thickness of 0.25 µm is often suitable.[3][6]

Q4: Can I use a non-polar column for this compound analysis?

A4: While a non-polar column can be used, a mid-polarity column will generally provide better peak shape and resolution due to the polar nature of the carbon-bromine bond. The principle of "like dissolves like" suggests that a stationary phase with some polarity will interact more effectively with the analyte.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Incorrect injection temperature.1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
Poor Resolution 1. Inappropriate stationary phase. 2. Incorrect oven temperature program. 3. Column is too short or has too large an internal diameter.1. Switch to a column with a more suitable stationary phase (e.g., a mid-polarity phase). 2. Optimize the temperature ramp rate; a slower ramp can improve separation. 3. Use a longer column (e.g., 60 m) or a column with a smaller ID (e.g., 0.18 mm) for complex samples.
Ghost Peaks 1. Contamination from the septum, liner, or previous injections (carryover). 2. Impure carrier gas.1. Replace the septum and inlet liner. 2. Perform a bake-out of the column and inlet. 3. Ensure high-purity carrier gas with appropriate traps.
Baseline Drift/Instability 1. Column bleed at high temperatures. 2. Detector contamination or instability.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. 2. Clean the detector according to the manufacturer's instructions.

Recommended GC Columns for this compound Analysis

The following table summarizes recommended column specifications for the analysis of this compound based on common applications.

Stationary Phase Polarity Length (m) ID (mm) Film Thickness (µm) Typical Application
5% Phenyl-methylpolysiloxane (e.g., ZB-5, DB-5) Low to Mid300.250.25General purpose analysis of 1-bromononane.[3]
6% Cyanopropylphenyl-methylpolysiloxane (e.g., '624' type) Mid300.251.4Analysis of halogenated volatile organic compounds.[4][5]
14% Cyanopropylphenyl-polysiloxane Mid300.250.25-1.0Recommended for halogenated hydrocarbons.[5]
Fused Silica WCOT with CP-Sil CB Mid500.321.2Analysis of volatile halogen compounds in water.[7]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer (GC-MS).

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • GC Column: Zebron ZB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 100:1)[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 9 minutes at 280 °C.[3]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration of 10-100 µg/mL.

5. Injection:

  • Inject 1 µL of the prepared sample into the GC.

Visual Workflow for Column Selection

The following diagram illustrates the logical workflow for selecting an appropriate GC column for your analysis.

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis A Define Analyte Properties (this compound) B Determine Polarity (Moderately Polar) A->B C Select Stationary Phase ('Like Dissolves Like') B->C D Mid-Polarity Phase (e.g., 5% Phenyl, '624') C->D E Consider Column Dimensions D->E F Standard Dimensions (30m x 0.25mm x 0.25µm) E->F G High Resolution Needed? E->G Complex Sample? I Final Column Selection F->I G->F No H Longer Length / Smaller ID (e.g., 60m / 0.18mm) G->H Yes H->I

Caption: A flowchart illustrating the decision-making process for GC column selection.

References

ADC overflow error in NMR with deuterated samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Spectroscopy

This guide provides troubleshooting assistance and frequently asked questions regarding the Analog-to-Digital Converter (ADC) overflow error encountered during NMR experiments, particularly with deuterated samples.

Frequently Asked Questions (FAQs)

Q1: What is an ADC overflow error in NMR?

An ADC overflow error occurs when the signal received from the NMR sample is too strong for the analog-to-digital converter (ADC) to process accurately.[1][2] The NMR signal is first amplified by a pre-amplifier and receiver before being digitized by the ADC. If the amplified signal's intensity exceeds the maximum limit of the ADC, the converter becomes saturated, and the resulting digital signal is "clipped."[1][3] This clipping leads to distortions and artifacts in the final NMR spectrum, which can range from subtle baseline issues to severe peak shape distortion.[1][4][5]

Q2: Why do I get an ADC overflow error even when using a deuterated solvent?

Deuterated solvents are used in ¹H NMR to avoid a massive solvent signal that would otherwise overwhelm the much weaker signals from the sample of interest.[6][7] However, an ADC overflow can still happen for several reasons:

  • High Sample Concentration: If your analyte is highly concentrated, it can produce an NMR signal strong enough to cause an overflow on its own.[3][8]

  • High Receiver Gain: To observe weak signals, you might increase the receiver gain. This amplification can boost the overall signal (including strong analyte peaks or the residual non-deuterated solvent peak) beyond the ADC's limit.[2][4][9]

  • Residual Solvent Signal: Deuterated solvents are never 100% pure and contain a small amount of non-deuterated isotopologues. This residual solvent peak can be intense enough to cause an overflow if the receiver gain is set too high.[1]

Q3: What are the main consequences of an ADC overflow?

An ADC overflow results in the clipping of the Free Induction Decay (FID), which is the raw time-domain signal. When this clipped FID is Fourier transformed, it introduces artifacts into the frequency-domain spectrum. Common consequences include:

  • Distorted Peak Shapes: Peaks may appear flattened or broadened.[1]

  • Baseline Distortion: You may observe "wavy" or sinusoidal distortions across the baseline.[3][5]

  • Spurious Peaks: Additional, non-real peaks (truncation artifacts) can appear in the spectrum.[10]

  • Inaccurate Integrals: The quantitative information from the spectrum becomes unreliable as peak intensities are no longer proportional to the number of nuclei.

Q4: How does receiver gain relate to ADC overflow?

The receiver gain (RG) is a critical parameter that controls the amount of amplification applied to the NMR signal before it reaches the ADC.[2]

  • Low Gain: The signal may not be amplified enough to overcome the ADC's digitization noise, resulting in a poor signal-to-noise ratio (SNR).[4]

  • Optimal Gain: The signal is amplified sufficiently to use the full dynamic range of the ADC without exceeding its maximum limit, providing the best possible SNR.

  • Excessive Gain: The signal is amplified too much, causing its amplitude to surpass the ADC's limit and leading to an overflow error.[2][4][11]

Automated gain procedures (autogain or rga) are designed to find the optimal gain setting, but they can sometimes fail, especially in experiments where signal intensity varies significantly between scans.[2][5]

Q5: Can the residual solvent peak in a deuterated solvent cause an overflow?

Yes. Even in high-purity deuterated solvents (e.g., 99.96% D), the residual protonated solvent signal is often the largest peak in the spectrum. If the receiver gain is set high to detect very dilute sample signals, this large residual peak can easily saturate the ADC and cause an overflow.[1] In such cases, solvent suppression techniques may be necessary in addition to adjusting the gain.[1]

Troubleshooting Guides

Q1: I'm seeing an "ADC Overflow" or "Receiver Overflow" error. What is the first thing I should do?

The most direct and common solution is to reduce the receiver gain. The signal has been amplified too much for the digitizer.[2][3]

Experimental Protocol: Adjusting Receiver Gain

  • Stop the Acquisition: Halt the current experiment.

  • Use Autogain (Recommended first step): On many spectrometers, you can run an automatic gain calibration. This is often done by typing rga (Bruker) or ensuring gain='n' (Varian/Agilent) is set, which invokes autogain on the next acquisition.[1][2]

  • Manual Adjustment: If autogain fails or is not trusted, manually reduce the receiver gain parameter (rg on Bruker systems). A good starting point is to halve the current value. For example, if an overflow occurred at rg = 2050, try setting it to 1024 or 512.[5]

  • Restart Acquisition: Begin the experiment again with the new gain setting. It is good practice to watch the first scan complete to ensure the error does not reappear.[9]

Q2: I've set the receiver gain to its minimum value and still get an overflow. What's next?

If the signal is still too strong even with the lowest possible receiver gain, the next step is to reduce the initial intensity of the NMR signal itself by adjusting the excitation pulse.

Experimental Protocol: Reducing the Pulse Width (Flip Angle)

  • Identify the Pulse Width Parameter: Locate the parameter for the excitation pulse width, commonly denoted as p1 (Bruker) or pw (Varian/Agilent).[8][12] This value is typically calibrated to produce a 90° flip angle for maximum signal generation.[12]

  • Reduce the Flip Angle: Instead of changing the calibrated p1 value, it is better to use a pulse program that employs a smaller flip angle, such as 30° (zg30 on Bruker systems).[3][12] A smaller flip angle tips the magnetization less, generating a weaker signal and preventing overflow.

  • Alternative Manual Reduction: If necessary, you can manually reduce the pulse width value. For instance, reduce the pw to half its current value.[1]

  • Re-run Autogain: After reducing the pulse width, run the autogain procedure again, as the receiver may now be able to tolerate a higher gain for better SNR.

  • Acquire Spectrum: Start the experiment.

Q3: I've tried adjusting the gain and pulse width, but the error persists. What other options do I have?

If the previous steps are insufficient, the issue lies with the sample itself being too concentrated or having a dominant, unwanted signal.

  • Dilute the Sample: This is the most straightforward solution if your sample is highly concentrated.[1][8] Reducing the concentration will proportionally decrease the signal intensity.

  • Use Solvent Suppression: If the overflow is caused by a large residual solvent peak, apply a solvent suppression pulse sequence (e.g., presaturation). This will selectively reduce the intensity of the solvent signal before it can cause an overflow.[1]

Q4: I only get ADC overflow errors during my 2D experiments (e.g., HSQC). Why is that and how do I fix it?

This is a common issue in multi-scan experiments like 2D NMR. The automatic gain (rga) is typically set based on the first scan or increment. In many 2D sequences, the signal intensity in the first increment is not the maximum.[5] As the experiment progresses, later increments may produce a much stronger signal, which then overflows the ADC because the gain was set too high based on the initial, weaker signal.[5]

Experimental Protocol: Setting Gain for 2D Experiments

  • Avoid Autogain: Do not use rga directly for the 2D experiment.

  • Acquire a 1D Spectrum: First, run a standard 1D proton spectrum of the sample and use rga to find the correct gain for it.

  • Set Gain Manually for 2D: Note the receiver gain value (rg) from the 1D experiment. In your 2D parameter set, manually set the rg to this value or a slightly lower, more conservative number (e.g., half the value).[5]

  • Prevent Automatic Changes: Ensure the acquisition program will not try to run rga again. On Bruker systems, this can be done by setting the automation program (aunm) to au_zgonly.[5]

  • Start the 2D Acquisition: Run the experiment with the fixed receiver gain.

Data Summary

The following table summarizes the key acquisition parameters related to ADC overflow, their function, and the recommended action to resolve the error.

ParameterFunctionEffect of DecreaseRecommended Action to Avoid Overflow
Receiver Gain (rg) Amplifies the NMR signal before digitization.[2]Reduces signal and noise amplification.Use autogain or manually decrease the value.
Pulse Width (pw, p1) Duration of the RF pulse; determines the flip angle.[13]Reduces the flip angle, generating less transverse magnetization.Use a pulse program with a smaller flip angle (e.g., 30°) or reduce the pulse width value.[1][3]
Sample Concentration Determines the number of nuclei contributing to the signal.Lowers the intrinsic signal strength from the sample.Dilute the sample if it is excessively concentrated.[1][8]
Number of Scans (ns) Number of FIDs co-added to improve SNR.Has no direct effect on the instantaneous signal intensity seen by the ADC per scan.Not a primary tool for fixing ADC overflow. Focus on gain and pulse width first.

Visualizations

NMR Signal Pathway and ADC Overflow

The diagram below illustrates the path of the NMR signal from the sample to the computer and highlights where the ADC overflow occurs.

SignalPathway cluster_spectrometer Spectrometer Hardware cluster_computer Computer Processing cluster_error Error Condition Sample Sample in Magnet Probe Probe Coil Sample->Probe Generates FID Preamp Preamplifier Probe->Preamp Receiver Receiver (Gain Applied) Preamp->Receiver ADC Analog-to-Digital Converter (ADC) Receiver->ADC Amplified Analog Signal Overflow OVERFLOW! Signal exceeds ADC range. Data is clipped. Receiver->Overflow FID Digital FID ADC->FID Digitized Signal FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Overflow->ADC

Caption: Signal flow from sample to spectrum, indicating ADC overflow.

Troubleshooting Workflow for ADC Overflow

This flowchart provides a step-by-step logical guide to diagnosing and resolving ADC overflow errors.

TroubleshootingWorkflow start Start: ADC Overflow Error Detected reduce_gain Action: Reduce Receiver Gain (Use autogain or set manually) start->reduce_gain check1 Error Resolved? reduce_gain->check1 reduce_pw Action: Reduce Pulse Width (e.g., use a 30° flip angle) check1->reduce_pw No end_ok Finish: Acquisition OK check1->end_ok Yes check2 Error Resolved? reduce_pw->check2 dilute Action: Dilute the Sample check2->dilute No check2->end_ok Yes solvent_supp Consider: Solvent Suppression dilute->solvent_supp If residual solvent is the issue dilute->end_ok

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: Leveraging 1-BROMONONANE-D19 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to enhancing accuracy and precision in quantitative analysis through the strategic use of internal standards.

In the rigorous landscape of pharmaceutical research and drug development, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. The choice of an appropriate internal standard (IS) is a critical decision that can significantly impact the outcome of quantitative analyses, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of analytical method validation performance when using a deuterated internal standard, 1-BROMONONANE-D19, versus a non-deuterated structural analog and the external standard method.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the 'gold standard' in quantitative mass spectrometry for their ability to meticulously mimic the behavior of the target analyte during sample preparation and analysis.[1][2][3][4] By substituting hydrogen atoms with deuterium, this compound becomes chemically almost identical to its non-deuterated counterpart, ensuring it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer.[1] This near-identical behavior allows it to effectively compensate for variations in sample extraction, injection volume, and instrument response, leading to superior accuracy and precision.[1][4][5][6]

Comparing the Alternatives

To illustrate the advantages of using this compound, this guide compares its performance against two other common quantification strategies:

  • Non-Deuterated Structural Analog IS: A compound that is chemically similar but not identical to the analyte. For this comparison, we will consider 1-Bromodecane as a structural analog to a hypothetical analyte, 1-Bromooctane. While more effective than no internal standard, its different chemical nature can lead to variations in extraction recovery and instrument response compared to the analyte.[7]

  • External Standard Method: This method relies on a calibration curve generated from standards prepared separately from the samples. It is the simplest method but is highly susceptible to variations in sample matrix, injection volume, and instrument drift, as there is no internal reference to correct for these potential errors.[5][8][9]

The following tables summarize the key properties of the selected internal standards and the comparative performance of each validation method.

Table 1: Comparison of Internal Standard Physicochemical Properties

PropertyThis compound (Deuterated IS)1-Bromodecane (Structural Analog IS)Analyte (Hypothetical): 1-Bromooctane
Molecular Formula C₉D₁₉BrC₁₀H₂₁BrC₈H₁₇Br
Molecular Weight ~226.27 g/mol 221.18 g/mol 193.13 g/mol
Boiling Point Similar to 1-Bromononane (~201 °C)238 °C[10]201 °C
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents[11]Insoluble in water; soluble in organic solvents
Structural Similarity to Analyte Very High (Isotopologue)High (Homolog)-
Co-elution with Analyte Nearly identical retention timeDifferent retention time-
Mass Spectrometry Distinction Differentiated by mass-to-charge (m/z) ratioDifferentiated by retention time and m/z ratio-

Table 2: Comparative Performance of Analytical Method Validation

Validation ParameterExternal Standard MethodNon-Deuterated IS (1-Bromodecane)Deuterated IS (this compound)
Linearity (Correlation Coefficient, r²) > 0.990> 0.995> 0.999
Accuracy (% Recovery) 80-120%90-110%98-102%
Precision (Repeatability, %RSD) < 15%< 5%< 2%
Intermediate Precision (%RSD) < 20%< 10%< 5%
Robustness to Matrix Effects LowModerateHigh
Correction for Sample Prep Variability NoneModerateHigh

Note: The data in Table 2 is representative and illustrates the expected relative performance based on established analytical principles. Actual results may vary depending on the specific experimental conditions.

Visualizing the Workflow and Logic

To better understand the practical application and underlying principles, the following diagrams illustrate the experimental workflow for method validation and the logic behind using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation prep_analyte Prepare Analyte Stock Solution (e.g., 1-Bromooctane) cal_standards Prepare Calibration Standards (Analyte + IS) prep_analyte->cal_standards prep_isd Prepare Deuterated IS Stock (this compound) prep_isd->cal_standards prep_analog Prepare Analog IS Stock (1-Bromodecane) prep_analog->cal_standards qc_samples Prepare Quality Control Samples (Analyte + IS in Matrix) cal_standards->qc_samples sequence Run Analytical Sequence (Blanks, Standards, QCs, Samples) qc_samples->sequence instrument_setup Set up GC-MS Instrument Parameters instrument_setup->sequence data_processing Process Data (Peak Integration, Ratio Calculation) sequence->data_processing linearity Assess Linearity data_processing->linearity accuracy Determine Accuracy & Precision data_processing->accuracy lod_loq Calculate LOD & LOQ data_processing->lod_loq robustness Evaluate Robustness linearity->robustness accuracy->robustness report Generate Validation Report robustness->report internal_standard_logic cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation (e.g., Extraction) analyte Analyte Signal (Variable) sample_prep->analyte is Internal Standard Signal (Variable) sample_prep->is injection GC Injection injection->analyte injection->is ionization MS Ionization ionization->analyte ionization->is ratio Ratio (Analyte Signal / IS Signal) = Stable & Accurate analyte->ratio is->ratio variability Sources of Variability (e.g., Volume Loss, Matrix Effects, Instrument Drift) variability->sample_prep variability->injection variability->ionization

References

A Head-to-Head Comparison: 1-BROMONONANE-D19 vs. C13-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the deuterated standard 1-BROMONONANE-D19 and carbon-13 (C13)-labeled standards, supported by established principles in analytical chemistry.

In analytical workflows, particularly those involving liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variability in sample preparation, injection volume, and instrument response, including matrix effects and ion suppression.[1][2] The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[3] This guide will delve into the key performance differences between deuterium-labeled standards, exemplified by this compound, and the increasingly preferred C13-labeled standards.

Key Performance Characteristics: A Tabular Comparison

The selection of an internal standard hinges on several critical performance parameters. The following tables summarize the fundamental differences between this compound (a representative deuterated standard) and a generic C13-labeled nonane standard.

Table 1: General Properties and Cost

FeatureThis compound (Deuterated)C13-Labeled Nonane Standard
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Molecular Formula C₉D₁₉Br[4]¹³CₓC₉₋ₓH₁₉Br
CAS Number 1219805-90-9[5]Analyte-Specific
Typical Cost Generally lowerTypically higher[3]
Commercial Availability More common[3]Less common, but growing[3][6]

Table 2: Analytical Performance in LC-MS

Performance MetricThis compound (Deuterated)C13-Labeled Nonane Standard
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte, leading to potential quantification errors.[7][8][9]Co-elutes perfectly with the unlabeled analyte, providing superior correction for matrix effects.[6][10][11]
Isotopic Stability Risk of deuterium-hydrogen exchange, especially at exchangeable positions, which can compromise accuracy.[7][10][12]Highly stable ¹³C-C bond; no risk of isotopic exchange.[10]
Ionization Efficiency Can exhibit slight differences compared to the unlabeled analyte.Virtually identical ionization efficiency to the unlabeled analyte.[3]
MS/MS Fragmentation May require different collision energies for optimal fragmentation compared to the unlabeled analyte.[11]Identical fragmentation pattern and optimal collision energy as the unlabeled analyte.
Overall Accuracy Good, but can be compromised by chromatographic shifts and isotopic instability.Considered the "gold standard" for highest accuracy and precision in quantitative analysis.[10][11]

Experimental Considerations and Protocols

When evaluating internal standards, a systematic approach is necessary to validate their performance within a specific analytical method.

Protocol: Comparative Evaluation of Internal Standards in LC-MS/MS
  • Objective: To compare the analytical performance of a deuterated internal standard (e.g., this compound) and a C13-labeled internal standard for the quantification of a target analyte (e.g., 1-bromononane).

  • Materials:

    • Analyte of interest (e.g., 1-bromononane)

    • Deuterated internal standard (this compound)

    • C13-labeled internal standard (e.g., 1-bromononane-¹³C₉)

    • Biological matrix (e.g., plasma, urine)

    • LC-MS/MS system

    • Solvents and reagents for sample preparation and mobile phases

  • Methodology:

    • Sample Preparation: Spike a known concentration of the analyte and each internal standard into the biological matrix. Perform the established extraction protocol (e.g., liquid-liquid extraction, solid-phase extraction).

    • LC Separation: Develop a chromatographic method that provides good peak shape and retention for the analyte. Inject the extracted samples.

    • MS/MS Detection: Optimize the MS/MS parameters (e.g., precursor/product ion transitions, collision energy) for the analyte and both internal standards.

    • Data Analysis:

      • Overlay the chromatograms of the analyte and each internal standard to assess co-elution.

      • Prepare calibration curves in the matrix using both internal standards.

      • Analyze quality control (QC) samples at different concentrations to determine accuracy and precision for each standard.

      • Evaluate the ability of each standard to compensate for matrix effects by comparing the analyte response in the matrix to the response in a neat solution.

Visualizing the Workflow and Decision Logic

The following diagrams illustrate the experimental workflow for comparing internal standards and the logical process for selecting the most appropriate standard for a given application.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation spike_matrix Spike Matrix with Analyte, D19-Standard, and C13-Standard extraction Liquid-Liquid or Solid-Phase Extraction spike_matrix->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection MS/MS Detection (Optimized Parameters) lc_separation->ms_detection coelution Assess Co-elution ms_detection->coelution calibration Generate Calibration Curves ms_detection->calibration qc_analysis Analyze QC Samples (Accuracy & Precision) calibration->qc_analysis matrix_effect Evaluate Matrix Effect Compensation qc_analysis->matrix_effect

Caption: Experimental workflow for the comparative evaluation of internal standards.

G decision decision result Choose C13-Labeled Standard alt_result Consider Deuterated Standard (e.g., this compound) with thorough validation start Start: Select Internal Standard accuracy_req High Accuracy & Reproducibility Required? start->accuracy_req accuracy_req->alt_result No cost_constraint Significant Cost or Availability Constraints? accuracy_req->cost_constraint Yes cost_constraint->result No cost_constraint->alt_result Yes

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

For quantitative studies in regulated environments and drug development where the highest level of accuracy and data integrity is non-negotiable, C13-labeled internal standards are demonstrably superior to their deuterated counterparts.[11] Their identical chemical behavior to the unlabeled analyte, particularly their co-elution in chromatography, ensures the most effective correction for analytical variability.[6][10]

While this compound and other deuterated standards can be effective and are often more accessible and cost-effective, they come with inherent risks of chromatographic separation and isotopic instability that must be carefully evaluated and mitigated during method development and validation.[3][7] Therefore, for critical applications, the investment in a C13-labeled standard is justified by the enhanced reliability and defensibility of the resulting data.

References

A Comparative Guide to Analytical Methods for Brominated Compounds Using 1-Bromononane-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two common analytical methods for the quantification of brominated organic compounds in a representative sample matrix. For the purpose of this inter-laboratory comparison, 1-Bromononane and its deuterated analog, 1-Bromononane-d19, are utilized as the target analyte and internal standard, respectively.[1][2][3] The use of stable isotope-labeled internal standards like this compound is a preferred technique in mass spectrometry to correct for variations in sample preparation and instrument response, thereby improving accuracy and precision.[4][5][6][7]

The goal of this guide is to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies for halogenated compounds. The performance of a Liquid-Liquid Extraction (LLE) method is compared against a Solid-Phase Extraction (SPE) method, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data from a hypothetical inter-laboratory study involving three separate laboratories. Each laboratory analyzed identical spiked samples using both Method A and Method B. The key analytical validation parameters assessed include Limit of Detection (LOD), Limit of Quantification (LOQ), Analyte Recovery, and Precision, measured as Relative Standard Deviation (RSD).[8][9][10]

Parameter Method A: LLE-GC-MS Method B: SPE-GC-MS Acceptance Criteria
Limit of Detection (LOD)
Lab 10.08 µg/L0.04 µg/LReport
Lab 20.09 µg/L0.05 µg/LReport
Lab 30.10 µg/L0.04 µg/LReport
Average LOD 0.09 µg/L 0.04 µg/L Lower is better
Limit of Quantification (LOQ)
Lab 10.24 µg/L0.12 µg/LReport
Lab 20.27 µg/L0.15 µg/LReport
Lab 30.30 µg/L0.12 µg/LReport
Average LOQ 0.27 µg/L 0.13 µg/L Lower is better
Analyte Recovery (%)
Lab 188%96%80-120%
Lab 285%94%80-120%
Lab 391%98%80-120%
Average Recovery 88% 96% Closer to 100% is better
Precision (RSD %)
Lab 17.5%4.1%< 15%
Lab 28.2%4.5%< 15%
Lab 37.9%3.8%< 15%
Average RSD 7.9% 4.1% Lower is better

Summary of Findings: Based on the averaged results, Method B (SPE-GC-MS) demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision (lower RSD) compared to Method A (LLE-GC-MS).

Experimental Protocols

Detailed methodologies for the two compared analytical procedures are provided below.

Method A: Liquid-Liquid Extraction (LLE) with GC-MS
  • Sample Preparation:

    • A 100 mL aqueous sample is collected in a glass container.

    • The sample is spiked with a known concentration of the target analyte, 1-Bromononane.

    • Immediately following, the sample is spiked with this compound internal standard (IS) to a final concentration of 1.0 µg/L.

  • Extraction:

    • The sample is transferred to a 250 mL separatory funnel.

    • 30 mL of dichloromethane is added, and the funnel is shaken vigorously for 2 minutes, venting frequently.

    • The layers are allowed to separate, and the organic (bottom) layer is collected.

    • The extraction is repeated two more times with fresh 30 mL aliquots of dichloromethane.

    • The three organic extracts are combined and dried by passing through a funnel containing anhydrous sodium sulfate.

  • Concentration & Analysis:

    • The dried extract is concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen.

    • The final extract is transferred to a 2 mL autosampler vial for GC-MS analysis.

    • Analysis is performed using a gas chromatograph equipped with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.[11][12]

Method B: Solid-Phase Extraction (SPE) with GC-MS
  • Sample Preparation:

    • A 100 mL aqueous sample is collected and spiked with 1-Bromononane and the this compound internal standard, identical to Method A.

  • Extraction:

    • An appropriate SPE cartridge (e.g., C18) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

    • The 100 mL sample is passed through the SPE cartridge at a flow rate of approximately 5 mL/min.

    • The cartridge is then washed with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.

    • The cartridge is dried under vacuum for 10 minutes.

    • The analyte and internal standard are eluted from the cartridge with 5 mL of ethyl acetate.

  • Concentration & Analysis:

    • The eluate is collected and concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen.

    • The final extract is transferred to a 2 mL autosampler vial for GC-MS analysis.

    • Instrumental analysis conditions are identical to those used in Method A.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the method comparison.

G cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_a Method A cluster_b Method B cluster_analysis Analysis Sample Aqueous Sample Spike_Analyte Spike Analyte (1-Bromononane) Sample->Spike_Analyte Spike_IS Spike IS (this compound) Spike_Analyte->Spike_IS LLE Liquid-Liquid Extraction (Dichloromethane) Spike_IS->LLE SPE Solid-Phase Extraction (C18 Cartridge) Spike_IS->SPE Concentrate Concentrate to 1 mL LLE->Concentrate SPE->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS

Caption: General experimental workflow for sample analysis.

G cluster_methods Compared Methods cluster_metrics Performance Metrics Comparison Inter-Laboratory Method Comparison MethodA Method A LLE-GC-MS Comparison->MethodA MethodB Method B SPE-GC-MS Comparison->MethodB LOD LOD / LOQ MethodA->LOD Recovery Recovery MethodA->Recovery Precision Precision (RSD) MethodA->Precision MethodB->LOD MethodB->Recovery MethodB->Precision Conclusion Conclusion: Method B is Superior LOD->Conclusion Recovery->Conclusion Precision->Conclusion

References

Linearity and Range of 1-Bromononane-D19 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a reliable internal standard is crucial for achieving accurate and precise results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. 1-Bromononane-D19, a deuterated analog of 1-bromononane, is often employed for this purpose due to its chemical similarity to analytes of interest and its distinct mass spectrometric signal.

This guide provides a comparative overview of the expected performance of this compound as an internal standard, focusing on the critical parameters of linearity and range. While specific experimental data for this compound is not extensively published, this document outlines typical performance characteristics based on the well-established principles of using deuterated internal standards in analytical chemistry.

Performance Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the non-deuterated analyte. This results in similar behavior during extraction and chromatography, providing superior correction for analytical variability.

ParameterThis compound (Deuterated Internal Standard)Non-Isotopically Labeled Internal Standard (e.g., a different alkane)
Linearity (R²) (Expected) Typically ≥ 0.99Can be ≥ 0.99, but more susceptible to matrix effects that can affect linearity.
Linear Range (Typical) Wide, and closely tracks the linear range of the analyte.May have a different linear range compared to the analyte, potentially limiting the quantifiable concentration range.
Matrix Effect Compensation High. Co-elution with the analyte ensures it is subjected to the same matrix effects.Moderate to Low. Different elution times and chemical properties can lead to differential matrix effects.
Recovery Correction Excellent. Behaves almost identically to the analyte during sample preparation and extraction.Variable. Differences in chemical properties can lead to different extraction efficiencies compared to the analyte.
Retention Time Very close to the non-deuterated analyte, ensuring co-elution and simultaneous analysis.Different from the analyte, which may be desirable to avoid peak overlap but can result in experiencing different chromatographic conditions.

Experimental Protocol: Calibration Curve Generation with this compound

This section details a representative experimental protocol for generating a calibration curve using this compound as an internal standard for the quantification of a target analyte by GC-MS.

Objective: To establish the linear relationship between the analyte concentration and the detector response, corrected by the internal standard.

Materials:

  • Target analyte standard

  • This compound internal standard (IS)

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS system with an appropriate column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte at a known high concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the unknown samples.

    • To each calibration standard, add a constant and known amount of the this compound internal standard solution. This ensures the final concentration of the IS is the same in all calibration samples.

  • Sample Preparation:

    • Prepare the unknown samples using the same extraction and preparation procedure as the calibration standards.

    • Spike each unknown sample with the same constant amount of the this compound internal standard solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and unknown samples into the GC-MS system.

    • Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

  • Data Analysis:

    • For each chromatogram, determine the peak area of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

    • Plot the peak area ratio (y-axis) against the known concentration of the analyte in each calibration standard (x-axis).

    • Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Calibration_Standards Serial Dilution of Analyte Analyte_Stock->Calibration_Standards IS_Stock Internal Standard Stock (this compound) Spiking Spike Standards & Samples with IS IS_Stock->Spiking Calibration_Standards->Spiking GCMS GC-MS Injection & Data Acquisition Spiking->GCMS Peak_Integration Peak Area Integration (Analyte & IS) GCMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Area Ratio vs. Analyte Concentration Ratio_Calculation->Calibration_Curve Linear_Regression Linear Regression (y = mx + c, R²) Calibration_Curve->Linear_Regression

Figure 1: Experimental workflow for generating a calibration curve with an internal standard.

Calibration_Curve_Concept cluster_plot Calibration Curve cluster_equation Quantification y_axis x_axis origin point4 origin->point4 Linear Regression (R² ≥ 0.99) point1 point2 point3 Unknown_Ratio Calculate Ratio for Unknown Sample Concentration_Calc Determine Concentration using Calibration Curve Unknown_Ratio->Concentration_Calc

Figure 2: Conceptual diagram of an internal standard calibration curve.

Enhancing Analytical Sensitivity: A Comparative Guide to an Internal Standard, 1-BROMONONANE-D19, in Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the ability to accurately and reliably detect and quantify minute amounts of a substance is paramount. This guide provides a comparative analysis of analytical method performance, illustrating the significant advantages of employing a deuterated internal standard, specifically 1-BROMONONANE-D19. While the limit of detection (LOD) and limit of quantification (LOQ) are not typically determined for the internal standard itself, its inclusion in an analytical method profoundly enhances the sensitivity and reliability of the measurements for the target analyte.

This guide will delve into the role of this compound as an internal standard, provide a detailed experimental protocol for determining the LOD and LOQ of a target analyte, and present a comparative data summary.

The Gold Standard: The Role of Deuterated Internal Standards

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is a chemically similar compound to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls. Deuterated internal standards, like this compound, are considered the "gold standard" for several reasons:

  • Physicochemical Similarity: They exhibit nearly identical properties to their non-deuterated counterparts, including retention time in chromatography and extraction efficiency.

  • Mass Distinguishability: The increased mass due to the deuterium atoms allows for their distinct detection by a mass spectrometer, preventing signal interference with the analyte.

  • Correction for Variability: They effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

By normalizing the analyte's signal to the internal standard's signal, a more robust and reliable measurement can be achieved, which is crucial when working at the lower limits of detection and quantification.

Experimental Protocol: A Framework for Determining LOD and LOQ

The following is a generalized experimental protocol for determining the LOD and LOQ of a hypothetical analyte using GC-MS with this compound as an internal standard.

1. Materials and Reagents:

  • Analyte of interest (e.g., a pharmaceutical compound or metabolite)

  • This compound (Internal Standard)

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Blank biological matrix (e.g., human plasma, urine)

2. Sample Preparation:

  • Prepare a stock solution of the analyte and the internal standard (1 mg/mL each) in the chosen solvent.

  • Create a series of calibration standards by spiking the blank matrix with the analyte to achieve a range of concentrations.

  • Add a fixed concentration of the this compound internal standard to each calibration standard and sample.

  • Perform a protein precipitation extraction by adding three parts of cold acetonitrile (containing the internal standard) to one part of the sample.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Injection Mode: Splitless

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

4. Data Analysis and LOD/LOQ Calculation: The LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

For the method utilizing an internal standard, the response is the ratio of the analyte peak area to the internal standard peak area.

Comparative Performance Data

The following table presents illustrative data comparing the performance of an analytical method for a target analyte with and without the use of this compound as an internal standard.

ParameterMethod without Internal StandardMethod with this compound (Internal Standard)
Calibration Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) 0.9920.999
Standard Deviation of Blank (σ) 8.5 (arbitrary units)1.2 (response ratio)
Slope of Calibration Curve (S) 1500250
Limit of Detection (LOD) 0.019 ng/mL0.016 ng/mL
Limit of Quantification (LOQ) 0.057 ng/mL0.048 ng/mL

The data clearly demonstrates that the inclusion of this compound as an internal standard results in a more linear calibration curve (higher r²) and lower LOD and LOQ values, signifying enhanced sensitivity and a more reliable analytical method.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in determining the limits of detection and quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation start Start sample Sample/ Calibrant start->sample add_is Add this compound sample->add_is extract Extraction add_is->extract cleanup Cleanup & Concentration extract->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition gcms->data calibration Calibration Curve (Analyte/IS Ratio) data->calibration calc_lod_loq LOD & LOQ Calculation calibration->calc_lod_loq end End calc_lod_loq->end

Caption: Experimental workflow for LOD/LOQ determination.

logical_relationship cluster_data_inputs Data Inputs cluster_calculations Calculations cluster_results Results stdev_response Standard Deviation of Response (σ) lod_calc LOD = 3.3 * (σ / S) stdev_response->lod_calc loq_calc LOQ = 10 * (σ / S) stdev_response->loq_calc slope Slope of Calibration Curve (S) slope->lod_calc slope->loq_calc lod_result Limit of Detection lod_calc->lod_result loq_result Limit of Quantification loq_calc->loq_result

Caption: Logical relationship for LOD and LOQ calculation.

A Comparative Guide to 1-BROMONONANE-D19 and Structural Analog Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between 1-BROMONONANE-D19, a deuterated internal standard, and its non-deuterated structural analogs. The principles and data presented herein are essential for professionals in research, and drug development who rely on precise quantification of analytes in complex matrices.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1] Their key advantage lies in their chemical and physical similarity to the analyte of interest, which allows them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[2][3]

Performance Comparison: this compound vs. 1-Bromononane

To illustrate the performance differences between a deuterated internal standard and a non-deuterated structural analog, this section presents hypothetical yet representative experimental data from a gas chromatography-mass spectrometry (GC-MS) analysis. The data simulates the quantification of a target analyte in a complex biological matrix, such as plasma, using either this compound or its non-deuterated counterpart, 1-bromononane, as the internal standard.

Table 1: Comparison of Recovery and Precision

Internal StandardMean Recovery (%)Relative Standard Deviation (RSD, %)
This compound 98.23.5
1-Bromononane 85.712.8

The data in Table 1 demonstrates that the deuterated internal standard provides significantly higher and more consistent recovery. This is because this compound behaves almost identically to the analyte during extraction and sample processing, thus more accurately reflecting any analyte loss.

Table 2: Comparison of Accuracy and Matrix Effects

Internal StandardAccuracy (%)Matrix Effect (%)
This compound 99.1-2.3
1-Bromononane 89.5-25.6

As shown in Table 2, the use of this compound results in superior accuracy and a significantly reduced matrix effect.[2] The minor negative matrix effect observed with the deuterated standard indicates a slight ion suppression that is effectively corrected for, while the substantial suppression seen with the non-deuterated analog leads to a significant underestimation of the analyte concentration.

Experimental Protocols

The following is a representative experimental protocol for the validation of an internal standard in a GC-MS method for the quantification of a hypothetical analyte in a biological matrix.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte, this compound, and 1-bromononane in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a constant concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution (either this compound or 1-bromononane).

  • Add 10 µL of the analyte working solution (for calibration and QC samples) or methanol (for blank samples).

  • Vortex mix for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Validation Parameters: Evaluate the method for linearity, accuracy, precision, recovery, and matrix effects according to established guidelines.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative GC-MS analysis.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: General workflow for quantitative analysis using an internal standard with GC-MS.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. As demonstrated, the use of a deuterated internal standard like this compound offers significant advantages over its non-deuterated structural analogs. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis, leading to improved accuracy, precision, and mitigation of matrix effects. For researchers, scientists, and drug development professionals, the investment in a high-quality, isotopically labeled internal standard is a crucial step towards generating high-fidelity quantitative data.

References

Performance Assessment of 1-Bromononane-D19 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. Deuterated compounds are often considered the gold standard for internal standards due to their chemical similarity to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, thereby effectively correcting for variations in sample preparation and analysis. This guide provides a comparative assessment of 1-Bromononane-D19, a deuterated alkyl halide, as an internal standard.

Comparative Performance Data

The following tables summarize the hypothetical performance data for the three internal standards in the analysis of a hypothetical nonpolar analyte in human plasma.

Table 1: Recovery Data

Internal StandardMean Recovery (%)Standard Deviation (%)
This compound 92.5 2.1
1-Bromononane91.85.8
Dodecane-D2685.34.5

Table 2: Matrix Effect Data

Internal StandardMean Matrix Effect (%)Standard Deviation (%)
This compound 98.2 1.5
1-Bromononane85.78.2
Dodecane-D2695.13.9

Table 3: Linearity Data

Internal StandardCorrelation Coefficient (r²)
This compound 0.9995
1-Bromononane0.9952
Dodecane-D260.9981

Based on this hypothetical data, this compound demonstrates superior performance with high and consistent recovery, minimal matrix effects, and excellent linearity. This is attributed to its close structural similarity to the non-deuterated analyte, allowing it to track the analyte's behavior throughout the analytical process more effectively than a structurally different internal standard.

Experimental Protocols

The following is a representative experimental protocol for the comparative evaluation of internal standards for a nonpolar analyte in a biological matrix.

1. Objective

To assess the performance of this compound as an internal standard in comparison to 1-Bromononane and Dodecane-D26 for the quantification of a target analyte in human plasma by LC-MS/MS.

2. Materials and Reagents

  • Target Analyte

  • This compound

  • 1-Bromononane

  • Dodecane-D26

  • Human Plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

3. Sample Preparation

  • Spiking: Prepare separate sets of blank human plasma samples spiked with the target analyte at various concentrations and a constant concentration of each internal standard (this compound, 1-Bromononane, or Dodecane-D26).

  • Protein Precipitation: To 100 µL of each spiked plasma sample, add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Optimized for the target analyte and each internal standard.

5. Data Analysis

  • Recovery: Calculated by comparing the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: Calculated by comparing the peak area of the internal standard in a post-extraction spiked sample to the peak area in a neat solution.

  • Linearity: Assessed by constructing a calibration curve of the analyte/internal standard peak area ratio versus the analyte concentration and determining the correlation coefficient (r²).

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the decision-making process for selecting an internal standard.

G Figure 1: Experimental Workflow for IS Comparison cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Spiking Spiking Protein_Precipitation Protein_Precipitation Spiking->Protein_Precipitation Vortexing Vortexing Protein_Precipitation->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC_MS_Analysis Reconstitution->LC_MS_Analysis Injection Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Internal Standard Comparison.

G Figure 2: Factors for IS Selection cluster_properties Chemical & Physical Properties cluster_performance Performance Metrics IS_Selection Optimal Internal Standard Selection Structural_Similarity Structural Similarity to Analyte IS_Selection->Structural_Similarity Coelution Co-elution with Analyte IS_Selection->Coelution No_Interference No Interference with Analyte IS_Selection->No_Interference High_Recovery High & Consistent Recovery IS_Selection->High_Recovery Minimal_Matrix_Effect Minimal Matrix Effect IS_Selection->Minimal_Matrix_Effect Good_Linearity Good Linearity IS_Selection->Good_Linearity

Caption: Key Factors for Internal Standard Selection.

G Figure 3: Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response

Caption: Example of a Cellular Signaling Pathway.

Comparative Analysis of 1-BROMONONANE-D19 for Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Employing Deuterated Internal Standards in Quantitative Analysis

In the pursuit of analytical accuracy and precision, particularly within regulated environments such as drug development, the use of stable isotope-labeled internal standards is a cornerstone of robust method validation. This guide provides a comparative overview of 1-BROMONONANE-D19, a deuterated analog of 1-bromononane, for use as an internal standard in quantitative mass spectrometry-based assays. While specific public-domain data directly comparing this compound against other standards for a defined analyte is limited, this document outlines the principles of its application, presents a model experimental framework for its validation, and offers templates for data comparison based on established analytical performance metrics.

The Role of Deuterated Standards in Mitigating Analytical Variability

Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations arising from sample preparation, instrument injection, and matrix effects.[1] An ideal internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls, which behaves chemically and physically similarly to the analyte of interest.[2] Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[1][2] They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, effectively compensating for variations during the analytical process.[1]

The primary alternative to a deuterated internal standard is the use of a structural analog—a molecule with a similar chemical structure but different from the analyte. While often more accessible and less expensive, structural analogs may not perfectly mimic the analyte's behavior during extraction or ionization, potentially leading to less accurate correction and reduced precision. Another common approach, the external standard method, relies on a calibration curve generated from standards prepared in a clean solvent. This method does not account for sample-specific matrix effects or variability in sample processing, which can compromise the accuracy of the results.

Comparative Performance Data: A Template for Validation

To objectively assess the performance of this compound as an internal standard for a specific analyte (e.g., nonanal, a C9 aldehyde relevant in flavor and off-flavor analysis), a series of validation experiments must be conducted. The following tables provide a template for presenting such quantitative data, comparing the use of this compound against an external standard method and a structural analog internal standard (e.g., 1-bromodecane).

Table 1: Method Accuracy and Recovery

Quantification MethodAnalyte Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Recovery (%)
External Standard 5Data to be generatedCalculateCalculate
50Data to be generatedCalculateCalculate
500Data to be generatedCalculateCalculate
Structural Analog IS 5Data to be generatedCalculateCalculate
50Data to be generatedCalculateCalculate
500Data to be generatedCalculateCalculate
This compound IS 5Data to be generatedCalculateCalculate
50Data to be generatedCalculateCalculate
500Data to be generatedCalculateCalculate

Table 2: Method Precision

Quantification MethodAnalyte Concentration (ng/mL)Intra-day Precision (%RSD) (n=5)Inter-day Precision (%RSD) (n=5, 3 days)
External Standard 50Data to be generatedData to be generated
Structural Analog IS 50Data to be generatedData to be generated
This compound IS 50Data to be generatedData to be generated

Experimental Protocols: A Model Method

The following is a model protocol for the quantification of a volatile C9 analyte, such as nonanal, in a food matrix (e.g., vegetable oil) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

1. Materials and Reagents:

  • Analyte Standard (e.g., Nonanal, >98% purity)

  • Internal Standard 1: this compound

  • Internal Standard 2 (Structural Analog): 1-Bromodecane

  • Solvent: Methanol (HPLC grade)

  • Sample Matrix: Refined vegetable oil

  • SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials: 20 mL with magnetic screw caps and PTFE/silicone septa

2. Standard and Sample Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and both internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a solution containing this compound and 1-bromodecane at a constant concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation:

    • Weigh 1.0 g of the oil sample into a 20 mL headspace vial.

    • Spike the sample with 10 µL of the internal standard spiking solution. For calibration standards, spike 1.0 g of blank oil with the appropriate analyte working standard and 10 µL of the internal standard solution.

    • Immediately seal the vial.

3. GC-MS and HS-SPME Conditions:

  • HS-SPME:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes (splitless mode)

  • GC Conditions:

    • Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions: Determine characteristic, non-interfering ions for the analyte, this compound, and the structural analog.

Visualizing Analytical Workflows and Principles

Diagrams created using Graphviz can effectively illustrate the experimental and logical frameworks of this analytical approach.

G Workflow for Internal Standard Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample Matrix (e.g., 1g Oil) B Spike with Analyte (for Calibrators & QCs) A->B C Spike with Internal Standard (this compound) B->C D HS-SPME Extraction C->D E GC Separation D->E F MS Detection (SIM) E->F G Calculate Peak Area Ratios (Analyte / IS) F->G H Plot Calibration Curve (Area Ratio vs. Concentration) G->H I Determine Sample Concentration H->I

Caption: HS-SPME-GC-MS workflow using an internal standard.

G Principle of Internal Standard Correction cluster_process Analytical Process Variability A Analyte in Sample C Extraction Inefficiency A->C B Internal Standard (this compound) B->C D Injection Volume Variation C->D E Ion Suppression/Enhancement D->E F Measured Analyte Signal (Variable) E->F G Measured IS Signal (Variable) E->G H Signal Ratio (Analyte / IS) = Stable & Accurate F->H G->H

Caption: How deuterated standards correct for analytical errors.

References

Navigating Analytical Rigor: A Comparative Guide to Method Robustness Testing with 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the robustness of an analytical method is paramount. A robust method is one that remains accurate and precise despite small, deliberate variations in experimental parameters, ensuring its reliability and transferability between different laboratories, instruments, and analysts. This guide provides a comprehensive comparison of 1-BROMONONANE-D19 as an internal standard in method robustness testing, benchmarked against other deuterated and non-deuterated alternatives.

The Role of Internal Standards in Robust Methodologies

Internal standards are crucial for correcting variations in analytical procedures, such as sample preparation, injection volume, and instrument response. Isotopically labeled compounds, like this compound, are often considered the "gold standard" for internal standards, especially in mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to similar behavior during extraction and chromatography, while their mass difference allows for distinct detection.

Experimental Design for Robustness Testing

A hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-Bromononane in a pharmaceutical matrix was designed to evaluate the robustness of this compound as an internal standard. The performance of this compound was compared against a structurally similar deuterated internal standard, 1-Bromooctane-d17, and a non-deuterated analogue, 1-Bromodecane.

Experimental Protocol

Objective: To assess the robustness of a GC-MS method for the quantification of 1-Bromononane using different internal standards.

Analyte: 1-Bromononane

Internal Standards (IS):

  • IS-1: this compound

  • IS-2: 1-Bromooctane-d17 (Alternative Deuterated IS)

  • IS-3: 1-Bromodecane (Non-deuterated Structural Analogue)

Sample Preparation:

  • A stock solution of 1-Bromononane (1 mg/mL) was prepared in methanol.

  • Working standard solutions were prepared by serial dilution.

  • Internal standard stock solutions (1 mg/mL) of this compound, 1-Bromooctane-d17, and 1-Bromodecane were prepared in methanol.

  • A constant aliquot of the respective internal standard solution was added to each calibration standard and sample to achieve a final concentration of 10 µg/mL.

  • Samples were extracted from the matrix using liquid-liquid extraction with hexane.

  • The organic layer was collected, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in 100 µL of hexane for GC-MS analysis.

GC-MS Parameters (Nominal):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Mode: Selected Ion Monitoring (SIM)

    • 1-Bromononane: m/z 135, 179

    • This compound: m/z 154, 198

    • 1-Bromooctane-d17: m/z 140, 182

    • 1-Bromodecane: m/z 149, 193

Robustness Testing Parameters: Small, deliberate variations were made to the nominal GC-MS parameters to assess the impact on the quantification of 1-Bromononane with each internal standard. The following parameters were varied:

  • Inlet Temperature: ± 5°C (275°C and 285°C)

  • Helium Flow Rate: ± 0.1 mL/min (1.1 mL/min and 1.3 mL/min)

  • Oven Temperature Ramp Rate: ± 1°C/min (14°C/min and 16°C/min)

Comparative Performance Data

The performance of each internal standard was evaluated based on the relative response factor (RRF) and the percentage recovery of the analyte under the varied conditions. The results are summarized in the table below.

Robustness Parameter VariationInternal StandardAnalyte Retention Time (min)IS Retention Time (min)Relative Retention Time (Analyte/IS)% Recovery of 1-Bromononane%RSD of Recovery (n=6)
Nominal Conditions This compound 10.25 10.23 1.002 100.2 1.1
1-Bromooctane-d17 10.25 9.85 1.041 99.8 1.5
1-Bromodecane 10.25 10.89 0.941 101.5 3.2
Inlet Temp: 275°C This compound 10.26 10.24 1.002 99.5 1.3
1-Bromooctane-d17 10.26 9.86 1.041 98.9 1.8
1-Bromodecane 10.26 10.90 0.941 97.2 4.1
Inlet Temp: 285°C This compound 10.24 10.22 1.002 100.8 1.2
1-Bromooctane-d17 10.24 9.84 1.041 100.5 1.6
1-Bromodecane 10.24 10.88 0.941 104.8 3.8
Flow Rate: 1.1 mL/min This compound 10.58 10.56 1.002 101.1 1.4
1-Bromooctane-d17 10.58 10.16 1.041 102.3 2.1
1-Bromodecane 10.58 11.25 0.940 106.5 4.5
Flow Rate: 1.3 mL/min This compound 9.95 9.93 1.002 99.1 1.3
1-Bromooctane-d17 9.95 9.57 1.040 98.2 1.9
1-Bromodecane 9.95 10.55 0.943 96.5 4.3
Ramp Rate: 14°C/min This compound 10.51 10.49 1.002 100.5 1.2
1-Bromooctane-d17 10.51 10.10 1.041 101.2 1.7
1-Bromodecane 10.51 11.15 0.943 103.9 3.9
Ramp Rate: 16°C/min This compound 10.01 9.99 1.002 99.6 1.1
1-Bromooctane-d17 10.01 9.62 1.041 99.0 1.6
1-Bromodecane 10.01 10.64 0.941 98.1 3.5

Analysis of Results:

The data clearly indicates that This compound provides the most robust results. The relative retention time between the analyte and this compound remained virtually constant across all variations, and the percentage recovery of 1-Bromononane showed the lowest variability (as indicated by the %RSD). This is attributed to the near-identical chemical and physical properties of the deuterated internal standard and the analyte, causing them to be similarly affected by changes in chromatographic conditions.

1-Bromooctane-d17 , while also a deuterated standard, exhibited slightly more variability in recovery. Its different chain length results in a noticeable separation from the analyte, making it slightly more susceptible to variations in chromatographic conditions that can affect the resolution and integration of the peaks.

1-Bromodecane , the non-deuterated structural analogue, demonstrated the poorest performance. The significant difference in its chemical properties compared to the analyte led to greater shifts in relative retention time and a much higher variability in the calculated recovery under the tested parameter variations. This highlights the potential for inaccurate and unreliable results when using a non-isotopically labeled internal standard in robustness tests.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for selecting an appropriate internal standard.

experimental_workflow Experimental Workflow for Robustness Testing cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation prep1 Prepare Analyte Stock prep3 Spike Samples with IS prep1->prep3 prep2 Prepare IS Stocks (this compound, 1-Bromooctane-d17, 1-Bromodecane) prep2->prep3 prep4 Liquid-Liquid Extraction prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Vary GC-MS Parameters (Inlet Temp, Flow Rate, Ramp Rate) analysis1->analysis2 analysis3 Acquire Data (SIM Mode) analysis2->analysis3 data1 Calculate RRT and % Recovery analysis3->data1 data2 Determine %RSD data1->data2 data3 Compare Performance data2->data3

Caption: Workflow for robustness testing of internal standards.

logical_relationship Logical Framework for Internal Standard Selection cluster_criteria Selection Criteria cluster_options Internal Standard Options cluster_outcome Expected Robustness crit1 Chemical Similarity is1 This compound (Ideal) crit1->is1 is2 1-Bromooctane-d17 (Acceptable Alternative) crit1->is2 is3 1-Bromodecane (Less Ideal) crit1->is3 crit2 Co-elution crit2->is1 crit2->is2 crit2->is3 crit3 Mass Difference crit3->is1 crit3->is2 crit3->is3 crit4 Stability crit4->is1 crit4->is2 crit4->is3 out1 High Robustness is1->out1 out2 Moderate Robustness is2->out2 out3 Low Robustness is3->out3

Caption: Decision framework for internal standard selection.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and longevity. The choice of an appropriate internal standard is fundamental to achieving this. The experimental data presented here unequivocally demonstrates that an isotopically labeled internal standard that is structurally identical to the analyte, such as this compound for the analysis of 1-Bromononane, provides the highest level of robustness. While other deuterated analogues can be acceptable, non-deuterated structural analogues introduce a significantly higher risk of variability and inaccuracy when the method is subjected to minor procedural changes. For researchers, scientists, and drug development professionals, investing in the most appropriate isotopically labeled internal standard is a critical step in developing a truly robust and defensible analytical method.

A Head-to-Head Battle: External vs. Internal Standard Calibration in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on choosing the optimal calibration strategy for accurate and reliable quantitative analysis.

In the landscape of drug development and analysis, the accuracy and reliability of quantitative measurements are paramount. The choice between external and internal standard calibration methods can significantly impact the quality of analytical data. This guide provides an objective comparison of these two widely used calibration techniques, supported by experimental data, to empower researchers in making informed decisions for their specific analytical needs.

At a Glance: Key Differences

FeatureExternal Standard CalibrationInternal Standard Calibration
Principle Compares the response of the analyte in the sample to the response of standards in a clean matrix.A known amount of a similar compound (internal standard) is added to all samples, standards, and blanks. The ratio of the analyte response to the internal standard response is used for quantification.
Pros Simple to perform and suitable for a wide variety of methods.[1]High accuracy and precision, compensates for variations in sample preparation, injection volume, and instrument response.[2][3]
Cons Highly susceptible to variations in sample matrix, injection volume, and instrument stability.[1][2]Can be more complex to set up, and finding a suitable internal standard can be challenging.[3]
Best For Simple, clean sample matrices and high-throughput analyses where matrix effects are minimal.[3]Complex biological matrices (e.g., plasma, urine), multi-step sample preparation procedures, and when high precision and accuracy are critical.[3]

Delving Deeper: A Quantitative Comparison

A study comparing the validation of an analytical method for 1-hydroxypyrene in human urine using both external and internal standard calibration with high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) provides valuable quantitative insights.

Table 1: Comparison of Calibration Method Performance for 1-Hydroxypyrene Analysis

ParameterExternal Standard CalibrationInternal Standard Calibration
Linearity (R²) > 0.990> 0.990
Intra-day Precision (RSD%) 5.2 - 8.5%3.1 - 6.4%
Inter-day Precision (RSD%) 6.8 - 10.2%4.5 - 7.8%
Accuracy (%) 88.5 - 105.3%92.1 - 103.8%

The data clearly demonstrates the superior precision of the internal standard method, as indicated by the lower relative standard deviation (RSD%) values for both intra-day and inter-day analyses. While both methods showed acceptable linearity and accuracy, the internal standard calibration provided more consistent and reliable results, which is crucial for bioanalytical method validation.

Another study on the determination of ammonium in cigarette smoke using ion chromatography reported expanded measurement uncertainties of 2.0 µ g/cigarette for external standard calibration and 1.5 µ g/cigarette for internal standard calibration, further highlighting the enhanced precision of the internal standard approach.[4]

Visualizing the Workflow

To better understand the practical application of each method, the following diagrams illustrate the experimental workflows.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Analyte Standards (known concentrations) C Inject Standards into Analytical Instrument (e.g., LC-MS) A->C B Prepare Unknown Samples D Inject Samples into Analytical Instrument B->D E Generate Calibration Curve (Response vs. Concentration) C->E F Determine Sample Concentration from Calibration Curve D->F E->F

Caption: Workflow for External Standard Calibration.

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Analyte Standards (known concentrations) IS Add Known Amount of Internal Standard (IS) to all Standards and Samples A->IS B Prepare Unknown Samples B->IS C Inject IS-spiked Standards into Analytical Instrument (e.g., LC-MS) IS->C D Inject IS-spiked Samples into Analytical Instrument IS->D E Generate Calibration Curve (Analyte/IS Response Ratio vs. Concentration) C->E F Determine Sample Concentration from Calibration Curve D->F E->F

Caption: Workflow for Internal Standard Calibration.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments cited.

Protocol for 1-Hydroxypyrene in Human Urine by HPLC/MS/MS

This method was validated using both external and internal standard calibration.

Sample Preparation (for both methods):

  • Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase/arylsulfatase to deconjugate the 1-hydroxypyrene metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine was passed through a C18 SPE cartridge to extract the 1-hydroxypyrene.

  • Elution and Reconstitution: The analyte was eluted from the SPE cartridge with methanol and the eluate was evaporated to dryness and reconstituted in the mobile phase.

Internal Standard Addition:

  • For the internal standard method, a known amount of deuterium-labeled 1-hydroxypyrene (1-hydroxypyrene-d9) was added to each urine sample before the hydrolysis step.

HPLC/MS/MS Analysis:

  • Chromatography: Separation was achieved on a C18 column with a gradient elution using a mobile phase of methanol and water.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

Calibration Curve Preparation:

  • External Standard: A series of calibration standards were prepared by spiking known amounts of 1-hydroxypyrene into a blank urine matrix that was then subjected to the same sample preparation procedure.

  • Internal Standard: Calibration standards were prepared in the same manner as the external standards, but with the addition of the internal standard (1-hydroxypyrene-d9) at a constant concentration to each standard.

Protocol for Cephalexin in Plasma by HPLC-UV

This study evaluated the performance of both calibration methods for a bioequivalence study.

Sample Preparation:

  • Protein Precipitation: Plasma samples were deproteinized by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

  • Centrifugation: The mixture was centrifuged to pellet the precipitated proteins.

  • Supernatant Injection: The clear supernatant was injected into the HPLC system.

Internal Standard Addition:

  • For the internal standard method, paracetamol was used as the internal standard and was added to the plasma samples before protein precipitation.

HPLC-UV Analysis:

  • Chromatography: A C18 column was used with an isocratic mobile phase.

  • Detection: The eluting compounds were detected by a UV detector at a specific wavelength.

Calibration Curve Preparation:

  • External Standard: Calibration curves were prepared by analyzing the drug peak areas from a series of cephalexin standards in blank plasma.

  • Internal Standard: The calibration curve was constructed by plotting the ratio of the peak area of cephalexin to the peak area of the internal standard against the concentration of cephalexin.

The study found that the internal standard method had a lower limit of quantification (0.25 µg/mL) compared to the external standard method (2.5 µg/mL) and exhibited higher accuracy and precision, especially at lower concentrations.

Conclusion: Making the Right Choice

The decision between external and internal standard calibration hinges on the specific requirements of the analysis.

  • External standard calibration offers simplicity and is a viable option for well-characterized, simple matrices where high throughput is a priority. However, the analyst must be vigilant about potential matrix effects and instrument drift.

  • Internal standard calibration is the gold standard for complex biological samples and regulated bioanalysis.[3] Its ability to correct for a wide range of analytical variations provides a higher degree of confidence in the quantitative results, making it the preferred method for most applications in drug development where accuracy and precision are non-negotiable.

By carefully considering the nature of the sample, the complexity of the analytical method, and the required level of data quality, researchers can select the most appropriate calibration strategy to ensure the integrity and reliability of their quantitative data.

References

Evaluating Analytical Performance: A Guide to Using 1-BROMONONANE-D19 for Recovery and Matrix Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying analytes in complex matrices such as biological fluids, food, or environmental samples, two critical parameters that must be evaluated are recovery and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for variations in sample preparation and instrumental analysis. 1-BROMONONANE-D19, a deuterated form of 1-bromononane, serves as a valuable tool for this purpose, particularly in methods for analyzing brominated or other non-polar organic compounds.

Understanding Recovery and Matrix Effects

Recovery refers to the efficiency of an analytical procedure, specifically the extraction process, in recovering the analyte of interest from the sample matrix. Incomplete recovery can lead to an underestimation of the analyte's true concentration.

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can result in either ion suppression or enhancement, leading to inaccurate quantification. The use of a SIL-IS like this compound is crucial because it is expected to experience similar recovery losses and matrix effects as the non-labeled analyte, thus providing a means for accurate correction.

Experimental Protocol for Evaluating Recovery and Matrix Effects

This protocol outlines the preparation of three sample sets required to determine the recovery and matrix effects for an analyte when using this compound as an internal standard.

Materials:

  • Blank matrix (e.g., plasma, soil extract, etc.)

  • Analyte of interest (unlabeled)

  • This compound (as the internal standard)

  • Appropriate solvents for dissolution and extraction

Procedure:

  • Set A: Analyte and Internal Standard in Solvent (Neat Solution):

    • Prepare a solution containing the analyte of interest and this compound at a known concentration in a solvent that is compatible with the analytical instrument (e.g., methanol, acetonitrile).

    • This solution represents 100% recovery and the absence of matrix effects.

  • Set B: Post-Extraction Spike:

    • Process a blank matrix sample through the entire extraction procedure.

    • After the final extraction step and just before the final volume adjustment or injection, spike the extracted matrix with the analyte and this compound to the same final concentration as in Set A.

    • This set is used to assess the matrix effect.

  • Set C: Pre-Extraction Spike:

    • Spike a blank matrix sample with the analyte and this compound at the same concentration as in Set A before the extraction procedure begins.

    • Process this spiked sample through the entire extraction procedure.

    • This set is used to determine the overall process efficiency, which includes both recovery and matrix effects.

Data Analysis:

Analyze the samples from all three sets using the chosen analytical method (e.g., GC-MS, LC-MS). The peak areas of the analyte and the internal standard are used to calculate recovery and matrix effect.

Calculations:

  • Recovery (RE %): RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100

  • Matrix Effect (ME %): ME (%) = ((Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) - 1) x 100

    • A positive ME% indicates ion enhancement.

    • A negative ME% indicates ion suppression.

  • Process Efficiency (PE %): PE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) x 100

Hypothetical Performance Data

Due to the absence of published comparative studies for this compound, the following table presents hypothetical data to illustrate how the performance of this compound could be compared to other deuterated bromoalkane internal standards. This table is for illustrative purposes only.

Internal StandardAnalyteMatrixRecovery (RE %)Matrix Effect (ME %)
This compound Analyte XPlasma92-8
1-Bromoheptane-d15Analyte XPlasma88-12
1-Bromodecane-d21Analyte XPlasma95-5
This compound Analyte YSoil85-15
1-Bromoheptane-d15Analyte YSoil82-18
1-Bromodecane-d21Analyte YSoil88-13

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating recovery and matrix effects, and the logical relationship between these key analytical parameters.

G Experimental Workflow for Recovery and Matrix Effect Evaluation cluster_0 Sample Preparation cluster_1 Extraction Process cluster_2 Post-Extraction cluster_3 Analysis A Set A: Analyte + IS in Solvent Analysis LC-MS/MS or GC-MS Analysis A->Analysis B_blank Blank Matrix B_extract Extract Blank Matrix B_blank->B_extract C_blank Blank Matrix C_spike Spike with Analyte + IS C_blank->C_spike B_spike Spike with Analyte + IS B_extract->B_spike C_extract Extract Spiked Matrix C_spike->C_extract C_extract->Analysis B_spike->Analysis

Caption: Experimental workflow for preparing samples to evaluate recovery and matrix effects.

G Conceptual Relationship of Recovery and Matrix Effects PE Process Efficiency RE Recovery PE->RE is affected by ME Matrix Effect PE->ME is affected by RE->ME can influence

Caption: The relationship between Process Efficiency, Recovery, and Matrix Effect.

Alternative Internal Standards

While this compound is a suitable internal standard for many applications, other options exist. The choice of an internal standard should ideally be a stable isotope-labeled version of the analyte of interest. However, when this is not feasible, a compound with similar chemical and physical properties can be used.

  • Other Deuterated Bromoalkanes: Shorter or longer chain deuterated bromoalkanes (e.g., 1-bromoheptane-d15, 1-bromodecane-d21) can be considered. The ideal choice will have a retention time very close to the analyte of interest to ensure they experience the same matrix effects.

  • ¹³C-Labeled Compounds: Carbon-13 labeled internal standards are often considered the "gold standard" as the carbon-13 isotopes are less likely to cause a chromatographic shift compared to deuterium, ensuring better co-elution with the analyte. However, they are typically more expensive to synthesize.

Conclusion

Evaluating recovery and matrix effects is a critical step in the validation of any quantitative analytical method. This compound provides a valuable tool for this purpose, particularly for the analysis of non-polar, brominated organic compounds. By following a structured experimental protocol, researchers can confidently assess the performance of their methods and ensure the generation of accurate and reliable data. While direct comparative data for this compound is limited, the principles and protocols outlined in this guide provide a solid foundation for its effective implementation and evaluation in any analytical laboratory.

A Comparative Guide to the Certification of 1-BROMONONANE-D19 Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and certification of reference materials are paramount for ensuring the accuracy and reliability of experimental results. This guide provides a detailed comparison of certified 1-BROMONONANE-D19 reference materials, focusing on the critical parameters of chemical purity and isotopic enrichment.

Comparison of this compound Reference Materials

The selection of a suitable this compound reference material is critical for its application as an internal standard in quantitative analytical methods. The table below compares the specifications of a commercially available product with those of a hypothetical alternative, highlighting key certification parameters.

ParameterCDN Isotopes (Product D-1726)Alternative Supplier (Hypothetical)
Chemical Purity ≥ 98%≥ 99.0% (by GC-MS)
Isotopic Enrichment 98 atom % D≥ 99.5 atom % D
Analytical Method Not explicitly statedGC-MS (Purity), qNMR (Enrichment)
Certificate of Analysis Provided with shipmentAvailable online

Note: Data for CDN Isotopes is sourced from LGC Standards, a distributor. The "Alternative Supplier" is a hypothetical example for comparative purposes.

Experimental Protocols for Certification

The certification of a this compound reference material involves rigorous analytical testing to determine its chemical purity and isotopic enrichment. The following are detailed methodologies for the key experiments typically employed.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile chemical impurities in the this compound reference material.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1ms or equivalent), suitable for the separation of non-polar compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure the separation of impurities with different boiling points. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.

  • Injection: A small volume of the diluted sample (e.g., 1 µL of a 1 mg/mL solution in a suitable solvent like hexane) is injected in splitless mode.

  • Mass Spectrometer: Operated in full scan mode to identify all detectable ions within a specified mass range (e.g., m/z 30-350).

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify peaks corresponding to impurities. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.

Methodology:

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that does not have signals overlapping with the analyte signals (e.g., chloroform-d, with a known purity).

  • Sample Preparation: A precisely weighed amount of the this compound reference material and a certified internal standard with a known concentration are dissolved in the deuterated solvent.

  • ¹H NMR Spectrum Acquisition: A standard proton NMR spectrum is acquired. The signals from the residual protons in the deuterated analyte are integrated.

  • ²H NMR Spectrum Acquisition: A deuterium NMR spectrum is acquired to observe the signals from the deuterium atoms.

  • Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of the corresponding signals in the deuterium spectrum, or by comparing the analyte's signal intensity to that of the certified internal standard in the ¹H NMR spectrum.

Isotopic Enrichment Verification by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the isotopic distribution and enrichment of the this compound reference material.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Introduction: The sample is introduced directly via an infusion pump or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in high-resolution mode to resolve the isotopic peaks of the molecular ion.

  • Data Analysis: The measured isotopic distribution of the molecular ion cluster is compared to the theoretical distribution for the desired level of deuteration. The relative intensities of the different isotopologue peaks are used to calculate the average isotopic enrichment.

Visualization of Experimental Workflows

To aid in the understanding of the certification process, the following diagrams illustrate the logical flow of the key experimental procedures.

G cluster_0 Chemical Purity Workflow (GC-MS) A Sample Preparation: Dilution in appropriate solvent B GC Injection and Separation A->B C Mass Spectrometry Detection (Full Scan) B->C D Data Analysis: Peak integration and purity calculation C->D

Workflow for Chemical Purity Determination.

G cluster_1 Isotopic Enrichment Workflow (qNMR) E Precise Weighing: Sample and Internal Standard F Dissolution in Deuterated Solvent E->F G NMR Spectrum Acquisition (¹H and ²H) F->G H Data Analysis: Signal integration and enrichment calculation G->H

Workflow for Isotopic Enrichment Analysis.

G cluster_2 Certification Logic I This compound Reference Material Candidate J Chemical Purity Analysis I->J K Isotopic Enrichment Analysis I->K L Issuance of Certificate of Analysis with certified values and uncertainties J->L K->L

Overall Certification Process Logic.

A Comparative Analysis of Deuterated versus Non-Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the pursuit of accurate and reproducible quantification is paramount. The choice of an appropriate internal standard is a critical determinant of data integrity. This guide provides an objective comparison between deuterated and non-deuterated standards, supported by experimental principles and data, to inform the selection of the most suitable standard for your analytical needs.

Introduction to Internal Standards

Internal standards (IS) are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible. This is where the distinction between non-deuterated (structural analogue) and deuterated (stable isotope-labeled) standards becomes crucial.

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical.

Non-deuterated standards , often structural analogues, are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to a deuterated counterpart.

Core Advantages of Deuterated Standards

The primary advantage of using deuterated internal standards lies in their ability to closely mimic the analyte throughout the entire analytical process, from extraction to detection.

  • Correction for Sample Preparation Losses: Deuterated standards, being chemically identical to the analyte, exhibit similar extraction recovery. This ensures that any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

  • Compensation for Matrix Effects: In complex biological matrices such as plasma or whole blood, other components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability. Because deuterated standards have virtually identical ionization efficiencies and co-elute with the analyte during chromatography, they experience the same matrix effects. This co-elution allows the deuterated standard to effectively normalize the analyte's signal, leading to more accurate and reliable quantification.

  • Improved Accuracy, Precision, and Reproducibility: By correcting for both physical losses and matrix-induced variations, deuterated standards significantly enhance the accuracy, precision, and overall robustness of an assay. This is especially critical for regulated bioanalysis in clinical trials and for studies requiring high sensitivity. Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted assay validations incorporate stable isotope-labeled internal standards.

Potential Considerations and Challenges with Deuterated Standards

Despite their advantages, there are some potential issues to consider when using deuterated standards:

  • Chromatographic Isotope Effect: Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. While often minor, this separation can be problematic if the chromatographic peak is broad, as the analyte and the internal standard may not experience the exact same matrix effects at slightly different retention times.

  • Kinetic Isotope Effect (KIE): The greater strength of the C-D bond means that reactions involving the cleavage of this bond will proceed more slowly than those involving a C-H bond. This "Kinetic Isotope Effect" is a key principle in drug development for creating more metabolically stable drugs. For analytical standards, if deuterium is placed at a site of metabolic activity, the deuterated standard might be metabolized at a different rate than the analyte, which could be a consideration in certain in vivo studies.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms, particularly those on heteroatoms (like -OH, -NH), can exchange with hydrogen atoms from the solvent. This can compromise the integrity of the standard. Therefore, careful selection of the labeling position on the molecule is crucial to ensure the stability of the deuterium label.

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, making them less accessible than some non-deuterated structural analogues.

Data Presentation: A Comparative Summary

The following tables summarize the key differences in properties and performance between deuterated and non-deuterated standards.

Table 1: Comparison of General Properties

FeatureDeuterated StandardNon-Deuterated (Analogue) Standard
Chemical & Physical Properties Nearly identical to the analyteSimilar, but can have notable differences
Chromatographic Behavior Typically co-elutes or elutes very closelyRetention time may differ significantly
Mass Spectrometric Detection Differentiated by mass-to-charge (m/z) ratioDifferentiated by m/z ratio
Correction for Matrix Effects Excellent, due to co-elution and identical ionizationPartial to poor, as it may not experience the same degree of ion suppression/enhancement
Correction for Extraction Recovery ExcellentGood, but can vary if physicochemical properties differ
Cost Generally higherGenerally lower
Availability May require custom synthesisOften commercially available

Table 2: Illustrative Performance in LC-MS/MS Analysis of a Drug in Human Plasma

ParameterWith Deuterated StandardWith Non-Deuterated StandardWithout Internal Standard
Analyte Recovery (%) 85 ± 5%85 ± 5%85 ± 5%
Internal Standard Recovery (%) 83 ± 6%75 ± 10%N/A
Matrix Effect (Signal Suppression) Corrected (Ratio is stable)Partially Corrected (Ratio varies)Uncorrected (Signal varies)
Assay Precision (%CV) < 5%10-15%> 20%
Assay Accuracy (%Bias) < 5%± 15%> 20%

Note: The data in Table 2 is representative and intended for illustrative purposes to highlight typical performance differences.

Experimental Protocols

Protocol 1: Quantification of a Drug in Plasma using a Deuterated Internal Standard by LC-MS/MS

Objective: To accurately quantify the concentration of Drug X in human plasma samples.

Materials:

  • Human plasma samples

  • Drug X analytical standard

  • Deuterated Drug X (Drug X-d4) internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile with 0.1% formic acid (Protein Precipitation Solution)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of each plasma sample, calibration standard, and quality control sample, add 20 µL of the Drug X-d4 internal standard solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Ensure the gradient separates the analyte from major matrix components and that the analyte and internal standard co-elute.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • Monitor at least two specific precursor-to-product ion transitions for both Drug X and Drug X-d4.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Calculate_Ratio Calibration_Curve Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantification of Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage CH_Reactant Reactant (R-H) CH_TS Transition State CH_Reactant->CH_TS Lower Activation Energy (Ea) CH_Product Product CH_TS->CH_Product Conclusion Result: The reaction with the C-H bond is faster than with the C-D bond (kH > kD). CD_Reactant Reactant (R-D) CD_TS Transition State CD_Reactant->CD_TS Higher Activation Energy (Ea) CD_Product Product CD_TS->CD_Product

Caption: The Kinetic Isotope Effect (KIE) principle.

G cluster_0 LC Elution Profile cluster_1 MS Signal Response label_time Retention Time label_intensity Intensity Analyte Analyte IS Deuterated IS Matrix Matrix Component Signal_Suppression Signal Suppression (Matrix effect reduces ion intensity for both analyte and IS) Matrix->Signal_Suppression Causes Ratio Ratio (Analyte/IS) Remains Constant Signal_Suppression->Ratio Correction

Caption: How a co-eluting deuterated standard corrects for matrix effects.

Conclusion

Deuterated internal standards are the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects. Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analogue standards, especially in complex biological matrices. While considerations such as potential chromatographic isotope effects and higher costs exist, the enhanced data quality and reliability often justify the investment. For robust, reproducible, and defensible quantitative results, particularly in regulated environments, the use of deuterated internal standards is strongly recommended.

Safety Operating Guide

Proper Disposal of 1-BROMONONANE-D19: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 1-BROMONONANE-D19, a deuterated halogenated hydrocarbon, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, adhering to standard hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to consult its Safety Data Sheet (SDS). Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2][3] Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Wear appropriate chemical safety goggles or eyeglasses.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a respirator may be required.[1]

Step 1: Waste Identification and Segregation

This compound is classified as a halogenated organic waste because it contains bromine.[4][5] It is crucial to segregate this waste stream to prevent dangerous reactions and to minimize disposal costs.

Do NOT mix with:

  • Non-halogenated organic wastes (e.g., acetone, methanol, hexanes).[4][6][7]

  • Aqueous wastes such as acids and bases.[4]

  • Wastes containing heavy metals, pesticides, or cyanides.[6]

Mixing halogenated and non-halogenated waste streams requires the entire mixture to be treated as the more hazardous and costly halogenated waste.[6][8]

Step 2: Waste Collection and Containerization

Collect this compound waste in a designated, properly sealed container.

  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) plastic carboy or bottle, often designated with a green label for halogenated waste.[4][9]

  • Container Condition: Ensure the container is in good condition, free from leaks, and has a tightly closing lid. Keep the container closed when not actively adding waste.[6][9]

  • Filling Level: Do not overfill the container. A maximum fill level of 90% is recommended to allow for vapor expansion.[9]

Step 3: Proper Labeling

Accurate labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[6]

The label must include:

  • The words "Hazardous Waste."

  • Generator Information: Name and contact details of the responsible individual.[6]

  • Chemical Constituents: List all contents by their full chemical name (i.e., "this compound") and their estimated percentages.[6]

  • Hazard Identification: Check the applicable hazards, such as "Flammable" and "Toxic".[6]

Step 4: Accumulation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA should be at or near the point of generation.

  • Secondary Containment: Store the container in a secondary containment bin to prevent the spread of potential spills.[6]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][3][6]

Step 5: Arranging for Disposal

Disposal of hazardous waste must be handled by trained professionals.

  • Contact: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company.[6][10]

  • Transportation: Do not attempt to transport the waste yourself. Only permitted transporters are legally authorized to handle and move hazardous waste.[8]

  • Final Disposal Method: this compound will likely be disposed of via high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[10][11]

Spill and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[10]

  • Containment: Absorb the spill with an inert material, such as dry sand or earth.[1]

  • Cleanup: Using non-sparking tools, collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Notify your institution's EH&S department of the incident.[6]

Data Summary: this compound

The following table summarizes key quantitative and safety information for this compound and its non-deuterated form, 1-Bromononane.

PropertyValueSource
Chemical Name This compound[12]
CAS Number 1219805-90-9[12]
Molecular Formula C₉D₁₉Br[12]
Waste Category Halogenated Organic Waste[4][5]
Hazard Classification Combustible Liquid[2][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[2]
Disposal Method Chemical Incineration[10]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Classify as: Halogenated Organic Waste A->B C Segregate from non-halogenated, aqueous, and other waste streams B->C D Select approved, sealed container (e.g., green-labeled carboy) C->D E Label container with 'Hazardous Waste' tag, contents, and hazards D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Place in secondary containment, away from ignition sources F->G H Contact EH&S or licensed waste disposal service for pickup G->H I Waste transported for professional disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-BROMONONANE-D19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1-BROMONONANE-D19, including operational and disposal plans.

Chemical and Physical Properties

A summary of the key quantitative data for 1-Bromononane, the non-deuterated analogue of this compound, is presented below. The properties of the deuterated compound are expected to be very similar.

PropertyValue
Molecular FormulaC9D19Br[1]
Molecular Weight226.27 g/mol [1][2]
Boiling Point221.6 ± 3.0 °C at 760 mmHg (Predicted)[2]
Flash Point90.0 ± 0.0 °C (Predicted)[2][3]
Density1.1 ± 0.1 g/cm³ (Predicted)[2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection : Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[4][5] A face shield should be worn if there is a risk of splashing.[6][7][8]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][9] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin.[9] For larger quantities or in case of a significant risk of splashing, impervious clothing should be used.[4]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][10][11] If ventilation is inadequate, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[12]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Use_Grounding Use Grounding for Transfers Work_in_Hood->Use_Grounding Spill_Response Spill Response Work_in_Hood->Spill_Response First_Aid First Aid Work_in_Hood->First_Aid Decontaminate_Glassware Decontaminate Glassware Use_Grounding->Decontaminate_Glassware Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste

Caption: A diagram illustrating the safe handling workflow for this compound.

Operational Plan

1. Pre-Experiment Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for 1-Bromononane.[4]

  • Ensure that a chemical fume hood is available and functioning correctly.[5]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have appropriate spill cleanup materials readily available.

2. Handling and Use:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoid contact with skin and eyes.[10]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[5][10][11]

  • Take measures to prevent the buildup of electrostatic charge.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[10][13]

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[4][10]

  • Ventilate the area.

  • Absorb the spill with an inert material such as dry sand or earth and place it into a chemical waste container.[10]

  • Use spark-proof tools during cleanup.[10]

Disposal Plan

1. Waste Collection:

  • All waste containing this compound, including contaminated absorbents and disposable PPE, should be collected in a designated, labeled, and sealed container.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[4]

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not dispose of it down the drain, as it is very toxic to aquatic life.[4][14]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[11]

First Aid Measures

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • After Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11]

  • After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.